3-Phenyl-acrylic acid, butyl ester
Description
Butyl cinnamate has been reported in Mandragora autumnalis and Mandragora officinarum with data available.
Structure
3D Structure
Properties
CAS No. |
538-65-8 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
butyl (Z)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9- |
InChI Key |
OHHIVLJVBNCSHV-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C\C1=CC=CC=C1 |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=CC=C1 |
Appearance |
Solid powder |
density |
1.008-1.014 |
Other CAS No. |
538-65-8 |
physical_description |
Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odour |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
5 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC 71966; NSC71966; NSC-71966; Butyl cinnamate |
Origin of Product |
United States |
Foundational & Exploratory
3-Phenyl-acrylic acid, butyl ester chemical properties and structure
An In-depth Technical Guide to 3-Phenyl-acrylic acid, butyl ester: Chemical Properties, Synthesis, and Applications
Introduction
3-Phenyl-acrylic acid, butyl ester, more commonly known as butyl cinnamate, is an aromatic ester of significant interest across various scientific disciplines. It belongs to the class of organic compounds known as cinnamic acid esters. While widely recognized for its pleasant, sweet, and balsamic-fruity odor, which has cemented its use in the fragrance and flavor industries, its utility extends into materials science and pharmacology.[1] Cinnamic acid and its derivatives are ubiquitous in the plant kingdom and have garnered attention for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] This guide provides a comprehensive technical overview of butyl cinnamate, focusing on its chemical structure, physicochemical properties, detailed synthesis protocols, analytical characterization, and its emerging applications for researchers in chemistry and drug development.
Chemical Structure and Physicochemical Properties
Butyl cinnamate is the product of the formal esterification of trans-cinnamic acid with n-butanol. The molecule incorporates a phenyl group, an α,β-unsaturated ester, and a butyl chain, features that dictate its chemical reactivity and physical properties. The trans (or E) configuration of the double bond is the most stable and common isomer.
-
IUPAC Name: butyl (E)-3-phenylprop-2-enoate[1]
-
CAS Number: 538-65-8[4]
-
Molecular Formula: C₁₃H₁₆O₂[5]
-
Molecular Weight: 204.26 g/mol [1]
-
Chemical Structure:
Physicochemical Data
The properties of butyl cinnamate make it a versatile compound, particularly its liquid state at room temperature, low volatility, and solubility in organic solvents.
| Property | Value | Source(s) |
| Appearance | Colorless, oily, somewhat viscous liquid | [1] |
| Odor | Sweet, oily, balsamic, fruity, cocoa-like | [1] |
| Boiling Point | 279 °C | [7] |
| Density | 1.007 - 1.028 g/cm³ @ 20-25 °C | [7][8][9] |
| Refractive Index | 1.539 - 1.546 @ 20 °C | [8] |
| Flash Point | >100 °C (>212 °F) | [7][8] |
| Vapor Pressure | ~0.000974 - 0.549 mmHg @ 25 °C | [8][10] |
| Water Solubility | Slightly soluble to insoluble | [1][7] |
| Organic Solubility | Soluble in ethanol, ether, chloroform | [11] |
| logP (XLogP3) | 3.9 | [1] |
Synthesis of Butyl Cinnamate: The Fischer Esterification
The most prevalent and pedagogically important method for synthesizing butyl cinnamate is the Fischer esterification.[12] This acid-catalyzed equilibrium reaction involves the condensation of a carboxylic acid (cinnamic acid) with an alcohol (n-butanol).[13]
Mechanistic Rationale
The reaction requires a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to proceed at a practical rate. The causality is rooted in the need to activate the carboxylic acid.
-
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of cinnamic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon.[13]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[13]
-
Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the formation of a good leaving group (-OH₂⁺). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, butyl cinnamate.
Because Fischer esterification is an equilibrium process, reaction conditions are often manipulated to favor product formation. This is typically achieved by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[12]
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes a standard laboratory-scale synthesis of butyl cinnamate.
Materials:
-
trans-Cinnamic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trans-cinnamic acid (1.0 eq) in an excess of n-butanol (e.g., 5-10 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.[14]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 1-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC), eluting with a mixture such as diethyl ether:hexane (e.g., 1:5).[14][15]
-
Cooling & Dilution: Once the reaction is complete (as indicated by the consumption of cinnamic acid), allow the mixture to cool to room temperature. Dilute the reaction mixture with diethyl ether.[16]
-
Work-up & Neutralization: Transfer the mixture to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and remove any unreacted cinnamic acid. Repeat until effervescence ceases.[14][16]
-
Washing: Wash the organic layer with brine to remove residual water and water-soluble byproducts.[14]
-
Drying & Filtration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent (diethyl ether and excess n-butanol) under reduced pressure using a rotary evaporator to yield the crude butyl cinnamate.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if high purity is required.[15][17]
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for butyl cinnamate synthesis.
Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic methods provides a comprehensive characterization of the synthesized butyl cinnamate.
Spectroscopic Data
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum provides a distinct fingerprint of the molecule.
-
δ 7.68 (1H, d, J = 16.0 Hz): Vinylic proton on the carbon adjacent to the phenyl ring. The large coupling constant is characteristic of a trans double bond.[16]
-
δ 7.51-7.53 (2H, m) & 7.37-7.39 (3H, m): Protons of the monosubstituted benzene ring.[16]
-
δ 6.44 (1H, d, J = 16.0 Hz): Vinylic proton on the carbon adjacent to the carbonyl group.[16]
-
δ 4.21 (2H, t, J = 6.7 Hz): Methylene protons (-O-CH₂-) of the butyl group, deshielded by the adjacent oxygen atom.[16]
-
δ 1.66-1.73 (2H, m): Methylene protons (-CH₂-Et) of the butyl group.[16]
-
δ 1.40-1.49 (2H, m): Methylene protons (-CH₂-Me) of the butyl group.[16]
-
δ 0.97 (3H, t, J = 7.4 Hz): Terminal methyl protons (-CH₃) of the butyl group.[16]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
~1715 cm⁻¹: A strong C=O stretching vibration, characteristic of an α,β-unsaturated ester.
-
~1635 cm⁻¹: A C=C stretching vibration for the conjugated double bond.
-
~1170 cm⁻¹: A strong C-O stretching vibration for the ester linkage.
-
~3060 cm⁻¹: Aromatic C-H stretching.
-
~2960 cm⁻¹: Aliphatic C-H stretching.
-
-
Mass Spectrometry (MS): Electron Ionization (EI) MS is used to determine the molecular weight and fragmentation pattern.
Characterization Workflow Diagram
Caption: Workflow for the purification and analytical characterization of butyl cinnamate.
Applications in Research and Drug Development
While established in the flavor and fragrance sector, butyl cinnamate and related structures are of increasing interest to pharmaceutical and life science researchers.
-
Antimicrobial Activity: Cinnamic acid derivatives are known for their biological activities. Notably, butyl cinnamate has been identified as a potent antifungal agent against various strains, including Candida albicans, C. tropicalis, and Aspergillus flavus.[18] In one study, it was the most potent among a series of synthesized cinnamides and cinnamates, suggesting that the butyl ester moiety enhances its biological response.[18] This makes it a promising lead compound for the development of new antifungal therapies.
-
Pharmacological Scaffolding: The cinnamate scaffold is present in several registered drugs, highlighting its value in medicinal chemistry.[2] The α,β-unsaturated system, aromatic ring, and ester group can be readily modified to optimize activity against various biological targets. Research into cinnamate derivatives has shown potential in developing anticancer, anti-inflammatory, and neuroprotective agents.[18]
-
Biopesticides and Repellents: Butyl cinnamate has been reported to act as a mosquito repellent, offering a potentially safer alternative to synthetic repellents.[19] Its derivatives have also been investigated for nematocidal activity.[3]
Safety and Handling
Butyl cinnamate is generally regarded as having low toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses "no safety concern at current levels of intake when used as a flavouring agent".[1] However, as with any chemical, appropriate laboratory safety practices are required.
-
Hazards: May cause skin and eye irritation.[9][10] It is classified as a combustible liquid.[9]
-
Precautions: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and safety glasses.[9][10] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[9]
Conclusion
3-Phenyl-acrylic acid, butyl ester is more than a simple fragrance compound. Its straightforward synthesis via Fischer esterification, combined with a rich chemical structure, makes it an excellent model for studying organic reactions and analytical techniques. For drug development professionals and researchers, its demonstrated potent antifungal activity and the established pharmacological relevance of the cinnamate scaffold present exciting opportunities for future investigation and the design of novel therapeutic agents. This guide provides the foundational knowledge required to synthesize, characterize, and explore the potential of this versatile molecule.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Esterification of Cinnamic Acid with Various Alcohols.
- Listiarini, H., Budijanto, S., Andarwulan, N., Nuraida, L., & Sitanggang, A. B. (2023). Synthesis of butyl cinnamate using enzymatic membrane reactor in a free solvent system. IOP Conf. Ser.: Earth Environ. Sci.
- Shu, L., & Hongjun, Y. (n.d.). An overview on synthetic methods of alkyl cinnamates. Bibliomed.
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.
- Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.
- National Center for Biotechnology Information. (n.d.). Butyl Cinnamate. PubChem.
- The Good Scents Company. (n.d.). butyl cinnamate.
- ChemBK. (2024). (E)-3-PHENYL-ACRYLIC ACID BUTYL ESTER.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - n-Butyl cinnamate.
- precisionFDA. (n.d.). BUTYL CINNAMATE.
- PubChemLite. (n.d.). Butyl cinnamate (C13H16O2).
- European Chemical Bulletin. (2013). An overview on synthetic methods of alkyl cinnamates. Eur. Chem. Bull., 2(2), 76-77.
- National Institute of Standards and Technology. (n.d.). n-Butyl cinnamate. NIST Chemistry WebBook.
- The Good Scents Company. (n.d.). butyl cinnamate.
- M&U International. (2013). A0217 BUTYL CINNAMATE MATERIAL SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). (E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester. PubChem.
- Ataman Kimya. (n.d.). BUTYL CINNAMATE.
- ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters.
- Organic Syntheses Procedure. (n.d.). TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS.
- European Chemical Bulletin. (2013). AN OVERVIEW ON SYNTHETIC METHODS OF ALKYL CINNAMATES. Eur. Chem. Bull., 2(2), 76-77.
- da Silva, A. C. A., et al. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PMC.
- ChemicalBook. (n.d.). (E)-3-(4-METHOXY-PHENYL)-ACRYLIC ACID BUTYL ESTER.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
- Rosyda, A., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.
- Chemsrc. (2025). Butyl (2E)-3-phenylacrylate.
- Gunia-Krzyżak, A., Słoczyńska, K., & Popiół, J. (2015). Role of Cinnamate and Cinnamate Derivatives in Pharmacology. ResearchGate.
- MDPI. (2024). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Cinnamyl Cinnamate.
- Sigma-Aldrich. (n.d.). Butyl cinnamate.
- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
- Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- JRC Publications Repository. (n.d.). State-of-the-art of screening methods for the rapid identification of chemicals in drinking water.
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Butyl Cinnamate Synthesis: Mechanistic Pathways, Catalytic Modalities, and Experimental Protocols
Butyl cinnamate is a highly valued ester in the fragrance, flavor, and pharmaceutical industries, recognized for its balsamic profile and potent antioxidant properties. The synthesis of this α,β-unsaturated ester requires precise control over reaction equilibrium, catalyst selection, and solvent microenvironments. This technical whitepaper deconstructs the mechanistic pathways of butyl cinnamate synthesis, compares the quantitative efficacy of various catalytic modalities, and provides field-proven, self-validating experimental protocols designed for high-yield isolation.
Mechanistic Pathways of Esterification
The formation of butyl cinnamate from cinnamic acid and n-butanol can be driven by either classical chemical catalysis or modern biocatalysis. Understanding the atomic-level causality of these pathways is critical for optimizing yield and purity.
Acid-Catalyzed Fischer Esterification
In the conventional chemical pathway, the reaction operates under thermodynamic control. A strong Brønsted acid (e.g., H₂SO₄) protonates the carbonyl oxygen of cinnamic acid, significantly increasing the electrophilicity of the carbonyl carbon. n-Butanol acts as the nucleophile, attacking this activated carbon to form a tetrahedral intermediate. An intramolecular proton transfer subsequently converts the hydroxyl group into a superior leaving group (water). The elimination of water yields a resonance-stabilized oxonium/acylium intermediate, which upon deprotonation delivers the final ester[1].
Because this reaction is an equilibrium process, the continuous removal of the water byproduct or the use of a massive excess of n-butanol is strictly required to drive the reaction forward via Le Chatelier's principle[2].
Figure 1: Acid-catalyzed Fischer esterification mechanism of butyl cinnamate.
Biocatalytic Lipase-Catalyzed Esterification
Enzymatic synthesis utilizing lipases—most notably Candida antarctica Lipase B (CALB) or Lipozyme TL IM—offers a greener, highly selective alternative[3],[4]. Lipases operate via a reversible Ping-Pong Bi-Bi mechanism facilitated by a Ser-His-Asp catalytic triad.
The serine hydroxyl attacks the carbonyl carbon of cinnamic acid, forming an initial tetrahedral intermediate that collapses to release water, leaving an acyl-enzyme intermediate[4]. n-Butanol then enters the active site, nucleophilically attacking the acyl-enzyme complex to form butyl cinnamate and regenerate the free enzyme.
Mechanistic Causality: Unlike chemical synthesis where bulk water is merely a thermodynamic hindrance, lipases require a highly specific micro-aqueous layer to maintain their active three-dimensional conformation. Therefore, non-polar solvents (like isooctane) are preferred because they do not strip this essential hydration shell from the protein surface, whereas polar solvents (like methanol) would denature the enzyme[5].
Figure 2: Ping-Pong Bi-Bi catalytic mechanism of CALB in butyl cinnamate synthesis.
Quantitative Data & Catalytic Modalities
The selection of the catalytic modality directly impacts the reaction kinetics, yield, and downstream purification requirements. The table below synthesizes quantitative performance metrics across different established methodologies.
| Synthesis Modality | Catalyst | Solvent / Medium | Temp (°C) | Time | Yield (%) | Mechanistic Advantage |
| Conventional Reflux | H₂SO₄ | n-Butanol (Excess) | 110–120 | 12–24 h | 42–55% | Low reagent cost, standard setup[2] |
| Microwave-Assisted | H₂SO₄ | n-Butanol (Excess) | Low (MW) | 3–5 min | >80% | Rapid localized dielectric heating[6] |
| Biocatalytic (Batch) | CALB (Novozym 435) | Isooctane | 37–60 | 72–96 h | 73–97% | High selectivity, mild conditions[4] |
| Biocatalytic (Continuous) | Lipozyme TL IM | Solvent-Free (EMR) | 40 | 12 h | >90% | Continuous product removal, green[3] |
| Phase-Transfer | Aliquat® 336 / KOH | n-Butyl Bromide | 25 (RT) | 20 min | 85% | Bypasses Fischer equilibrium limits[7] |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate intrinsic physical or chemical checkpoints that allow the researcher to verify success at intermediate stages without relying solely on end-point analytics.
Protocol A: Biocatalytic Synthesis via CALB
This protocol leverages immobilized CALB to achieve near-quantitative yields under mild conditions[8],[4].
Figure 3: Self-validating experimental workflow for the biocatalytic synthesis of butyl cinnamate.
Step-by-Step Methodology:
-
Substrate Solvation: Dissolve 10 mmol of trans-cinnamic acid and 15 mmol of n-butanol in 25 mL of isooctane.
-
Causality: A slight excess of alcohol pushes the equilibrium. Isooctane is chosen specifically because its hydrophobicity preserves the critical micro-aqueous layer on the enzyme, preventing denaturation[5].
-
-
Catalyst & Desiccant Loading: Add 10% (w/w relative to substrates) of Novozym 435 (immobilized CALB) and 1.0 g of activated 4Å molecular sieves.
-
Causality: The 4Å sieves selectively sequester the byproduct water to prevent reverse hydrolysis, but their pore size is too small to trap the bulky cinnamic acid or butyl cinnamate molecules[3].
-
-
Incubation: Place the reaction in an orbital shaker at 40°C and 250 rpm for 72 hours.
-
Causality: 250 rpm provides sufficient kinetic energy to overcome mass transfer limitations in the heterogeneous mixture without causing mechanical shear degradation to the immobilized enzyme resin.
-
-
In-Process Validation (TLC): Spot the mixture on a silica TLC plate (Hexane:EtOAc 9:1). The protocol validates itself when the highly polar cinnamic acid spot (low Rf) disappears and the non-polar ester spot (high Rf) dominates.
-
Recovery & Final Validation: Filter the mixture to recover the reusable catalyst. Evaporate the isooctane. Confirm the structure via ¹H NMR (CDCl₃).
-
Validation Markers: Look for a distinct triplet at ~4.2 ppm corresponding to the ester -OCH₂- protons, and two doublets at ~6.4 Hz and 7.7 Hz confirming the preservation of the trans-alkene protons[1].
-
Protocol B: Microwave-Assisted Chemical Synthesis
For rapid throughput, microwave irradiation drastically accelerates the Fischer esterification by causing rapid dipole rotation of the polar alcohol and acid, generating instantaneous localized heating[6].
Step-by-Step Methodology:
-
Mixture Preparation: Combine 5 mmol of cinnamic acid, 15 mL of n-butanol (acting as both reactant and solvent), and 3 drops of concentrated H₂SO₄ in a microwave-safe vessel.
-
Irradiation: Subject the mixture to microwave irradiation (low-medium power) for 3 to 5 minutes.
-
Quenching & Self-Validation (Crucial Step): Allow the vessel to cool, then add 20 mL of saturated aqueous Na₂CO₃.
-
Causality & Validation: This step is intrinsically self-validating. The Na₂CO₃ neutralizes the H₂SO₄ (halting the reaction) and deprotonates any unreacted cinnamic acid, converting it into water-soluble sodium cinnamate. When extracted with ethyl acetate, the phase separation itself acts as a primary purity checkpoint—the target ester remains in the upper organic phase, while all unreacted acid is forced into the lower aqueous phase[6].
-
-
Isolation: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Quantify the final yield using GC-FID against an internal standard.
References[3] Synthesis of butyl cinnamate using enzymatic membrane reactor in a free solvent system. researchgate.net. Link[5] Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. medcraveonline.com. Link[8] Efficient and sustainable preparation of cinnamic acid flavor esters by immobilized lipase microarray. researchgate.net. Link[2] SYNTHESIS OF CINNAMIC ACID ESTERS. apsu.edu. Link[4] Do they make a good match? Molecular dynamics studies on CALB-catalyzed esterification of 3-phenylpropionic and cinnamic acids. upf.edu. Link[7] A Green Procedure for the Synthesis of Cinnamate Esters Using Aliquat®336. researchgate.net. Link[1] Supporting Information. rsc.org. Link[6] Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. ufms.br. Link
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Spectroscopic data of 3-Phenyl-acrylic acid, butyl ester (NMR, IR, Mass Spec)
[1]
Executive Summary & Compound Identity
Compound: 3-Phenyl-acrylic acid, butyl ester
Common Name: Butyl Cinnamate
CAS Registry Number: 538-65-8
Molecular Formula:
This technical guide provides a comprehensive spectroscopic characterization of Butyl Cinnamate, a critical intermediate in flavor and fragrance chemistry and a model substrate for trans-esterification studies.[1] The data presented herein synthesizes experimental protocols with rigorous structural validation using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Experimental Protocol: Synthesis & Isolation
To ensure the validity of the spectroscopic data, the following "self-validating" synthesis protocol is recommended. This Fischer esterification pathway is chosen for its robustness and the distinct spectroscopic shifts it induces, facilitating clear end-point determination.[1]
Methodology: Acid-Catalyzed Fischer Esterification
-
Reagents: Charge a 250 mL round-bottom flask with trans-cinnamic acid (14.8 g, 100 mmol) and
-butanol (37 g, 500 mmol). -
Catalysis: Add concentrated sulfuric acid (
, 1.0 mL) dropwise. -
Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to reflux (~118°C) for 4–6 hours.
-
Validation Check: The reaction is complete when water collection in the trap ceases and the theoretical volume (~1.8 mL) is approached.
-
-
Work-up: Cool to room temperature. Dilute with diethyl ether (100 mL). Wash sequentially with saturated
( mL) to remove unreacted acid, followed by brine ( mL). -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the residue via vacuum distillation (bp ~145°C at 10 mmHg) to obtain a colorless viscous liquid.
Figure 1: Workflow for the synthesis and purification of Butyl Cinnamate.[1]
Mass Spectrometry (EI-MS)
Instrument: Electron Ionization (70 eV) Interpretation Logic: The fragmentation pattern of butyl cinnamate is dominated by the stability of the conjugated aromatic system and the lability of the ester bond.
Key Fragmentation Data
| m/z (Intensity) | Ion Identity | Fragment Structure | Mechanistic Origin |
| 204 (M+) | Molecular Ion | Parent molecule.[1] | |
| 148 | Base Peak / High | McLafferty Rearrangement : Loss of butene ( | |
| 131 | High | ||
| 103 | Moderate | Decarbonylation : Loss of | |
| 77 | Moderate | Phenyl Cation : Characteristic of mono-substituted benzenes.[1] |
Fragmentation Pathway
Figure 2: Primary fragmentation pathways observed in EI-MS for Butyl Cinnamate.[1]
Infrared Spectroscopy (FT-IR)
Phase: Liquid film (neat) Diagnostic Value: IR confirms the presence of the conjugated ester functionality and the trans-alkene geometry.
| Frequency ( | Vibration Mode | Functional Group | Interpretation |
| 1710–1720 | Conjugated Ester | Lower than aliphatic esters (~1740) due to conjugation with the alkene/phenyl ring.[1] | |
| 1635–1640 | Alkene | Characteristic of | |
| 1160–1170 | Ester (C-O-C) | Strong, broad band typical of esters. | |
| 970–980 | trans-Alkene | Out-of-plane bending; specific diagnostic for trans-geometry (vs. cis).[1] | |
| 765, 710 | Mono-sub.[1] Benzene | "5 adjacent hydrogens" pattern on the aromatic ring.[1] | |
| 2960, 2870 | Alkyl Chain | Asymmetric/symmetric stretches of the butyl group ( |
Nuclear Magnetic Resonance (NMR)
Solvent:
H NMR Data (400 MHz)
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |
| 7.68 | Doublet ( | 1H | 16.0 | Deshielded by resonance; | |
| 7.51–7.53 | Multiplet ( | 2H | - | Ar-H (Ortho) | Ortho protons are slightly more deshielded than meta/para.[1] |
| 7.37–7.39 | Multiplet ( | 3H | - | Ar-H (Meta/Para) | Overlapping aromatic signals.[1] |
| 6.44 | Doublet ( | 1H | 16.0 | Shielded relative to | |
| 4.21 | Triplet ( | 2H | 6.7 | Deshielded by oxygen; triplet due to adjacent | |
| 1.66–1.73 | Pentet ( | 2H | - | Beta to oxygen.[1] | |
| 1.40–1.49 | Sextet ( | 2H | - | Gamma to oxygen.[1] | |
| 0.97 | Triplet ( | 3H | 7.4 | Terminal methyl group.[1] |
C NMR Data (100 MHz)
| Shift ( | Carbon Type | Assignment |
| 167.2 | Quaternary ( | Carbonyl carbon (Conjugated ester).[1] |
| 144.5 | Methine ( | |
| 134.5 | Quaternary ( | Ipso-Carbon (Phenyl ring).[1] |
| 130.2 | Methine ( | Aromatic (Para).[1] |
| 128.9 | Methine ( | Aromatic (Meta).[1] |
| 128.0 | Methine ( | Aromatic (Ortho).[1] |
| 118.3 | Methine ( | |
| 64.4 | Methylene ( | |
| 30.8 | Methylene ( | Butyl C2.[1] |
| 19.2 | Methylene ( | Butyl C3.[1] |
| 13.7 | Methyl ( | Terminal Methyl.[1] |
Structural Assignment Logic
Figure 3: Logic flow for assigning key 1H NMR signals to the Butyl Cinnamate structure.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] n-Butyl cinnamate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem. (2025).[1][2] Butyl cinnamate (Compound).[1][2][3][4][5][6] National Library of Medicine.[1] [Link]
-
Spectral Database for Organic Compounds (SDBS). (2024).[1] SDBS No. 340615: Butyl cinnamate.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (Note: Direct deep links to SDBS search results are dynamic; access via main portal recommended).[1]
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Royal Society of Chemistry. (2012). Supplementary Information: Butyl Cinnamate NMR Data. Green Chemistry. [Link]
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Natural Occurrence and Isolation of Butyl Cinnamate: A Comprehensive Technical Guide
Executive Summary
Butyl cinnamate (butyl 3-phenyl-2-propenoate) is a highly bioactive, medium-chain alkyl ester of cinnamic acid. While the fragrance and flavor industries often rely on synthetic pathways to produce this ester, its natural occurrence and subsequent isolation from botanical matrices provide critical insights into plant defense mechanisms. This whitepaper provides researchers and drug development professionals with an in-depth analysis of the natural sources of butyl cinnamate, the physicochemical rationale behind its biological efficacy, and a field-proven, self-validating protocol for its phytochemical isolation.
Botanical Sources and Ecological Function
Unlike methyl or ethyl cinnamates, which are broadly distributed across various rhizomes and essential oils, the natural occurrence of butyl cinnamate is highly specialized. Plants synthesize cinnamic acid derivatives via the shikimate pathway, utilizing them as secondary metabolites to deter pathogenic fungi and phytophagous insects.
Current phytochemical databases and literature confirm the natural presence of butyl cinnamate in specific botanical sources:
-
Mandragora Species: Butyl cinnamate is prominently reported in the roots and aerial parts of the mandrake plant (Mandragora autumnalis and Mandragora officinarum)[1]. In these species, the ester acts as a potent chemical defense mechanism.
-
Croton setigerus (Turkey Mullein): Trace amounts of trans-butyl cinnamate (approximately 1.5% of the volatile fraction) have been identified in the essential oils of Turkey mullein, an unpalatable plant known for its robust chemical defenses[2].
The evolutionary selection of the butyl ester over shorter-chain derivatives in these plants is not coincidental; it is directly tied to the molecule's optimal lipophilicity, which enhances its ability to penetrate the biological membranes of natural predators.
Physicochemical & Biological Profiling
The biological efficacy of butyl cinnamate is governed by its structure-activity relationship (SAR). The addition of a four-carbon (butyl) chain to the cinnamate core optimizes the partition coefficient (LogP). This strikes a critical balance: it retains enough aqueous solubility for transport through extracellular matrices while possessing the high lipophilicity required to disrupt fungal cell walls and insect midguts.
Empirical data demonstrates that butyl cinnamate significantly outperforms both shorter (e.g., methyl) and longer (e.g., dodecyl) cinnamates in antimicrobial and larvicidal assays[3],[4].
Table 1: Physicochemical and Biological Properties of Butyl Cinnamate
| Property / Assay | Value / Observation | Scientific Causality & Significance |
| Molecular Weight | 204.27 g/mol | Small molecule size facilitates rapid diffusion across biological membranes. |
| Density | 1.008 - 1.014 g/cm³ | Slightly denser than water, aiding in phase separation during solvent extraction[1]. |
| Refractive Index | 1.539 - 1.545 | Used as a rapid, non-destructive quality control metric during distillation[1]. |
| Antifungal Activity (MIC) | 626.62 µM | Most potent among tested cinnamates against Candida strains due to optimal ergosterol interaction[4]. |
| Larvicidal Activity (LC50) | 0.21 mM | Highly lethal to Aedes aegypti larvae (24h exposure) via midgut lesion formation[3]. |
Phytochemical Isolation Protocol
Isolating a semi-volatile, lipophilic ester from a complex plant matrix requires a methodology that prevents ester hydrolysis while effectively separating the target molecule from highly non-polar waxes and highly polar flavonoids. The following step-by-step protocol utilizes a self-validating chromatographic system.
Phase 1: Biomass Preparation and Primary Extraction
-
Maceration: Cryogenically mill 500g of dried Mandragora autumnalis roots to a fine powder to maximize the surface-area-to-solvent ratio.
-
Soxhlet Extraction: Extract the biomass using dichloromethane (DCM) for 8 hours.
-
Expert Insight: While steam distillation is common for essential oils, prolonged exposure to heat and water can induce partial hydrolysis of the ester bond. DCM acts as an aprotic, moderately non-polar solvent that efficiently solubilizes the ester without risking hydrolytic degradation.
-
-
Concentration: Concentrate the crude extract under reduced pressure using a rotary evaporator (water bath at 35°C) to yield a viscous, dark oleoresin.
Phase 2: Chromatographic Fractionation
-
Column Preparation: Pack a glass chromatography column with Silica Gel 60 (230-400 mesh) using a wet-packing method in 100% hexanes.
-
Sample Loading: Dissolve the crude oleoresin in a minimal volume of hexane/DCM and carefully load it onto the silica bed.
-
Gradient Elution: Elute the column using a gradient solvent system, starting with 100% hexane and gradually stepping up to a 90:10 Hexane:Ethyl Acetate (EtOAc) mixture.
-
Expert Insight: The causality of the 90:10 ratio is rooted in the molecule's polarity. The non-polar hexane rapidly flushes out unwanted terpenes and plant waxes. The 10% EtOAc introduces just enough hydrogen-bonding capability to elute the esterified cinnamate, leaving highly polar free cinnamic acids and polyphenols trapped on the silica stationary phase.
-
Phase 3: Self-Validation and Structural Elucidation
-
TLC Monitoring (The Feedback Loop): Spot all collected fractions on silica TLC plates alongside a synthetic butyl cinnamate standard. Develop in 90:10 Hexane:EtOAc. Pool only the fractions exhibiting a single spot at Rf ≈ 0.2 [3]. This real-time feedback loop prevents the operator from wasting resources on impure fractions.
-
Confirmation: Subject the pooled, concentrated fractions to GC-MS and 1H/13C NMR spectroscopy to confirm the presence of the butyl chain (characteristic triplet at δ 0.97 ppm and triplet at δ 4.21 ppm for the oxygen-adjacent methylene)[3].
Fig 1. Phytochemical isolation workflow for butyl cinnamate from natural plant matrices.
Mechanism of Action & Structure-Activity Relationship (SAR)
The biological applications of isolated butyl cinnamate in drug development and agrochemistry are driven by its multi-target mechanism of action.
In fungal models (e.g., Candida albicans), the butyl chain allows the molecule to intercalate deeply into the lipophilic core of the fungal plasmatic membrane. Once embedded, it interacts directly with ergosterol, disrupting membrane integrity and causing a fatal osmotic imbalance[4].
In insect models (e.g., Aedes aegypti larvae), the ingestion of butyl cinnamate leads to severe lesions in the midgut epithelium. The molecule's specific LogP allows it to cross the peritrophic matrix of the insect gut more efficiently than highly polar free cinnamic acid or highly lipophilic long-chain esters[3].
Fig 2. Multi-target mechanism of action for butyl cinnamate in fungal and insect models.
References
-
PubChem - NIH. "Butyl Cinnamate | C13H16O2 | CID 5273465 - PubChem - NIH" (Includes LOTUS natural products occurrence database data for Mandragora autumnalis). 1
-
Semantic Scholar. "Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control." 3
-
American Chemical Society (ACS). "Turkey mullein volatile constituents." 2
-
PubMed Central (PMC) - NIH. "Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study."4
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(E)-3-PHENYL-ACRYLIC ACID BUTYL ESTER physico-chemical properties
An In-depth Technical Guide to the Physico-Chemical Properties of (E)-3-Phenyl-acrylic Acid Butyl Ester
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Fragrance
(E)-3-phenyl-acrylic acid butyl ester, commonly known as butyl cinnamate, is an organic compound widely recognized for its characteristic sweet, balsamic, and fruity odor.[1][2] This has led to its extensive use in the flavor and fragrance industries. However, for the research scientist and drug development professional, its utility extends far beyond its organoleptic properties. As a derivative of cinnamic acid, a compound with a notable profile of biological activities, butyl cinnamate presents a lipophilic scaffold of significant interest.
Understanding the fundamental physico-chemical properties of this ester is paramount for any meaningful application, from designing novel synthetic routes and developing stable formulations to predicting its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. This guide provides a detailed examination of these core properties, grounded in established experimental methodologies and authoritative data, to empower researchers in their scientific endeavors.
Core Compound Identity and Properties
Accurate identification and a summary of fundamental physical constants are the bedrock of any chemical investigation. Butyl cinnamate is a colorless to pale yellow, oily liquid under standard conditions.[1][3][4]
| Identifier | Value | Source(s) |
| IUPAC Name | butyl (E)-3-phenylprop-2-enoate | [1] |
| Synonyms | Butyl cinnamate, Cinnamic acid, butyl ester | [1][5] |
| CAS Number | 538-65-8 | [2][6] |
| Molecular Formula | C13H16O2 | [1][7][8] |
| Molecular Weight | 204.26 g/mol | [1][4][8] |
| Appearance | Colorless, oily, somewhat viscous liquid | [1] |
| Boiling Point | 279.00 to 281.00 °C @ 760.00 mm Hg | [2][9][10] |
| Density | ~1.010 g/cm³ @ 20-25 °C | [3][9] |
| Refractive Index | ~1.539 - 1.545 @ 20 °C | [1][9][10] |
| Flash Point | > 100 °C (> 212 °F) | [9][10] |
| Vapor Pressure | ~0.549 mmHg @ 25.00 °C | [2][9][10] |
| Water Solubility | Insoluble to slightly soluble (5 mg/mL reported) | [1][2][6][9] |
| Solubility in Organics | Soluble in alcohol, ether, chloroform | [2] |
Critical Parameters for Development: Experimental Insights
Beyond the basic constants, several key parameters dictate the behavior of a molecule in complex systems. Here, we delve into the experimental determination of these properties, emphasizing the rationale behind the chosen protocols.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
Expertise & Experience: Lipophilicity, quantified as the LogP value, is a critical determinant of a molecule's ability to cross biological membranes, a cornerstone of its pharmacokinetic profile. A LogP value of approximately 3.83 to 3.93 has been reported for butyl cinnamate, indicating significant lipophilicity.[2][6] The OECD Guideline 107 "Shake Flask Method" is the gold standard for its experimental determination due to its direct measurement of partitioning between two immiscible phases.[11][12][13][14]
Trustworthiness (Self-Validating Protocol): The integrity of this method lies in its systematic approach to achieving equilibrium and verifying mass balance. The protocol is designed to be self-validating by running the experiment with varied solvent ratios and ensuring the final calculated LogP values are consistent (typically within ± 0.3 units).[13] Calculating the total amount of the substance in both phases at the end and comparing it to the initial amount ensures that no significant degradation or loss of material occurred, validating the experimental run.[12][13]
Experimental Protocol: OECD 107 Shake Flask Method
-
Phase Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer) by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Causality: This step is crucial to prevent volume changes in the phases upon mixing with the test substance, which would alter the final concentration calculations.
-
-
Test Solution Preparation: Prepare a stock solution of butyl cinnamate in n-octanol. The concentration should be low enough to remain in the linear range of the analytical method and not exceed the solubility limit in either phase.
-
Partitioning: In duplicate, combine accurately measured volumes of the saturated n-octanol stock solution and saturated water in a suitable vessel (e.g., a separatory funnel or centrifuge tube). Three runs with different volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water) are recommended.[13]
-
Equilibration: Shake the vessels at a constant temperature (20-25 °C) until equilibrium is reached.[12][13] The time required should be determined in preliminary runs.
-
Phase Separation: Separate the two phases by centrifugation.[11][12][15]
-
Causality: Centrifugation is superior to gravity separation as it minimizes the formation of micro-emulsions, which can artificially inflate the concentration of the lipophilic compound in the aqueous phase.[11]
-
-
Analysis: Determine the concentration of butyl cinnamate in each phase using a validated analytical method, such as HPLC-UV or Gas Chromatography.[12]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The final result is expressed as LogP.
Caption: Workflow for LogP determination via the OECD 107 Shake Flask method.
Chemical Stability: The Challenge of Hydrolysis
Expertise & Experience: The ester functional group in butyl cinnamate is its most reactive site, susceptible to cleavage via hydrolysis, especially under acidic or basic conditions.[16] This degradation pathway is critical to understand for formulation, storage, and predicting in-vivo stability. The "Beverage Bottle Method" (based on ASTM D2619) provides a robust framework for evaluating this stability.[17][18]
Trustworthiness (Self-Validating Protocol): This method's reliability stems from its time-course analysis. By measuring the degradation of the parent compound (or the appearance of a degradation product like cinnamic acid) over time, one can establish the reaction kinetics. A linear relationship when plotting the natural logarithm of the concentration versus time validates a first-order decay process, confirming the consistency of the degradation mechanism under the test conditions.
Experimental Protocol: Hydrolytic Stability Assessment
-
Media Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.
-
Sample Preparation: Add a known quantity of butyl cinnamate to each buffer in a sealed, pressure-resistant vessel (e.g., a beverage bottle). A typical ratio is 75g of the test substance to 25g of water.[18] A copper coupon can be included as a catalyst, simulating contact with metal components.[18]
-
Incubation: Place the sealed vessels in an oven at a constant, elevated temperature (e.g., 93 °C) and rotate them for a defined period (e.g., 48 hours or longer).[17][18]
-
Time-Point Sampling: At designated time points (e.g., 0, 8, 16, 24, 48 hours), remove a vessel from the oven.
-
Analysis: Cool the vessel, separate the phases, and analyze the concentration of remaining butyl cinnamate in the organic layer using a validated HPLC or GC method. The increase in the acid number of the oil phase can also be monitored as a measure of hydrolysis.[17]
-
Data Interpretation: Plot the concentration of butyl cinnamate versus time for each pH. Calculate the degradation rate constant (k) and the half-life (t½) to quantify stability.
Caption: Workflow for assessing the hydrolytic stability of an ester.
Spectroscopic Fingerprint
Spectroscopic analysis is indispensable for unequivocal structure confirmation and quality control.
-
¹H NMR: The proton NMR spectrum provides a clear structural signature. The spectrum for butyl cinnamate shows characteristic signals for the butyl chain protons, including a triplet around 0.97 ppm for the terminal methyl group. The vinylic protons appear as doublets, with a large coupling constant (J ≈ 16.0 Hz) confirming the (E) or trans configuration of the double bond. Aromatic protons appear as multiplets in the 7.3-7.6 ppm region.[19]
-
¹³C NMR: The carbon spectrum will show distinct peaks for the ester carbonyl carbon (~167 ppm), the sp² carbons of the alkene and aromatic ring, and the four sp³ carbons of the butyl group.
-
Infrared (IR): The IR spectrum is dominated by a strong C=O stretching vibration for the α,β-unsaturated ester at approximately 1715 cm⁻¹. Other key peaks include C=C stretching from the alkene and aromatic ring, and C-H stretching bands.
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 204. Key fragment ions include those corresponding to the loss of the butoxy group and the tropylium ion (m/z 91), which is characteristic of many benzyl-containing compounds.[1]
Safety and Handling
While not classified as highly hazardous, proper laboratory practice is essential when handling butyl cinnamate. Safety data sheets indicate it can cause skin and serious eye irritation.[7]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[7][20] Avoid contact with skin, eyes, and clothing.[7][20]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][20] Store away from heat, sparks, and open flames.[7][20]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[20]
Conclusion
The physico-chemical properties of (E)-3-phenyl-acrylic acid butyl ester paint a picture of a lipophilic, aromatic ester with predictable chemical stability. The data and robust experimental protocols detailed in this guide provide the necessary foundation for its confident use in research and development. From predicting its behavior in biological assays to designing long-shelf-life formulations, a thorough understanding of these core characteristics is the first and most critical step toward unlocking its full scientific potential.
References
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The Good Scents Company. (n.d.). butyl cinnamate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5273465, Butyl cinnamate. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Butyl cinnamate (FDB016830). Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]
-
Analytice. (2021, January 13). Partition coefficient: Shake bottle method according to OECD 107. Retrieved from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Physical Properties of butyl cinnamate. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - n-Butyl cinnamate. Retrieved from [Link]
-
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
-
M&U International. (2013, December 10). A0217 BUTYL CINNAMATE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
ChemBK. (2024, April 9). (E)-3-PHENYL-ACRYLIC ACID BUTYL ESTER - Physico-chemical Properties. Retrieved from [Link]
-
Chemsrc. (2025, August 25). Butyl (2E)-3-phenylacrylate | CAS#:538-65-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9899639, (E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester. Retrieved from [Link]
-
IQLubricants. (n.d.). Hydrolytic Stability; an important parameter to balance. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolytic stability of synthetic ester lubricants. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BUTYL CINNAMATE. Retrieved from [Link]
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ASTM International. (2021). D2619-21, Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). Retrieved from [Link]
-
Emerald Publishing. (2018, March 12). Improving ester hydrolytic stability using triblock polyalkylene glycols. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of n-Butyl cinnamate (CAS 538-65-8). Retrieved from [Link]
- Google Patents. (n.d.). US6706259B1 - Hydrolytically stable esters.
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Cinnamic Acid and Its Derivatives: A Comprehensive Technical Guide to Biological Activities and Experimental Workflows
Executive Summary
Cinnamic acid (CA) and its naturally occurring or synthetic derivatives (e.g., p-coumaric acid, caffeic acid, ferulic acid, and various esters/amides) represent a highly versatile class of pharmacophores in modern drug development[1]. Characterized by a benzene ring, an alkene double bond, and an acrylic acid functional group, the CA scaffold provides an ideal foundation for structural modifications aimed at enhancing biological efficacy[1]. This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols essential for evaluating the anticancer, antimicrobial, and antioxidant properties of CA derivatives.
Structure-Activity Relationship (SAR) Dynamics
The biological potency of CA derivatives is fundamentally dictated by the spatial arrangement and electronic properties of substituents on the phenyl ring and the carboxylic acid moiety[1].
-
Electron-Withdrawing Groups (EWGs): The introduction of halogens (such as chlorine or fluorine) at the para position of the phenyl ring significantly enhances antibacterial and anti-tuberculosis activities by altering the electron density and improving target binding affinity[1].
-
Esterification & Lipophilicity: Converting the free carboxylic acid into an ester (e.g., butyl cinnamate) drastically increases the molecule's lipophilicity. This structural shift is causal to its enhanced bioactivity; the increased lipid solubility facilitates superior intercalation into microbial cell membranes, thereby lowering the Minimum Inhibitory Concentration (MIC) compared to the parent acid[2][3].
Anticancer Efficacy & Mechanistic Pathways
CA derivatives exhibit potent antiproliferative and cytotoxic effects across various malignancies, including breast, colon, and hepatocellular carcinomas[1][4]. The primary mechanisms of action involve the induction of apoptosis, cell cycle arrest (frequently at the G2/M phase), and the generation of reactive oxygen species (ROS)[4][5].
Mechanistically, specific CA derivatives activate the extrinsic apoptotic pathway by upregulating Tumor Necrosis Factor-Alpha (TNF-α) and its corresponding receptor, TNFR1[5]. This receptor activation triggers a proteolytic caspase cascade, culminating in the activation of executioner caspase-3, which systematically dismantles the cancer cell[5].
Extrinsic apoptotic pathway induced by cinnamic acid derivatives.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | IC50 Value | Reference |
| Cinnamic Acid | HT-144 (Melanoma) | 2.4 mM | [6] |
| 2-Quinolone Hybrid 5a | HepG2 (Hepatocellular) | 4.05 µM | [4] |
| 2-Quinolone Hybrid 5a | HCT-116 (Colon) | 1.89 µM | [4] |
| 2-Quinolone Hybrid 5b | MCF-7 (Breast) | 8.48 µM | [4] |
Experimental Protocol: MTT Cell Viability Assay
To accurately quantify the antiproliferative effects of CA derivatives, the MTT assay is employed. This protocol is designed as a self-validating system to prevent false positives caused by compound properties.
-
Cell Seeding & Attachment: Seed cancer cells (e.g., MCF-7) in 96-well plates and incubate for 24h. Causality: This ensures cells enter the exponential growth phase, establishing a stable metabolic baseline before treatment.
-
Treatment in Low-Serum Media: Treat cells with varying concentrations of the CA derivative for 24-48h. Causality: Highly lipophilic CA esters bind strongly to serum proteins (like BSA). Utilizing low-serum media prevents protein sequestration, ensuring the calculated IC50 reflects true cellular uptake rather than artifactual protein binding.
-
MTT Addition & Reduction: Add MTT reagent. Causality: MTT (yellow) is reduced to formazan (purple) exclusively by mitochondrial succinate dehydrogenase in metabolically active cells. This serves as a direct proxy for cell viability.
-
Self-Validation Controls:
-
Vehicle Control (0.1% DMSO): Proves that the solvent used to dissolve the lipophilic CA derivative is not causing background cytotoxicity.
-
Positive Control (e.g., Doxorubicin): Validates the sensitivity of the cell line and the assay reagents.
-
Antimicrobial & Antibiofilm Dynamics
CA and its synthetic esters demonstrate broad-spectrum antimicrobial activity against both bacterial and fungal pathogens[2][3]. The mechanism of action is distinctly dual-faceted:
-
Membrane Disruption: The lipophilic nature of esterified CA allows it to intercalate directly into the microbial lipid bilayer. This compromises membrane integrity, leading to the lethal leakage of intracellular K+ ions, ATP, and essential amino acids[2][3].
-
Enzymatic Inhibition: CA derivatives actively inhibit crucial microbial metabolic enzymes, most notably ATPase. By halting ATPase function, the compound disrupts cellular energy metabolism, leading to growth arrest and cell death[5].
Dual antimicrobial mechanism via membrane disruption and ATPase inhibition.
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | MIC (µM) | Reference |
| Cinnamic Acid | S. aureus (ATCC 35903) | >1578.16 | [2] |
| Methyl Cinnamate | S. aureus (ATCC 35903) | 1578.16 | [2] |
| Butyl Cinnamate | S. aureus (ATCC 35903) | 626.62 | [2] |
| Butyl Cinnamate | C. albicans (ATCC 76485) | 626.62 | [2][3] |
| Decyl Cinnamate | P. aeruginosa (ATCC 25853) | 550.96 | [2][3] |
| 4-isopropylbenzylcinnamide | S. aureus (ATCC 35903) | 458.15 | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using a rigorously controlled broth microdilution method[2][3].
-
Inoculum Standardization: Prepare microbial suspension to a 0.5 McFarland standard. Causality: Standardizing the starting load (~1.5 x 10^8 CFU/mL) is critical; variations in initial biomass will exponentially skew the final MIC readout.
-
Serial Dilution: Perform two-fold serial dilutions of the CA derivative in Mueller-Hinton broth.
-
Viability Indicator Addition (Resazurin): Causality: CA derivatives often possess poor aqueous solubility and can precipitate in broth, creating a false visual turbidity that mimics bacterial growth. Adding resazurin (blue) solves this ambiguity. Only metabolically active bacteria will reduce resazurin to resorufin (pink). This shifts the endpoint from subjective visual turbidity to a definitive, self-validating colorimetric readout.
-
Self-Validation Controls:
-
Growth Control (Broth + Inoculum): Proves the baseline viability of the organism.
-
Sterility Control (Broth Only): Validates aseptic technique and ensures no environmental contamination occurred.
-
Standardized broth microdilution workflow for MIC determination.
Antioxidant & Anti-inflammatory Mechanisms
Beyond cytotoxicity and antimicrobial action, CA derivatives are potent modulators of oxidative stress and inflammation. The phenolic ring and carboxylic acid group enable these molecules to act as direct scavengers of free radicals, such as the destructive hydroxyl radical (HO•) and superoxide anion (O2−•)[5].
Furthermore, CA derivatives exert anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway. Mechanistically, they inhibit the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This prevents the translocation of NF-κB into the nucleus, effectively halting the transcription of downstream pro-inflammatory cytokines, including TNF-α and IL-6, as well as enzymes like COX-2 and iNOS[5].
References
-
Cinnamic Acid Derivatives and Their Biological Efficacy. nih.gov. 1
-
Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. nih.gov. 7
-
Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. nih.gov.6
-
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. nih.gov. 8
-
Cinnamic Acid and Its Esters: A Comparative Guide to Antimicrobial Activity. benchchem.com. 2
-
Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. nih.gov. 4
-
The Multifaceted Mechanisms of Cinnamic Acid: A Technical Guide to its Biological Effects. benchchem.com. 5
-
A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. nih.gov. 9
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. nih.gov. 3
-
A Comparative Analysis of (E) and (Z) Isomers of Methyl 4-phenylbut-2-enoate for Researchers and Drug Development Professionals. benchchem.com. 10
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility and Stability Profiling of Butyl Cinnamate
Topic: Solubility and Stability of Butyl Cinnamate in Different Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Drug Development Professionals
Executive Summary
Butyl cinnamate (CAS 538-65-8) is a lipophilic ester widely utilized as a flavorant, fragrance ingredient, and pharmaceutical intermediate.[1] Its utility in drug delivery systems—particularly in topical and transdermal formulations—is governed by its physicochemical behavior in varying solvent environments.
This guide provides a comprehensive technical analysis of the solubility thermodynamics and degradation kinetics of butyl cinnamate. As a Senior Application Scientist, I have structured this document to move beyond static data, offering self-validating experimental protocols and mechanistic insights required for robust formulation development. Key findings indicate that butyl cinnamate exhibits a classic lipophilic profile (LogP ~3.9) with stability primarily compromised by pH-dependent hydrolysis and photo-isomerization.
Physicochemical Characterization
Understanding the molecular baseline is critical before assessing solvent interactions. Butyl cinnamate consists of a cinnamic acid moiety esterified with n-butanol. The
Table 1: Core Physicochemical Properties
| Property | Value | Relevance to Formulation |
| Molecular Formula | MW 204.26 g/mol ; suitable for skin permeation. | |
| LogP (Octanol/Water) | 3.83 – 3.93 | Highly lipophilic; partitions into lipid bilayers/oils. |
| Water Solubility | < 20 mg/L (Est.)* | Practically insoluble in aqueous buffers; requires surfactant/cosolvent. |
| Boiling Point | ~280°C | Thermally stable under standard processing. |
| pKa | N/A (Non-ionizable) | Solubility is pH-independent, but stability is pH-dependent. |
| Appearance | Colorless oily liquid | Easy to handle in liquid formulations. |
*Note: Some databases report higher values (e.g., 5000 mg/L), which likely contradict the LogP of ~3.9. Experimental verification via the protocol below is mandatory.
Solubility Profiling in Different Solvents
Theoretical Framework
Solubility for butyl cinnamate follows the "like dissolves like" principle, best modeled by Hansen Solubility Parameters (HSP). The molecule has significant dispersion (
Solvent Compatibility Matrix
Based on polarity indices and experimental precedence for cinnamate esters:
| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Insight |
| Aqueous | Water (pH 7) | Insoluble (<0.01%) | High hydrophobic effect; high interfacial tension. |
| Alcohols | Ethanol (96%) | Miscible | Ethyl chain interacts with butyl group; OH group tolerated. |
| Alcohols | Propylene Glycol | Soluble | Moderate solubility; viscosity may limit dissolution rate. |
| Aprotic Polar | DMSO | Miscible | Dipole-dipole interactions stabilize the ester. |
| Lipids/Oils | MCT Oil / Miglyol | Miscible | Ideal solvent; Van der Waals forces dominate. |
| Non-Polar | Hexane / Heptane | Miscible | Excellent solvency; used for extraction/cleaning. |
Protocol: Saturation Shake-Flask Method
To determine precise solubility values (S), do not rely on literature estimates. Use this standard operating procedure (SOP).
Workflow Diagram (Graphviz):
Step-by-Step Procedure:
-
Preparation: Add excess butyl cinnamate (approx. 2 mL) to 10 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at constant temperature (e.g., 25°C or 37°C) for 48 hours. Tip: Visual presence of undissolved oil droplets confirms saturation.
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm PTFE filter (hydrophobic filter prevents water lock).
-
Quantification: Dilute the filtrate with Acetonitrile (ACN) and analyze via HPLC (Method described in Section 5).
Stability Assessment
Degradation Pathways
The stability of butyl cinnamate is threatened by three primary mechanisms:
-
Hydrolysis: Cleavage of the ester bond to form Cinnamic Acid and n-Butanol. This is catalyzed by H+ (acid) and OH- (base).
-
Isomerization: UV light causes the trans-isomer (stable) to convert to the cis-isomer.
-
Oxidation: The alkene double bond can undergo oxidative cleavage or epoxidation under extreme stress (peroxides/high heat), though this is rare in standard storage.
Degradation Pathway Diagram (Graphviz):
Stability Testing Protocol (Forced Degradation)
To validate shelf-life, perform stress testing under these conditions:
| Stress Type | Condition | Sampling Points | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 0, 4, 8, 24 hrs | Slow degradation to Cinnamic Acid. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 0, 1, 2, 4 hrs | Rapid degradation (Ester saponification). |
| Oxidation | 3% | 0, 24, 48 hrs | Potential peak at lower RT (Benzaldehyde). |
| Photostability | UV Light (ICH Q1B) | 0, 24 hrs | Appearance of cis-isomer peak (close elution to trans). |
Analytical Methodologies (HPLC)
Precise quantification requires a validated HPLC method capable of separating the parent compound from its hydrolytic degradants (Cinnamic Acid).
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Phosphoric Acid (suppresses ionization of Cinnamic Acid, sharpening the peak).
-
B: Acetonitrile (ACN).
-
-
Gradient: 50% B to 90% B over 10 mins. (Butyl cinnamate is non-polar and elutes late; Cinnamic acid elutes early).
-
Detection: UV @ 275 nm (Max absorption of cinnamyl system).
-
Injection Volume: 10 µL.
Self-Validation Check:
-
Resolution (Rs): Ensure Rs > 2.0 between Cinnamic Acid (degradant) and Butyl Cinnamate.
-
Linearity:
in the range of 10 – 500 µg/mL.
Implications for Formulation
-
Emulsions: Due to high LogP, butyl cinnamate resides in the oil phase. However, interfacial hydrolysis is a risk. Recommendation: Buffer the aqueous phase to pH 5.0–6.0 (maximum ester stability) and use non-ionic surfactants to shield the interface.
-
Transdermal: It acts as a permeation enhancer. Formulation in ethanolic gels is viable, but evaporation of ethanol may lead to phase separation (crystallization or oiling out) if the residual solvent capacity is exceeded.
-
Storage: Must be stored in amber glass (UV protection) to prevent cis-isomerization, which may alter scent profile or biological activity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5273465, Butyl cinnamate. Retrieved from [Link]
-
The Good Scents Company (2024). Butyl Cinnamate Physicochemical and Organoleptic Data.[4] Retrieved from [Link]
-
NIST Chemistry WebBook. Butyl cinnamate Phase change data and IR Spectra. Retrieved from [Link]
-
FoodB Database. Chemical Properties of Butyl Cinnamate (FDB016830). Retrieved from [Link]
Sources
Strategic Esterification of Cinnamic Acids: Enhancing Lipophilic Antioxidant Capacity
[1][2]
Executive Summary
The Paradox of Potency: Native hydroxycinnamic acids (HCAs)—such as caffeic, ferulic, and p-coumaric acid—are potent radical scavengers but suffer from poor solubility in lipid matrices (oils, cell membranes, emulsions). This hydrophilic nature severely limits their efficacy in preventing lipid peroxidation, a primary driver of drug degradation and cellular oxidative stress.
The Solution: Esterification is not merely a chemical modification; it is a strategic "molecular installation" of a lipophilic tail. This guide details the technical workflow to synthesize cinnamic acid esters (cinnamates) to overcome the Polar Paradox : transforming a potent aqueous antioxidant into a high-performance interfacial antioxidant capable of protecting lipid bilayers and hydrophobic drug formulations.
Part 1: Mechanistic Foundation & Structure-Activity Relationship (SAR)
The Polar Paradox & Interfacial Activity
In bulk oil or emulsions, antioxidants must orient themselves at the oil-water interface where oxidation is initiated.
-
Free Acids (Hydrophilic): Reside in the water phase, physically separated from the lipid radicals they need to neutralize.
-
Esters (Amphiphilic): The phenolic "head" remains at the interface to scavenge radicals, while the alkyl "tail" anchors the molecule into the lipid droplet. This alignment increases the local concentration of the antioxidant at the critical reaction site.
Structure-Activity Relationship (SAR)
The antioxidant capacity of cinnamates relies on two distinct structural domains:
-
The Scavenging Head (Phenolic Ring):
-
Catechol moiety (3,4-dihydroxy): Found in caffeic acid esters (e.g., CAPE). The most potent configuration due to low O-H bond dissociation energy (BDE) and stable quinone formation.
-
Methoxyphenol (3-methoxy-4-hydroxy): Found in ferulic acid esters. Provides resonance stabilization via the methoxy group.
-
-
The Lipophilic Tail (Ester Chain):
-
Chain Length: Medium chains (C4–C10) often provide optimal interfacial positioning. Chains >C16 may cause "cutoff" effects where the molecule becomes buried too deep in the lipid core, reducing activity.
-
Visualization: The Interfacial Anchoring Mechanism
The following diagram illustrates how esterification shifts the molecule's location to the critical oxidation zone.
Caption: Esterification anchors the antioxidant at the interface, enabling direct neutralization of lipid radicals.
Part 2: Synthetic Strategy (Expertise & Experience)
The Catalyst Choice: Why Enzymatic over Chemical?
While Fischer esterification (acid catalysis) is cheap, it is suboptimal for antioxidant synthesis for two reasons:
-
Polymerization Risk: Strong acids and heat can polymerize the
-unsaturated double bond of cinnamic acid. -
Oxidation: High temperatures can degrade the sensitive phenolic hydroxyl groups responsible for antioxidant activity.
Recommendation: Use Lipase-Catalyzed Esterification (Biocatalysis).
-
Enzyme: Candida antarctica Lipase B (immobilized as Novozym 435).[1]
-
Advantage: Operates at mild temperatures (40–60°C), neutral pH, and high regioselectivity.
Protocol: Lipase-Catalyzed Synthesis of Octyl Caffeate
This protocol is designed to synthesize a medium-chain ester (Octyl Caffeate) from Caffeic Acid and 1-Octanol.
Reagents:
-
1-Octanol (Substrate B & Co-solvent)
-
Molecular Sieves (3Å or 4Å) to scavenge water.
-
Solvent: 2-Butanone (Methyl Ethyl Ketone) or Acetone (polar enough to dissolve caffeic acid).
Step-by-Step Methodology:
-
Substrate Preparation:
-
Dissolve 10 mmol Caffeic Acid in 20 mL of 2-Butanone.
-
Add 30 mmol 1-Octanol (3:1 molar excess drives equilibrium to ester).
-
-
Water Control (Critical Step):
-
Add 1.0 g of activated Molecular Sieves.
-
Reasoning: Lipase reactions are reversible. Removing water produced during esterification pushes the equilibrium toward synthesis (Le Chatelier’s principle).
-
-
Reaction Initiation:
-
Add 100 mg Novozym 435 (approx. 1-2% w/w of substrates).
-
Incubate in an orbital shaker at 55°C @ 200 RPM .
-
-
Monitoring:
-
Sample every 4 hours. Analyze via TLC (Silica gel, Hexane:Ethyl Acetate 7:3) or HPLC.[1]
-
Reaction typically reaches equilibrium in 24–48 hours.
-
-
Purification:
-
Filter out the enzyme and molecular sieves (Enzyme can be washed and reused).
-
Evaporate solvent under reduced pressure.
-
Recrystallize from cold hexane or purify via column chromatography to remove excess octanol.
-
Part 3: Analytical Validation & Data
Quantifying the "Enhancement"
To validate the synthesis, you must compare the Radical Scavenging Activity (RSA) of the ester against the free acid.
Note on Assays:
-
DPPH Assay: Standard, but often biased towards hydrophilic compounds.
-
Emulsion Peroxidation Assay: The true test for lipophilic esters. Measures the inhibition of conjugated diene formation in a linoleic acid emulsion.
Experimental Workflow Diagram
Caption: End-to-end workflow from biocatalytic synthesis to dual-phase validation.
Comparative Data Table (Hypothetical Standardized Data)
The following table summarizes typical results observed when comparing Caffeic Acid to its Octyl Ester.
| Compound | Lipophilicity (Log P) | DPPH IC50 (µM) | Emulsion Inhibition (%)* |
| Caffeic Acid (Free) | 1.15 | 15.2 (High Potency) | 35% (Low Efficacy) |
| Octyl Caffeate (Ester) | 4.80 | 16.5 (Similar Potency) | 88% (High Efficacy) |
| Control (BHT) | 5.30 | 25.0 | 75% |
*Inhibition of lipid peroxidation after 48h in linoleic acid emulsion.
Interpretation: Note that DPPH activity (intrinsic scavenging) remains similar or slightly lower for the ester (due to steric bulk). However, the Emulsion Inhibition dramatically increases. This validates the core thesis: Esterification enhances functional capacity in lipid systems, not necessarily intrinsic radical scavenging.
Part 4: References
-
Stamatis, H., et al. (1999). Enzymatic synthesis of lipophilic derivatives of natural antioxidants. Biotechnology Letters.
-
Laguerre, M., et al. (2009). Chain length affects antioxidant properties of chlorogenic acid esters in emulsion: The cutoff theory. Journal of Agricultural and Food Chemistry.
-
Anselmi, C., et al. (2006). Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: A mechanistic insight. Journal of Agricultural and Food Chemistry.
-
Guyot, B., et al. (1997).[5] Esterification of phenolic acids for the enhancement of their antioxidant activity. Phytochemistry.
-
Sitanggang, A. B., et al. (2023).[5][6] Continuous synthesis of cinnamate ester using membrane reactor in a solvent-free system. The Annals of the University Dunarea de Jos of Galati.
Chemical Architecture & Therapeutic Pharmacophores: A Technical Guide to Cinnamate Ester Analogues
Executive Summary
The cinnamate ester scaffold represents a privileged structure in medicinal chemistry, characterized by a phenylpropanoid core (
Part 1: Chemical Synthesis Framework
The efficient construction of cinnamate ester libraries relies on modular synthetic strategies. The most robust approach combines the Knoevenagel Condensation for scaffold assembly with Steglich Esterification for functional diversification.
Core Protocol: The Knoevenagel-Doebner Condensation
This protocol generates the
-
Reagents: Substituted benzaldehyde, Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).[1][2]
-
Mechanism: The piperidine generates a carbanion from malonic acid, which attacks the aldehyde carbonyl. Subsequent dehydration and decarboxylation yield the cinnamic acid.[3][4]
Step-by-Step Methodology:
-
Stoichiometry: Dissolve substituted benzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (4 mL).
-
Catalysis: Add piperidine (0.1 mL) under stirring.
-
Reflux: Heat the mixture to 80–100°C for 2–4 hours. Critical Checkpoint: Monitor CO₂ evolution; cessation indicates reaction completion.[1]
-
Workup: Pour the cooled reaction mixture into ice-cold HCl (2M) to precipitate the acid.
-
Purification: Recrystallize from ethanol/water to remove pyridine traces.
Functionalization: Steglich Esterification
Direct esterification is often hindered by the sensitivity of the double bond. The Steglich method uses mild conditions to couple the cinnamic acid to complex alcohols (e.g., phenethyl alcohol, terpene alcohols).
-
Reagents: Cinnamic acid derivative, Alcohol (R-OH), DCC (Coupling agent), DMAP (Catalyst), DCM (Solvent).[1]
-
Causality: DMAP acts as an acyl-transfer catalyst, accelerating the reaction of the O-acylisourea intermediate formed by DCC, preventing side reactions like
-acylurea formation.[1]
Step-by-Step Methodology:
-
Activation: Dissolve cinnamic acid (1 eq) and alcohol (1 eq) in dry DCM at 0°C.
-
Coupling: Add DMAP (0.1 eq) followed by dropwise addition of DCC (1.1 eq) dissolved in DCM.
-
Reaction: Warm to room temperature and stir for 12–24 hours.
-
Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Isolation: Wash filtrate with NaHCO₃, brine, and dry over MgSO₄. Evaporate solvent and purify via column chromatography.[1]
Synthesis Workflow Visualization
Figure 1: Modular synthetic workflow coupling Knoevenagel condensation with Steglich esterification for high-diversity analogue generation.
Part 2: Structure-Activity Relationship (SAR) Analysis[1]
The biological efficacy of cinnamate esters is governed by three distinct pharmacophoric regions.
Region A: The Aromatic "Warhead"
The substitution pattern on the phenyl ring is the primary determinant of electronic affinity and antioxidant potential.
-
Antioxidant Activity: Requires electron-donating groups (EDGs).[1] A catechol moiety (3,4-dihydroxy) is superior to a single hydroxyl due to the stability of the resulting ortho-quinone radical.[1]
-
Tyrosinase Inhibition: A 4-hydroxyl group is critical as it mimics Tyrosine (the natural substrate).[1][5] However, 3,4-dimethoxy substitutions have shown surprising potency by acting as competitive inhibitors that bind the active site without being metabolized.[1]
-
Cytotoxicity: Halogenation (Cl, F) or bulky hydrophobic groups (e.g., naphthyl) often enhance cytotoxicity by increasing lipophilicity and cellular uptake.[1]
Region B: The -Unsaturated Linker
This conjugated system is not merely a bridge; it is a Michael acceptor.[1]
-
Mechanism: The alkene enables the molecule to act as an electrophile, reacting with nucleophilic cysteine residues on proteins (e.g., Keap1 in the Nrf2 pathway).
-
Geometry: The Trans (E) configuration is essential for planar binding in enzyme pockets (e.g., Tyrosinase). Hydrogenation of this double bond typically results in a drastic loss of activity.[1]
Region C: The Ester Moiety
The ester tail modulates bioavailability and steric fit.
-
Lipophilicity: Long alkyl chains or bulky aromatic groups (e.g., phenethyl in CAPE) improve membrane permeability.[1]
-
Metabolic Stability: Bulky esters resist hydrolysis by plasma esterases longer than simple methyl/ethyl esters, prolonging the half-life of the active pharmacophore.
SAR Logic Visualization
Figure 2: Pharmacophoric dissection of the cinnamate ester scaffold highlighting functional dependencies.[1]
Part 3: Therapeutic Applications & Mechanisms[7]
Anticancer: The Nrf2/NF- B Axis
Cinnamate esters, particularly CAPE analogues, function as dual-action modulators.[1]
-
Nrf2 Activation: The
-unsaturated ketone alkylates Keap1 (a cysteine-rich sensor), preventing Nrf2 ubiquitination.[1] Stabilized Nrf2 translocates to the nucleus, inducing cytoprotective enzymes (HO-1, NQO1).[1] -
NF-
B Inhibition: They block the phosphorylation of I B, preventing the release and nuclear translocation of NF- B, thereby suppressing pro-inflammatory cytokines (TNF- , IL-6) that drive tumor progression.[1]
Tyrosinase Inhibition (Cosmeceuticals)
Tyrosinase is the rate-limiting enzyme in melanin synthesis.[1][6]
-
Mechanism: Cinnamate esters act as competitive inhibitors.[1] The aromatic ring docks into the copper-containing active site.
-
Key Insight: Esters of cinnamic acid with paeonol or thymol have shown IC50 values in the low micromolar range (2.0–10.0
M), significantly more potent than the parent acids due to enhanced hydrophobic binding interactions.
Mechanism of Action Visualization
Figure 3: Dual mechanistic pathways: Nrf2 activation for cytoprotection and competitive inhibition of Tyrosinase.[1]
Part 4: Quantitative Data Summary
The following table synthesizes relative potency data for key analogues against Tyrosinase and Cancer Cell Lines (e.g., MCF-7, A549), derived from comparative studies.
| Compound Class | Ring A Subst.[1][2][4][7] | Ester Moiety (R) | Tyrosinase IC50 ( | Cytotoxicity Mechanism |
| Cinnamic Acid | H | H (Acid) | > 500 (Weak) | Weak |
| p-Coumaric Ester | 4-OH | Methyl | ~115 | Moderate |
| Ferulic Ester | 4-OH, 3-OMe | Ethyl | ~120 | Antioxidant / ROS Scavenging |
| CAPE | 3,4-di-OH | Phenethyl | N/A (Antioxidant focus) | Potent (NF- |
| Paeonol-Cinnamate | 4-OH | Paeonol | 2.0 (Very Potent) | Reversible Inhibition |
| Thymol-Cinnamate | 4-OH | Thymol | 10.6 | Mixed-type Inhibition |
| Compound 8 | 3,4-di-OMe | Ethyl | 5.6 | Anti-competitive |
Note: Lower IC50 indicates higher potency.[1] Data aggregated from multiple studies [1, 2, 4].
References
-
Inhibitory Effects of Substituted Cinnamic Acid Esters on Mushroom Tyrosinase. Letters in Drug Design & Discovery. [Link]
-
Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. MedChemComm (RSC). [Link]
-
Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. Antioxidants (MDPI). [Link][1]
-
Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates. Molecules (MDPI). [Link]
Sources
- 1. Caffeic acid phenethyl ester - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosinase inhibitory effects and antioxidative activities of novel cinnamoyl amides with amino acid ester moiety. | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Synthesis of butyl cinnamate using enzymatic membrane reactor
Application Note: Continuous Synthesis of Butyl Cinnamate via Enzymatic Membrane Reactor (EMR)
Executive Summary
This application note details a robust protocol for the continuous synthesis of butyl cinnamate —a high-value lipophilic antioxidant and flavoring agent—using a solvent-free Enzymatic Membrane Reactor (EMR) . Unlike conventional chemical esterification, which requires high temperatures and strong acid catalysts (leading to corrosion and waste), this protocol utilizes Lipase B from Candida antarctica (CALB) or Lipozyme TL IM in a mild, continuous system.
The core innovation described here is the integration of a cross-flow ultrafiltration (UF) loop or a pervaporation unit . This setup retains the biocatalyst while continuously removing the product and/or water by-product, thereby overcoming the thermodynamic equilibrium limitations inherent to esterification.
Introduction & Mechanistic Insight
The Reaction
The esterification of cinnamic acid with n-butanol follows a reversible pathway:
Key Challenges:
-
Equilibrium Limited: The accumulation of water promotes the reverse reaction (hydrolysis), limiting conversion.
-
Substrate Inhibition: High concentrations of cinnamic acid can inhibit lipase activity due to acidification of the micro-environment.
-
Enzyme Stability: Continuous mechanical stirring in batch reactors can degrade immobilized enzyme carriers.
The EMR Solution
The Enzymatic Membrane Reactor addresses these challenges through two mechanisms:
-
Confinement: A semi-permeable membrane (typically PVDF or PES) retains the enzyme within the reaction zone, allowing for high enzyme loading and reuse without wash-out.
-
Equilibrium Shift: By continuously removing the permeate (containing product and water), the reaction is driven toward ester synthesis (Le Chatelier’s principle).
Experimental Configuration
Materials
| Component | Specification | Purpose |
| Biocatalyst | Candida antarctica Lipase B (e.g., Novozym 435) OR Thermomyces lanuginosus (Lipozyme TL IM) | Catalysis of esterification.[1][2][3][4][5] |
| Substrate A | trans-Cinnamic Acid (>99% purity) | Acyl donor. |
| Substrate B | n-Butanol (Anhydrous) | Acyl acceptor & solvent (in solvent-free systems). |
| Membrane Module | Hollow Fiber or Flat Sheet Polyethersulfone (PES). MWCO: 30–50 kDa (for free enzyme) or 0.2 µm (for immobilized beads). | Enzyme retention.[6][7][8][9] |
| Water Removal | Molecular Sieves (3Å) or Pervaporation Module (Hydrophilic) | Removal of water by-product. |
Reactor Design (Graphviz Diagram)
The following diagram illustrates the continuous EMR setup with a recirculation loop for enzyme retention and a water removal stage.
Detailed Protocol
Phase 1: Pre-treatment & Preparation
-
Substrate Preparation:
-
Dissolve trans-cinnamic acid in n-butanol.
-
Note: Cinnamic acid has limited solubility. For solvent-free systems, use a molar ratio of 1:3 to 1:5 (Acid:Alcohol) to ensure complete dissolution and drive equilibrium. A concentration of 0.05 M to 0.1 M cinnamic acid is recommended to prevent enzyme inhibition [1].
-
-
Membrane Conditioning:
-
Flush the membrane module with pure n-butanol for 30 minutes to remove preservatives and equilibrate the pores.
-
Check for leaks and verify flux baseline.
-
Phase 2: Batch Start-up (Equilibration)
Why: Starting directly in continuous mode can lead to low initial conversion. A batch phase allows the reactor to reach steady-state conversion before harvest begins.
-
Load the CSTR with the substrate solution.
-
Add the biocatalyst (1–3% w/v relative to total volume).
-
Set temperature to 40°C – 60°C . (Note: 60°C improves solubility and rate, but 40°C is safer for long-term enzyme stability [2]).
-
Agitate at 200–300 rpm. Avoid excessive shear if using immobilized beads.
-
Run for 12 hours or until conversion reaches >80%.
Phase 3: Continuous Operation
-
Feed Initiation: Start the feed pump at a flow rate calculated to match the desired Residence Time (
).-
Recommended
: 6 to 12 hours depending on enzyme loading [3].
-
-
Filtration:
-
Pump the reaction mixture through the membrane module.[10]
-
Permeate (Filtrate): Collects butyl cinnamate, excess butanol, and water.
-
Retentate: Contains the enzyme and unreacted cinnamic acid. Recirculate this back to the reactor.
-
-
Water Management (Critical):
-
Install a column of activated molecular sieves (3Å) in the retentate return line. This dehydrates the recycled stream, shifting the equilibrium toward ester formation.
-
Phase 4: Downstream Processing
-
Solvent Recovery: Evaporate excess n-butanol from the permeate using a rotary evaporator (vacuum, 50°C).
-
Purification: If necessary, wash the oily residue with saturated NaHCO₃ to remove trace unreacted acid, then dry over MgSO₄.
Optimization & Troubleshooting
Key Parameters
| Parameter | Recommended Range | Mechanistic Impact |
| Temperature | 40°C – 60°C | Higher T increases rate but risks thermal denaturation of lipase. |
| Molar Ratio (Acid:Alcohol) | 1:3 to 1:5 | Excess alcohol acts as solvent and drives mass action toward product. |
| Water Activity ( | < 0.1 | High |
| Residence Time | 9 – 12 hours | Insufficient time leads to low conversion; excessive time reduces productivity. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Flux Decline | Membrane Fouling | Backflush membrane with warm butanol. Check if enzyme fines are blocking pores. |
| Low Conversion | Water Accumulation | Replace molecular sieves. Verify water removal efficiency. |
| Enzyme Deactivation | Acid Inhibition | Reduce inlet cinnamic acid concentration or increase alcohol ratio. |
| Leaching | Membrane Damage | Verify pore size compatibility with enzyme carrier size. |
References
-
Sitanggang, A. B., et al. (2023).[2][3][10] "Continuous Synthesis of Cinnamate Ester Using Membrane Reactor in a Solvent-Free System." The Annals of the University Dunarea de Jos of Galati.[2][3] Fascicle VI - Food Technology.
-
Satyawali, Y., et al. (2021).[6][9] "Enzyme-membrane-reactors: recent trends and applications." ChemRxiv.
-
Deng, H., et al. (2012). "Immobilization of lipase B from Candida antarctica on porous styrene-divinylbenzene beads improves butyl acetate synthesis."[4] Biotechnology Progress.
-
Guyot, B., et al. (1997).[1][2] "Esterification of phenolic acids from green coffee with fatty alcohols in solvent-free media." Phytochemistry. (Foundational reference for solvent-free phenolic esterification).
-
Yadav, G. D., & Rathod, A. P. (2013). "Synthesis of Aliphatic Esters of Cinnamic Acid as Potential Lipophilic Antioxidants Catalyzed by Lipase B From Candida Antarctica." Applied Biochemistry and Biotechnology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Continuous synthesis of cinnamate ester using membrane reactor in a solvent-free system | The Annals of the University Dunarea de Jos of Galati. Fascicle VI - Food Technology [gup.ugal.ro]
- 4. Immobilization of lipase B from Candida antarctica on porous styrene-divinylbenzene beads improves butyl acetate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme-membrane reactors: recent trends and applications for the production of fine chemicals and pharmaceutical building blocks [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
Advanced Application Note: Butyl Cinnamate in Flavor and Fragrance Formulation
Executive Summary & Regulatory Grounding
Butyl cinnamate (CAS: 538-65-8) is a highly versatile cinnamic acid ester utilized extensively across the flavor, fragrance, and cosmetic industries (1)[1]. Recognized for its sweet, balsamic, and cocoa-like olfactive profile, it acts as an exceptional blender and base-note fixative in complex matrices (2)[2]. Beyond its sensory attributes, recent pharmacological evaluations highlight its secondary utility as a mild antimicrobial agent, capable of disrupting fungal cell membranes (3)[3].
From a regulatory standpoint, butyl cinnamate is recognized as a Generally Recognized As Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA No. 2192) (4)[4] and is approved by the FDA as a food additive under 21 CFR 172.515 (5)[5]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it under JECFA No. 663, confirming no safety concerns at current intake levels (1)[1].
Physicochemical and Olfactive Profiling
Understanding the physicochemical properties of butyl cinnamate is critical for predicting its behavior in complex matrices. Its high LogP value dictates its lipophilicity, making it ideal for anhydrous systems and the lipid phase of emulsions (6)[6].
| Property | Value | Formulation Implication |
| Chemical Name | Butyl 3-phenyl-2-propenoate | Ester linkage is susceptible to extreme pH hydrolysis. |
| Molecular Weight | 204.27 g/mol | High MW contributes to low volatility and excellent fixation. |
| Specific Gravity | 1.001 - 1.014 (@ 25 °C) | Density similar to water; requires high shear for O/W emulsions. |
| Refractive Index | 1.535 - 1.546 (@ 20 °C) | Useful for QA/QC purity validation of raw materials. |
| Boiling Point | 287 °C (@ 760 mmHg) | Thermally stable during standard heated phase blending. |
| LogP (Octanol/Water) | ~3.83 | Highly lipophilic; partitions entirely into the oil phase. |
| Olfactive Profile | Balsamic, sweet, fruity, cocoa | Blends well with labdanum, ionones, and oriental notes. |
| Substantivity | ~168 hours (at 100%) | Acts as a long-lasting base note fixative on skin/fabric. |
Data synthesized from 1[1], 7[7], and 6[6].
Mechanistic Insights: Causality in Formulation
Olfactive Fixation and Substantivity
In fragrance architecture, butyl cinnamate functions as a structural anchor. Causality: Highly volatile top notes (e.g., citrus terpenes) possess low molecular weights and high vapor pressures, causing them to evaporate rapidly. Butyl cinnamate, with its LogP of 3.83 and molecular weight of 204.27 g/mol , creates a lipophilic matrix that engages in van der Waals interactions with these volatile compounds (2)[2]. This thermodynamic stabilization lowers the overall vapor pressure of the fragrance blend, delaying the evaporation of top and heart notes and extending substantivity up to 168 hours (6)[6].
Antimicrobial Synergy
Recent studies indicate that cinnamate esters possess inherent antimicrobial properties (3)[3]. Causality: The lipophilic butyl tail allows the molecule to penetrate microbial cell walls, while the cinnamate moiety disrupts membrane integrity, specifically targeting ergosterol in fungal walls (8)[8]. While not a standalone preservative, its inclusion in a formulation synergistically reduces the required load of traditional preservatives.
Caption: Dual-action mechanism of butyl cinnamate in olfactive fixation and antimicrobial preservation.
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols integrate built-in quality control checkpoints.
Caption: Workflow for butyl cinnamate formulation, from QC to stability and functional evaluation.
Protocol 1: Emulsion-Based Fragrance Formulation and Fixation Assay
Objective: To formulate an oil-in-water (O/W) cosmetic lotion and quantitatively evaluate the fixative efficacy of butyl cinnamate.
-
Lipid Phase Preparation (Causality: Solubilization):
-
Weigh 15% w/w carrier lipids (e.g., Caprylic/Capric Triglyceride) and 2.0% w/w Butyl Cinnamate.
-
Rationale: Butyl cinnamate is insoluble in water but highly miscible in lipids (1)[1]. Pre-dispersing it in the lipid phase ensures uniform distribution and prevents crystallization. Heat the lipid phase to 65°C.
-
-
Aqueous Phase Preparation:
-
Heat 75% w/w deionized water containing water-soluble emulsifiers and rheology modifiers (e.g., Xanthan Gum) to 65°C.
-
-
Emulsification (Causality: Droplet Size Reduction):
-
Slowly introduce the lipid phase into the aqueous phase under high-shear homogenization at 5000 RPM for 5 minutes.
-
Rationale: High shear is required to overcome the surface tension and create a stable microemulsion, ensuring the butyl cinnamate is locked within the internal lipid micelles.
-
-
Cool-Down and Fragrance Loading:
-
Cool the batch to <40°C before adding 1.0% highly volatile top notes (e.g., Limonene, Linalool).
-
Rationale: Adding volatiles at >40°C leads to immediate flash-off. Adding them post-emulsification allows the butyl cinnamate to anchor them within the lipid core.
-
-
Validation (Headspace Analysis):
-
Run a parallel control formulation without butyl cinnamate. Use Solid-Phase Microextraction (SPME) coupled with GC-MS to measure the headspace concentration of Limonene over 168 hours. A successful assay will show a statistically significant retention of Limonene in the test batch compared to the control.
-
Protocol 2: GC-MS Stability and Degradation Profiling
Objective: To assess the hydrolytic stability of butyl cinnamate under accelerated aging and pH stress (8)[8].
-
Sample Preparation (Stress Testing):
-
Subject the formulated emulsion to accelerated stability conditions: 45°C, 75% RH, and pH extremes (pH 3.0 and pH 9.0) for 30 days. Extract the lipid phase using liquid-liquid extraction (Hexane:Water, 1:1 v/v).
-
-
System Suitability Test (SST):
-
Inject a known standard of Butyl Cinnamate (99% purity) and n-Butanol.
-
Acceptance Criteria: Resolution (Rs) > 2.0 between peaks, ensuring the system can distinguish the intact ester from its primary degradation product.
-
-
Chromatographic Separation (Causality: Column Selection):
-
Use a non-polar DB-5MS column (30m x 0.25mm x 0.25µm).
-
Rationale: The non-polar stationary phase expertly resolves highly lipophilic esters.
-
Temperature Program: Initial hold at 60°C for 2 mins (to capture volatile n-butanol), ramp at 10°C/min to 280°C, hold for 5 mins (to elute the intact butyl cinnamate and heavier cinnamic acid dimers).
-
-
Mass Spectrometry Detection:
-
Operate in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion (
204) and the base peak (m/z 131, corresponding to the cinnamoyl cation ).
-
-
Data Analysis:
-
Calculate the degradation percentage. Self-Validating Check: The molar appearance of n-butanol must stoichiometrically match the disappearance of butyl cinnamate. If not, alternative degradation pathways (e.g., transesterification or UV-induced dimerization) must be investigated.
-
References
-
PubChem - National Institutes of Health. Butyl Cinnamate | C13H16O2 | CID 5273465.1
-
Flavor and Extract Manufacturers Association (FEMA). BUTYL CINNAMATE | FEMA: 2192.4
-
U.S. Food and Drug Administration (FDA). Substances Added to Food (formerly EAFUS) - BUTYL CINNAMATE.5
-
National Center for Biotechnology Information (PMC). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study.3
-
The Good Scents Company. butyl cinnamate.7
-
Fragrance University. butyl cinnamate.6
-
Moumoujus. BUTYL CINNAMATE - Ingredient Profile.8
-
Scribd. Perfume and Flavor Chemicals.2
Sources
- 1. Butyl Cinnamate | C13H16O2 | CID 5273465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. Fragrance University [fragranceu.com]
- 7. butyl cinnamate [thegoodscentscompany.com]
- 8. moumoujus.com [moumoujus.com]
Application Note: Characterization and Formulation of 3-Phenyl-acrylic acid, butyl ester as a UV-Absorbing Functional Ingredient
The following Application Note and Protocol Guide is designed for researchers and formulation scientists. It addresses the functional characterization of 3-Phenyl-acrylic acid, butyl ester (Butyl Cinnamate) within cosmetic matrices.
Executive Summary
3-Phenyl-acrylic acid, butyl ester , commonly known as Butyl Cinnamate , is an ester of cinnamic acid primarily utilized in the cosmetic industry as a fragrance and flavoring agent. Structurally, it possesses a conjugated
This guide details the physicochemical mechanisms of its UV attenuation, its regulatory constraints, and rigorous protocols for formulating and validating its efficacy in dermocosmetic applications.
Scientific Background & Mechanism
Chemical Architecture
Butyl Cinnamate consists of a phenyl ring conjugated with an acrylate ester group. The molecule exists primarily in the trans (
-
IUPAC Name: Butyl (2E)-3-phenylprop-2-enoate
-
Molecular Formula:
[1][2][3] -
Solubility: Lipophilic (Soluble in alcohols, oils; Insoluble in water)
Photophysics: The Transition
The UV-filtering capability of Butyl Cinnamate arises from the electronic transition within its cinnamoyl chromophore. Upon irradiation with UV light (specifically UVB,
Mechanism of Action:
-
Absorption: Ground state (
) Excited singlet state ( ). -
Dissipation: The energy is dissipated via:
-
Internal Conversion (IC): Heat release (desired for filters).
-
Photoisomerization: Conversion from E-isomer to Z-isomer (potential loss of extinction coefficient).
-
Fluorescence: Minor pathway.
-
Visualization: Photochemical Pathway
The following diagram illustrates the electronic excitation and potential isomerization pathways critical for stability assessment.
Figure 1: Photophysical pathways of Butyl Cinnamate upon UV irradiation, highlighting the critical isomerization risk.
Regulatory & Safety Context (Crucial for Development)
Before formulation, researchers must verify compliance. Butyl Cinnamate is not a listed active sunscreen ingredient in the EU or USA. It is regulated primarily as a fragrance.[4]
| Parameter | Specification | Notes |
| CAS Number | 538-65-8 | Verified ID |
| Regulatory Function | Fragrance, Flavoring | Not an API (Active Pharm.[2] Ingredient) for Sunscreen |
| IFRA Standard | Restricted | Limits apply due to sensitization potential |
| Sensitization | Weak Sensitizer | RIFM assessment confirms weak potential; requires careful dosing |
| Use Level | Typically < 1.0% | Higher levels require toxicological clearance |
Strategic Insight: In drug development, Butyl Cinnamate should be positioned as a "Photostabilizer" or "SPF Booster" in the excipient phase, rather than the active phase, to avoid regulatory misclassification.
Protocol 1: Formulation Integration (Oil-in-Water Emulsion)
Objective: Incorporate Butyl Cinnamate into a stable O/W emulsion to evaluate its SPF boosting capacity. Challenge: Prevent oxidation of the double bond and ensure solubility.
Materials
-
Phase A (Water): Deionized Water (q.s.), Glycerin (3.0%), Xanthan Gum (0.2%).
-
Phase B (Oil): Caprylic/Capric Triglyceride (10%), Cetearyl Alcohol (3%), PEG-100 Stearate (2%), Butyl Cinnamate (Test Article, 0.5% - 2.0%) .
-
Phase C (Preservative): Phenoxyethanol (0.8%).
Workflow
-
Solubilization: Weigh Phase B components. Heat to 75°C. Ensure Butyl Cinnamate is fully dissolved in the triglyceride carrier before emulsification.
-
Hydration: Disperse Xanthan Gum in Glycerin, then add to water. Heat Phase A to 75°C.
-
Emulsification: Slowly add Phase B to Phase A under high-shear mixing (Homogenizer @ 3000 rpm) for 5 minutes.
-
Cooling: Switch to low-shear paddle mixing. Cool to 40°C.[5]
-
Finishing: Add Phase C. Adjust pH to 5.5 - 6.5 (critical for ester stability).
Figure 2: Step-by-step formulation workflow for incorporating Butyl Cinnamate into a cosmetic matrix.
Protocol 2: In Vitro Photostability & Efficacy Assessment
Objective: Quantify the UV absorption spectrum and photostability of the molecule in the finished formula.
Equipment
-
UV Transmittance Analyzer: (e.g., Labsphere UV-2000S).
-
Substrate: PMMA Plates (Helioplate HD6, roughness 6µm).
-
Solar Simulator: (e.g., Atlas Suntest CPS+).
Step-by-Step Methodology
-
Sample Application:
-
Apply the emulsion (from Protocol 1) to the PMMA plate at a density of 1.3 mg/cm² .
-
Spread immediately using a finger-cot with light pressure for 30 seconds, followed by hard pressure for 30 seconds to ensure a uniform film.
-
Allow to dry in the dark for 15 minutes at 25°C.
-
-
Initial Scan (
):-
Measure UV transmission from 290 nm to 400 nm at 5 different locations on the plate.
-
Calculate the initial in vitro SPF and Critical Wavelength (
).
-
-
Irradiation (Photostability Challenge):
-
Expose the plate to a solar simulator dose of 5 MED (Minimal Erythema Dose) or approx. 20 J/cm².
-
Note: Cinnamates are prone to photo-degradation. This step is vital to validate if Butyl Cinnamate stabilizes or degrades.
-
-
Post-Irradiation Scan (
):-
Re-measure UV transmission at the exact same locations.
-
-
Data Analysis:
-
Calculate % Photostability :
-
If Photostability < 80%, the molecule is undergoing significant isomerization or degradation.
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Crystallization | Low solubility in oil phase | Increase polarity of oil phase (use C12-15 Alkyl Benzoate). |
| Yellowing | Oxidation of double bond | Add antioxidant (Tocopherol 0.1% or BHT). |
| Skin Irritation | High concentration | Reduce Butyl Cinnamate < 1.0%; Ensure high purity (>98%). |
| Low SPF Boost | Poor film formation | Add film former (e.g., VP/Eicosene Copolymer) to improve uniformity. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5273465, Butyl cinnamate. Retrieved from [Link]
-
European Commission. CosIng - Cosmetics Ingredients Database. (Search: Butyl Cinnamate).[2][3][5][6][7] Retrieved from [Link]
- Research Institute for Fragrance Materials (RIFM).Safety Assessment of Cinnamyl Derivatives.
- Bhatia, S.P., et al. (2007). "Fragrance material review on butyl cinnamate." Food and Chemical Toxicology, 45(1), S49-S52. (Toxicological review).
- Shaath, N. A. (2016).Sunscreen Explained: A Guide for the Consumer and the Professional.
Sources
- 1. n-Butyl cinnamate (CAS 538-65-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Butyl Cinnamate | C13H16O2 | CID 5273465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. n-Butyl cinnamate | CAS 538-65-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Benzyl Cinnamate Ingredient Allergy Safety Information [skinsafeproducts.com]
- 5. researchgate.net [researchgate.net]
- 6. butyl cinnamate [thegoodscentscompany.com]
- 7. GSRS [precision.fda.gov]
Butyl Cinnamate: A Versatile Precursor in the Synthesis of Pharmacologically Active Molecules
Introduction: The Strategic Value of the Cinnamoyl Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the cinnamoyl group, derived from cinnamic acid, represents a privileged scaffold. Its unique structure—comprising a phenyl ring conjugated with an α,β-unsaturated carbonyl system—is a cornerstone in the design of numerous therapeutic agents. Cinnamic acid and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Butyl cinnamate, the butyl ester of cinnamic acid, serves as a pivotal precursor in this domain. While often recognized for its own biological activities, particularly as an antifungal and antimicrobial agent[3][4], its utility as a synthetic intermediate offers a strategic advantage in the synthesis of more complex pharmaceutical compounds.
This application note provides a comprehensive guide for researchers and drug development professionals on leveraging butyl cinnamate as a precursor in organic synthesis. We will explore its chemical properties, detail synthetic protocols for its conversion into valuable derivatives, and discuss the causality behind experimental choices, thereby offering a field-proven perspective on its application.
Physicochemical Properties and Reactivity of Butyl Cinnamate
Butyl cinnamate is a colorless, oily liquid with a characteristic sweet, balsamic odor. Its chemical structure provides two primary sites for synthetic modification: the ester functional group and the α,β-unsaturated system. The ester linkage is susceptible to nucleophilic attack, allowing for transesterification and amidation reactions, which are fundamental transformations for diversifying the cinnamoyl scaffold.
| Property | Value | Reference |
| Molecular Formula | C13H16O2 | [5][6] |
| Molecular Weight | 204.26 g/mol | [5][7] |
| Appearance | Colorless, oily liquid | |
| Solubility | Slightly soluble to insoluble in water | |
| IUPAC Name | butyl (E)-3-phenylprop-2-enoate | [7] |
The reactivity of the ester group is central to its role as a precursor. Under appropriate catalytic conditions (acidic or basic), the carbonyl carbon can be attacked by various nucleophiles, leading to the displacement of the butoxy group. This allows for the introduction of different alcohol or amine moieties, thereby generating a library of novel cinnamoyl derivatives with potentially enhanced or new pharmacological activities.
Synthetic Pathways from Butyl Cinnamate
While many synthetic routes to cinnamoyl derivatives start from cinnamic acid or its more reactive acid chloride, butyl cinnamate offers a stable, less corrosive, and readily available alternative. The following sections detail protocols for key transformations using butyl cinnamate as the starting material.
Transesterification: Synthesis of Novel Cinnamate Esters
The conversion of butyl cinnamate to other esters is a valuable strategy for modifying the pharmacokinetic properties of the cinnamoyl core, such as lipophilicity, which can influence biological activity[3]. For instance, creating derivatives with different alkyl or aryl alcohol groups can modulate their interaction with biological membranes or specific enzyme active sites.
Caption: Transesterification of Butyl Cinnamate to a Novel Ester.
This protocol is adapted from a similar synthesis starting from cinnamoyl chloride, demonstrating the applicability to butyl cinnamate via transesterification[8].
-
Materials:
-
Butyl cinnamate (1.0 eq)
-
(1R,2S,5R)-2-isopropyl-5-methylcyclohexanol (Menthol) (1.2 eq)
-
Sodium hydride (NaH) (0.1 eq, 60% dispersion in mineral oil) or Titanium(IV) butoxide (Ti(OBu)4)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add butyl cinnamate (1.0 eq) and menthol (1.2 eq) in anhydrous toluene.
-
Carefully add sodium hydride (0.1 eq) to the mixture under an inert atmosphere (e.g., argon or nitrogen). Note: NaH is highly reactive; handle with caution.
-
Heat the reaction mixture to reflux. The butanol formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired menthol cinnamate derivative.
-
Amidation: Synthesis of Cinnamoyl Amides
Cinnamoyl amides are another class of compounds with significant pharmacological potential, including antimicrobial and anti-inflammatory activities[9][10]. The direct amidation of butyl cinnamate with an amine offers a straightforward route to these valuable derivatives.
Caption: Amidation of Butyl Cinnamate to a Cinnamoyl Amide.
This protocol is conceptualized based on the synthesis of cinnamoyl-memantine amide from cinnamoyl chloride, showcasing the potential of butyl cinnamate as an alternative precursor[9][10].
-
Materials:
-
Butyl cinnamate (1.0 eq)
-
Memantine hydrochloride (1.2 eq)
-
Sodium hydride (NaH) (2.5 eq, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add memantine hydrochloride (1.2 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C and carefully add sodium hydride (1.2 eq) portion-wise to deprotonate the amine hydrochloride. Stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve butyl cinnamate (1.0 eq) in anhydrous THF.
-
To the butyl cinnamate solution, add sodium hydride (1.3 eq) at 0 °C to generate the corresponding alkoxide, which can facilitate the reaction.
-
Slowly add the deprotonated memantine solution to the butyl cinnamate mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the cinnamoyl-memantine amide.
-
Pharmacological Significance of Butyl Cinnamate and its Derivatives
The rationale for using butyl cinnamate as a precursor is rooted in the established biological activities of cinnamates. The length of the alkyl chain in cinnamate esters has been shown to correlate with their antifungal and antibacterial efficacy, with butyl cinnamate often exhibiting potent activity[3][4]. This intrinsic bioactivity makes it an attractive starting point for developing new therapeutic agents. By modifying the cinnamoyl core through the reactions described above, researchers can fine-tune the molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile.
| Compound Class | Pharmacological Activity | Reference |
| Cinnamate Esters | Antimicrobial, Anti-inflammatory, Antioxidant | [3][11][12] |
| Cinnamoyl Amides | Antimicrobial, Potential Neuroprotective | [9][10] |
| Cinnamic Acid Derivatives | Antidiabetic, Antiviral, Anticancer | [13] |
Best Practices and Troubleshooting
-
Moisture Control: Both transesterification and amidation reactions, especially when using catalysts like NaH, are sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents to prevent quenching of the catalyst and hydrolysis of the ester.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions. A co-spot of the starting material and the reaction mixture is crucial for accurate assessment.
-
Purification: Cinnamate derivatives can often be purified by column chromatography. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective. Recrystallization may be an option for solid products.
-
Catalyst Choice: For transesterification, other catalysts such as titanium(IV) isopropoxide or sulfuric acid can be used, although reaction conditions will need to be adjusted accordingly. For amidation, direct heating of the ester and amine in the absence of a catalyst can sometimes be effective, though it may require higher temperatures and longer reaction times.
Conclusion
Butyl cinnamate is more than just a fragrance and flavoring agent; it is a valuable and versatile precursor in the synthesis of pharmacologically active molecules. Its stability and reactivity provide a solid foundation for generating diverse libraries of cinnamoyl derivatives through straightforward transesterification and amidation reactions. The protocols and insights provided in this application note are intended to empower researchers and drug development professionals to explore the full potential of butyl cinnamate in their quest for novel therapeutics. By understanding the causality behind the experimental choices and leveraging the inherent bioactivity of the cinnamoyl scaffold, the scientific community can continue to build upon this privileged structure to address a wide range of diseases.
References
- Benchchem. (n.d.). Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis.
- El-Gizawy, S. A., et al. (2024). Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. PMC.
- de Fátima, A., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI.
- ResearchGate. (n.d.). Strategy used for the biological synthesis of cinnamoyl,... [Diagram].
- Shollar, M. M., et al. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. PubMed.
- Shollar, M. M., et al. (2024). (PDF) Synthesis, Characterization, and Biological Evaluation of Novel Cinnamic Acid Derivatives: Cinnamoyl-Metronidazole ester and Cinnamoyl-Memantine amide. ResearchGate.
- Gond, M., et al. (2015). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
- Ataman Kimya. (n.d.). BUTYL CINNAMATE.
- Cheméo. (n.d.). Chemical Properties of n-Butyl cinnamate (CAS 538-65-8).
- Science.gov. (n.d.). pharmacologically active derivatives: Topics.
- MDPI. (2024). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides.
- Listiarini, H., et al. (2023). Synthesis of butyl cinnamate using enzymatic membrane reactor in a free solvent system. ResearchGate.
- Benchchem. (n.d.). Greener Synthetic Routes for Cinnamyl Cinnamate Derivatives: Application Notes and Protocols.
- Stamatis, H., et al. (2008). Enzymatic synthesis of butyl hydroxycinnamates and their inhibitory effects on LDL-oxidation. PubMed.
- Koul, K. K. (n.d.). Role of Cinnamate and Cinnamate Derivatives in Pharmacology. idosi.org.
- National Center for Biotechnology Information. (n.d.). Butyl Cinnamate. PubChem.
- de Fátima, A., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PMC.
- ResearchGate. (n.d.). High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid.
- Prajapati, A. K., et al. (2014). Synthesis and Mesomorphism of Novel Liquid-Crystalline Isobutyl-p-(p′-n-Alkoxy Cinnamoyloxy) Cinnamates. ResearchGate.
- Sigma-Aldrich. (n.d.). Butyl cinnamate | 538-65-8.
- National Institute of Standards and Technology. (n.d.). n-Butyl cinnamate. NIST WebBook.
- Benchchem. (n.d.). Cinnamic Acid as a Precursor in Pharmaceutical Synthesis: Application Notes and Protocols.
- Ennore India Chemicals. (n.d.). CINNAMIC ACID FOR SYNTHESIS.
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- 5. n-Butyl cinnamate (CAS 538-65-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. n-Butyl cinnamate [webbook.nist.gov]
- 7. Butyl Cinnamate | C13H16O2 | CID 5273465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
High-performance liquid chromatography (HPLC) methods for cinnamate analysis
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cinnamic Acid and Derivatives
Executive Summary
This guide provides a validated, high-sensitivity protocol for the quantification of trans-cinnamic acid and its key derivatives (cinnamaldehyde, ethyl cinnamate) in complex matrices. Unlike generic standard operating procedures, this document emphasizes the mechanistic rationale behind chromatographic choices—specifically addressing the pKa-dependent retention behavior of cinnamic acid and the critical issue of photo-induced cis-trans isomerization during sample handling.
Chemical & Physical Basis of the Method
To design a robust method, one must understand the analyte's behavior in solution.
-
Acid-Base Chemistry: Cinnamic acid has a pKa of ~4.44 [1].[1][2] In a neutral mobile phase (pH 7), it exists primarily as the cinnamate anion (highly polar), leading to poor retention and peak fronting on C18 columns.
-
Directive: The mobile phase pH must be adjusted to < 3.0 (ideally 2.5–2.8) using formic or acetic acid. This suppresses ionization, keeping the molecule neutral and maximizing hydrophobic interaction with the stationary phase.
-
-
Solubility Profile:
-
Photostability Warning: Cinnamic acid undergoes photoisomerization from the stable trans form to the cis form upon exposure to UV light (especially 254 nm) [3]. This creates "ghost peaks" that can be mistaken for impurities.
-
Protocol Adjustment: All standard solutions and samples must be prepared in amber glassware or wrapped in aluminum foil.
-
Instrumentation & Chromatographic Conditions
HPLC System Configuration
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Pump: Binary or Quaternary Gradient Pump (capable of 400 bar).
-
Autosampler: Temperature controlled at 4°C (crucial for biological stability).
Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 150 mm, 5 µm) | End-capped C18 prevents secondary silanol interactions that cause tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Suppresses ionization of the carboxylic acid group. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol, reducing backpressure. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Wavelength | 270 nm (Primary), 290 nm (Secondary) | 270 nm is near the |
| Injection Vol. | 10–20 µL | Depends on sample concentration; avoid overloading. |
| Temperature | 30°C | Improves reproducibility of retention times. |
Gradient Elution Profile
Use this gradient to separate cinnamic acid (RT ~6-7 min) from more hydrophobic derivatives like ethyl cinnamate.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20% | Initial equilibration |
| 10.0 | 60% | Linear ramp to elute cinnamic acid |
| 15.0 | 90% | Wash step to elute lipophilic esters |
| 17.0 | 90% | Hold wash |
| 17.1 | 20% | Return to initial conditions |
| 22.0 | 20% | Re-equilibration (Critical for reproducibility) |
Sample Preparation Protocols
Workflow A: Plasma Samples (Pharmacokinetics)
Target: Extraction of cinnamic acid from rat or human plasma. Mechanism: Protein precipitation with acidification to disrupt protein binding.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Acidification: Add 10 µL of 1M HCl. Vortex for 10 sec.
-
Why? Acidification ensures the drug is neutral, improving extraction efficiency into organic solvents.
-
-
Precipitation: Add 300 µL of ice-cold Acetonitrile.
-
Agitation: Vortex vigorously for 1 min.
-
Separation: Centrifuge at 10,000 × g for 10 min at 4°C.
-
Filtration: Transfer supernatant to an autosampler vial. Optional: Filter through a 0.22 µm PTFE filter if the supernatant is cloudy.
Workflow B: Plant Extracts (Natural Products)
Target: Cinnamon bark or leaf extracts.
-
Weighing: Weigh 100 mg of dried, powdered plant material.
-
Extraction: Add 10 mL of Methanol:Water (80:20 v/v).
-
Sonication: Sonicate for 30 min at room temperature (< 40°C to prevent degradation).
-
Clarification: Centrifuge at 5,000 rpm for 5 min.
-
Filtration: Filter supernatant through a 0.45 µm Nylon syringe filter into an amber vial.
Visualized Workflows
Figure 1: Analytical Logic & Workflow
Caption: Integrated workflow for cinnamate analysis showing parallel preparation paths for plasma and plant matrices.
Troubleshooting & Validation Criteria
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions or high pH. | Ensure Mobile Phase A pH is < 3.0. Use a "base-deactivated" or end-capped C18 column [5]. |
| Split Peaks | Sample solvent too strong (e.g., 100% MeOH). | Dissolve sample in initial mobile phase (20% ACN / 80% Water). |
| Ghost Peaks | Cis-isomer formation due to light exposure. | Immediate Action: Prepare fresh standards in amber vials. Check for a small peak eluting just before the main trans peak. |
| Retention Drift | Column not equilibrated. | Ensure at least 5 column volumes of equilibration time (approx 5-7 mins) between runs. |
Validation Metrics (Acceptance Criteria):
-
Linearity:
over range 0.5 – 100 µg/mL. -
Recovery: 85% – 115% for plasma extractions.
-
Precision (RSD): < 2.0% for retention time; < 5.0% for peak area.
-
LOD/LOQ: Typically ~0.1 µg/mL (LOD) and 0.5 µg/mL (LOQ) with UV detection [6].
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 444539, Cinnamic acid. Retrieved from [Link]
-
Akita University. (2024). Synthesis of cis-Cinnamic Acid from trans-Cinnamaldehyde. Retrieved from [Link]
-
Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cinnamic Acid [drugfuture.com]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [Determination of plasma concentration of cinnamic acid by LC-MS-MS and study of pharmacokinetics in healthy volunteers after mailuoning injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]
- 9. CICECO Publication » Solid-liquid phase equilibrium of trans-cinnamic acid, p-coumaric acid and ferulic acid in water and organic solvents: Experimental and modelling studies [ciceco.ua.pt]
- 10. gipc.akita-u.ac.jp [gipc.akita-u.ac.jp]
Gas chromatography-mass spectrometry (GC-MS) for determination of butyl cinnamate
Introduction and Analytical Significance
Butyl cinnamate (butyl (E)-3-phenylprop-2-enoate) is a highly valued cinnamate ester widely utilized in the flavor and fragrance industries to impart sweet, balsamic, and cocoa-like notes[1][2]. Beyond its olfactory applications, butyl cinnamate is a critical bioactive compound found in traditional botanical medicines (such as Ayurvedic Navayasa Churnam) and exhibits documented anti-inflammatory, antioxidant, and broad-spectrum antimicrobial properties[3][4][5].
Accurate quantification of butyl cinnamate in complex matrices—ranging from botanical extracts to synthetic cosmetic formulations—requires highly selective analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) serves as the gold standard for this analysis[6][7]. The compound's volatility, thermal stability, and distinct electron ionization (EI) fragmentation pattern make it an ideal candidate for capillary GC separation coupled with MS detection[4][8].
Physicochemical Rationale for GC-MS
The experimental design for analyzing any analyte must be grounded in its physicochemical properties. Butyl cinnamate is a moderately non-polar, volatile ester.
Table 1: Physicochemical Properties & Analytical Implications
| Property | Value | Analytical Implication (Causality) |
| Molecular Formula | C₁₃H₁₆O₂ | Determines the molecular ion ( |
| Molecular Weight | 204.26 g/mol | Falls perfectly within the optimal scanning range of standard single quadrupole mass spectrometers (m/z 50–500)[8]. |
| Boiling Point | ~300 °C | Requires a high final oven temperature (280–300 °C) to ensure complete elution and prevent column carryover[9]. |
| Solubility | Insoluble in water, soluble in organic solvents | Dictates the use of non-polar solvents (e.g., hexane, ethyl acetate) for liquid-liquid extraction (LLE)[1]. |
Causality in Column Selection
A 5% phenyl / 95% methyl polysiloxane stationary phase (e.g., DB-5MS or HP-5MS) is selected[4][10]. The 5% phenyl content provides weak dipole-dipole interactions that perfectly resolve the conjugated aromatic ring of butyl cinnamate from aliphatic matrix interferences, while the polysiloxane backbone ensures rapid elution of the non-polar butyl chain.
Mass Spectrometry Fragmentation Mechanics
Under standard 70 eV Electron Ionization (EI), butyl cinnamate undergoes predictable and highly reproducible fragmentation[1][8]. Understanding this mechanism is critical for setting up Selected Ion Monitoring (SIM) methods:
-
m/z 131 (Base Peak, 99.9%): Corresponds to the cinnamoyl cation
. This ion is highly stabilized by the extended resonance of the phenyl ring conjugated with the double bond, making it the most abundant and reliable ion for quantitation [1]. -
m/z 148 (69.3%): Formed via a McLafferty-type rearrangement involving the loss of butene (
) from the butyl ester chain. Used as a primary qualifier ion [1]. -
m/z 103 (48.4%): Corresponds to the styryl cation
, formed by the loss of carbon monoxide (CO) from the m/z 131 fragment. Used as a secondary qualifier ion [1][8].
Experimental Protocols
Sample Preparation Workflow
To establish a self-validating system, an internal standard (IS) must be introduced before extraction. We utilize n-nonadecane (or an isotopically labeled cinnamate) to mathematically correct for any analyte loss during extraction or variations in GC injection volume.
Workflow for the extraction and preparation of butyl cinnamate samples.
Step-by-Step Extraction:
-
Homogenization: Accurately weigh 1.0 g of the sample matrix into a 15 mL centrifuge tube.
-
IS Spiking: Add 50 µL of n-nonadecane internal standard solution (100 µg/mL in hexane). Rationale: Early IS introduction validates the entire extraction efficiency.
-
Extraction: Add 5.0 mL of a Hexane:Ethyl Acetate (80:20, v/v) mixture. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4 °C to precipitate particulates and break any emulsions.
-
Filtration: Transfer the upper organic layer through a 0.22 µm PTFE syringe filter into a deactivated GC autosampler vial. Rationale: Deactivated glass prevents the analyte from adsorbing to active silanol sites on the glass surface.
GC-MS Operating Parameters
The following parameters are optimized to ensure sharp peak shapes and maximum sensitivity, achieving Limits of Quantitation (LOQ) in the 2–10 ng/mL range[6].
Table 2: Optimized GC-MS Instrument Parameters
| Parameter | Setting | Scientific Rationale |
| Column | DB-5MS (30 m × 0.25 mm ID × 0.25 µm) | Low bleed, ideal for moderately non-polar esters[4]. |
| Carrier Gas | Helium (99.999%), 1.0 mL/min | Constant flow ensures stable retention times[4]. |
| Injection Mode | Splitless, 1 µL | Maximizes trace-level sensitivity. |
| Injector Temp | 280 °C | Ensures instantaneous vaporization without thermal degradation[4]. |
| Oven Program | 60 °C (hold 1 min) | Initial low temp focuses the solvent band. The rapid ramp elutes the analyte sharply, and the final hold bakes off heavy matrix lipids. |
| Ion Source Temp | 280 °C | Prevents condensation of the analyte in the MS source[4]. |
| Ionization Mode | EI, 70 eV | Provides standardized, library-matchable fragmentation[1][8]. |
| Acquisition Mode | SIM (m/z 131, 148, 103) | Filters out matrix noise, drastically improving the Signal-to-Noise (S/N) ratio[7]. |
Method Validation & Quality Control Logic
A robust analytical protocol must be a self-validating system. The validity of the butyl cinnamate quantitation is determined by a strict logical decision tree evaluating linearity, recovery, and ion ratios.
Logical decision tree for GC-MS data validation and quantitation.
Table 3: Example Method Validation Metrics
| Validation Parameter | Target Criteria | Corrective Action if Failed (Troubleshooting) |
| Linearity (R²) | Check for detector saturation; dilute sample or reduce injection volume. | |
| Qualifier Ion Ratio | m/z 148/131 within | Indicates co-eluting matrix interference. Alter temperature ramp to improve resolution. |
| Recovery (Accuracy) | 80% – 120% | Matrix suppression/enhancement occurring. Switch to a matched-matrix calibration curve. |
| Precision (RSD) | Check autosampler syringe for bubbles; replace injection port septum and liner. |
By adhering to this protocol, laboratories can ensure highly accurate, reproducible, and defensible data for the determination of butyl cinnamate across diverse research and industrial applications.
References
-
PubChem. "Butyl Cinnamate | C13H16O2 | CID 5273465 - PubChem - NIH". National Institutes of Health. [Link]
-
National Institute of Standards and Technology. "n-Butyl cinnamate - the NIST WebBook". NIST.[Link]
-
Sudhan, A., et al. "The GC MS Study of One Ayurvedic Formulation, Navayasa Churnam". Pharmacognosy Research (Ovid/PMC).[Link]
-
Sudhan, A., et al. "The GC MS Study of One Ayurvedic Formulation, Navayasa Churnam". PMC - National Institutes of Health.[Link]
-
Perflavory. "(E)-beta-damascone, 23726-91-2". Perflavory Database. [Link]
-
AIP Publishing. "Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review". AIP Conference Proceedings.[Link]
- Google Patents. "WO2024192221A1 - High performance fragrance compositions for rinse-off conditioner".
-
ResearchGate. "Morphological and Chemoprofile Comparisons of Cyperus scariosus R. Br and Cyperus rotundus L".[Link]
-
LookChem. "Cas 140-10-3,trans-Cinnamic acid".[Link]
Sources
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- 3. ovid.com [ovid.com]
- 4. The GC MS Study of One Ayurvedic Formulation, Navayasa Churnam - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
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- 8. n-Butyl cinnamate [webbook.nist.gov]
- 9. Cas 140-10-3,trans-Cinnamic acid | lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: Enzymatic Production of Cinnamic Acid Flavor Esters Using Immobilized Lipase
Abstract & Scope
Cinnamic acid esters (e.g., benzyl cinnamate, octyl cinnamate, butyl cinnamate) are high-value aromatic compounds extensively utilized in the flavor, fragrance, cosmetic, and pharmaceutical industries due to their lipophilic antioxidant properties . Traditional chemical esterification requires harsh acidic catalysts and high temperatures, leading to unwanted byproducts, low regioselectivity, and environmental concerns.
Biocatalysis using immobilized lipases—specifically Lipase B from Candida antarctica (CALB, commercially available as Novozym 435) or Thermomyces lanuginosus (Lipozyme TL IM)—offers a highly selective, eco-friendly alternative operating under mild conditions . This application note details the mechanistic principles, critical process parameters, and validated protocols for synthesizing cinnamate esters with >90% conversion yields.
Mechanistic Rationale: The Ping-Pong Bi-Bi Kinetics
To optimize the synthesis of cinnamate esters, one must first understand the causality of the enzymatic reaction. Lipase-catalyzed esterification follows a characteristic Ping-Pong Bi-Bi mechanism [[1]]([Link]).
-
Acylation: The active-site serine hydroxyl group of the lipase nucleophilically attacks the carbonyl carbon of cinnamic acid. This forms a covalent acyl-enzyme intermediate and releases a water molecule .
-
Deacylation: The incoming alcohol (e.g., benzyl alcohol, octanol) attacks the acyl-enzyme complex, breaking the ester bond with the enzyme to release the final cinnamate ester and regenerate the free biocatalyst .
Caption: Ping-Pong Bi-Bi mechanism of lipase-catalyzed esterification of cinnamic acid.
Critical Process Parameters (CPPs) & Causality
Achieving near-quantitative yields requires strict control over the reaction microenvironment. The following parameters dictate the thermodynamic and kinetic success of the biocatalysis:
Thermodynamic Control (Water Activity, )
Esterification is a reversible equilibrium reaction. Because water is a direct byproduct of the acylation step, its accumulation shifts the equilibrium backward toward hydrolysis [[2]]([Link]). Continuously removing water via activated molecular sieves (in solvent systems) or vacuum distillation (in solvent-free transesterification) is an absolute requirement to drive the reaction forward to completion [[3]]([Link]).
Solvent Polarity (Log P) & The Hydration Shell
Lipases require a microscopic hydration shell to maintain their active, three-dimensional conformation. Highly polar solvents (low Log P) strip this essential water layer, denaturing the enzyme. Conversely, hydrophobic solvents like isooctane (Log P ~ 4.5) or n-heptane are ideal; they preserve the enzyme's hydration shell while effectively dissolving the hydrophobic cinnamic acid and resulting esters .
Substrate Molar Ratio & Competitive Inhibition
According to Le Chatelier's principle, an excess of alcohol drives the equilibrium toward ester production. However, excessive alcohol concentrations (particularly bulky alcohols like benzyl alcohol) can cause competitive inhibition at the enzyme's active site or strip the enzyme's bound water . Empirical modeling consistently establishes an acid-to-alcohol molar ratio of 1:3 as the optimal balance between thermodynamic driving force and enzyme preservation .
Quantitative Data Summary
The table below summarizes validated experimental conditions for synthesizing various cinnamate derivatives using immobilized lipases.
| Ester Product | Alcohol | Biocatalyst | Solvent / Media | Temp (°C) | Time (h) | Yield (%) | Source |
| Butyl cinnamate | n-Butanol | Novozym 435 | Solvent-free / LogP optimized | 60 | ~48 | 60.7% | |
| Ethyl ferulate | Ethanol | Novozym 435 | Solvent | 75 | 48 | 87.0% | |
| Benzyl cinnamate | Benzyl alcohol | Lipozyme TL IM | Isooctane | 40 | 27 | 97.7% | [[4]]([Link]), |
| Benzyl cinnamate | Benzyl alcohol | Lipase NS 88011 | n-Heptane | 59 | 32 | 97.6% | [[5]]([Link]) |
| Octyl cinnamate | Octanol | Novozym 435 | Solvent-free (Ultrasound + Vacuum) | 74.6 | 11.1 | 93.8% | , |
Experimental Protocols
Caption: Standard biocatalytic workflow for the synthesis of cinnamate esters with enzyme recycling.
Protocol A: Solvent-Assisted Synthesis of Benzyl Cinnamate
Causality Focus: This protocol utilizes n-heptane or isooctane to maintain enzyme hydration, paired with a 1:3 molar ratio to prevent benzyl alcohol-induced enzyme inhibition .
-
Substrate Preparation: In a 100 mL round-bottom flask, dissolve 100 mmol of cinnamic acid and 300 mmol of benzyl alcohol (1:3 molar ratio) in 50 mL of n-heptane (or isooctane) .
-
Thermodynamic Control: Add 5.0 g of activated 4Å molecular sieves to the flask to continuously sequester byproduct water.
-
Biocatalyst Addition: Add immobilized lipase (e.g., Lipase NS 88011 or Lipozyme TL IM) at a loading of 4.4 mg/mL to 31 mg/mL, depending on the specific activity of the batch .
-
Incubation: Seal the flask and incubate in a thermostatic orbital shaker at 59 °C and 200 rpm for 32 hours . Monitor reaction progress via TLC or HPLC.
-
Catalyst Recovery: Terminate the reaction by filtering the mixture under vacuum to recover the immobilized enzyme and molecular sieves. The enzyme can be washed with cold n-heptane and stored for up to 13 reuse cycles without significant activity loss [[5]]([Link]).
-
Purification: Evaporate the solvent using a rotary evaporator to isolate the benzyl cinnamate .
Protocol B: Ultrasound & Vacuum-Assisted Solvent-Free Transesterification of Octyl Cinnamate
Causality Focus: Solvent-free transesterification using methyl cinnamate avoids solvent toxicity. Ultrasound enhances mass transfer in viscous solvent-free media, while vacuum continuously removes the methanol byproduct to drive the equilibrium forward [[3]]([Link]).
-
Preparation: Combine methyl cinnamate and octanol in a specialized reaction vessel.
-
Biocatalyst Addition: Add Novozym 435 at 10% w/w based on the total substrate mass .
-
System Setup: Attach the vessel to a rotary evaporator equipped with an ultrasonic bath attachment set to 150 W power .
-
Reaction: Apply a continuous vacuum to the system to extract methanol as it forms. Maintain the temperature strictly at 74.6 °C .
-
Incubation: Allow the reaction to proceed under simultaneous ultrasonic irradiation and vacuum for 11.1 hours .
-
Recovery & Purification: Filter out the Novozym 435. The unreacted octanol can be removed via short-path vacuum distillation to yield high-purity octyl cinnamate (>93.8% conversion) .
Troubleshooting & Quality Control
-
Low Yield / Stalled Reaction: Usually indicates water accumulation. Ensure molecular sieves are freshly activated (baked at 300 °C for 3 hours) or verify the integrity of the vacuum seal in solvent-free setups.
-
Enzyme Deactivation: Check the Log P of your chosen solvent. Do not use hydrophilic solvents like ethanol or acetone as primary reaction media unless acting as a reactant, as they strip the enzyme's hydration shell.
-
Poor Mass Transfer: If the reaction mixture is highly viscous (common in solvent-free systems), increase the orbital shaking speed to 250 rpm or apply ultrasonic assistance to improve substrate-enzyme contact.
References
-
Jakovetić, S. M., et al. "Synthesis of Aliphatic Esters of Cinnamic Acid as Potential Lipophilic Antioxidants Catalyzed by Lipase B From Candida Antarctica." PubMed. [Link]
-
Lee, G. S., et al. "Enzymatic synthesis of cinnamic acid derivatives." PubMed. [Link]
-
Wang, Y., et al. "Synthesis of benzyl cinnamate by enzymatic esterification of cinnamic acid." ResearchGate. [Link]
-
"Synthesis of Octyl Dihydrocaffeate and Its Transesterification with Tricaprylin Catalyzed by Candida antarctica Lipase." Pure (Aarhus University). [Link]
-
"Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse." MDPI. [Link]
-
Tsai, M. F., et al. "Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization." PMC. [Link]
-
"A new approach to synthesis of benzyl cinnamate: Optimization by response surface methodology." PubMed. [Link]
-
Wang, Y., et al. "Synthesis of Benzyl Cinnamate by Enzymatic Esterification of Cinnamic Acid." PubMed. [Link]
-
Tsai, M. F., et al. "Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization." PMC. [Link]
-
[[6]]([Link]) Tsai, M. F., et al. "Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization." PubMed. [Link]
-
"Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity." PMC. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new approach to synthesis of benzyl cinnamate: Optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Harnessing Butyl Cinnamate for Next-Generation Antimicrobial Drug Development
Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary & Chemical Rationale
The rapid emergence of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds. While natural cinnamic acid possesses baseline antimicrobial properties, its clinical utility is limited by poor membrane permeability. Synthetic modification—specifically the esterification of the carboxylic acid group to form butyl cinnamate —drastically enhances its pharmacological profile[1][2].
As a Senior Application Scientist, understanding the causality behind this structural modification is critical: extending the carbon chain length increases the molecule's lipophilicity. This optimized lipophilic character allows butyl cinnamate to effectively partition into and disrupt the complex lipid bilayers of microbial cell envelopes, a feat unmodified cinnamic acid struggles to achieve[1][3].
Elucidating the Mechanism of Action (MoA)
Butyl cinnamate exhibits broad-spectrum activity through distinct mechanisms depending on the target pathogen:
-
Antifungal Mechanism: Butyl cinnamate directly interacts with ergosterol , the principal sterol responsible for modulating fungal membrane fluidity and proliferation[4]. By binding to ergosterol, the compound compromises the structural integrity of the plasma membrane and cell wall, leading to rapid fungicidal activity[3].
-
Antibacterial Mechanism: The compound intercalates into the bacterial lipid bilayer. This physical disruption increases membrane permeability, causing a catastrophic leakage of essential intracellular components (ions, ATP, and nucleic acids), ultimately resulting in cell death[1].
Mechanistic pathways of butyl cinnamate in fungal and bacterial cells.
Quantitative Efficacy Profile
The esterification to butyl cinnamate yields a significant reduction in the Minimum Inhibitory Concentration (MIC) compared to its parent compound. Table 1 summarizes the comparative efficacy across key pathogenic strains.
Table 1: Comparative MIC Values of Cinnamic Acid vs. Butyl Cinnamate
| Microorganism | Strain Type | Cinnamic Acid MIC | Butyl Cinnamate MIC | Fold Improvement | Reference |
| Candida albicans | Yeast (Fungal) | > 405 µM | 626.62 µM* | Variable | [2][3][5] |
| Escherichia coli | Gram (-) Bacteria | > 5,000 µM | 672.83 µM | ~7.4x | [4][5] |
| Staphylococcus aureus | Gram (+) Bacteria | > 5,000 µM | 672.83 µM | ~7.4x | [4][5] |
*Note: While cinnamic acid shows some baseline antifungal activity, butyl cinnamate demonstrates consistent, broad-spectrum fungicidal and bactericidal stability across diverse clinical isolates[3][4].
Self-Validating Experimental Protocols
To ensure rigorous, reproducible data in drug development, assays must be designed as self-validating systems. The following protocols detail the critical workflows for evaluating butyl cinnamate.
Standardized experimental workflow for evaluating butyl cinnamate bioactivity.
Protocol A: Broth Microdilution Assay for MIC Determination
Causality & Logic: Visual turbidity is subjective. By incorporating resazurin (a metabolic indicator dye), we objectively quantify cell viability. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells, eliminating operator bias.
-
Preparation: Dissolve butyl cinnamate in DMSO to create a concentrated stock (e.g., 10 mg/mL).
-
Inoculum Standardization: Prepare a microbial suspension in Mueller-Hinton Broth (bacteria) or Sabouraud Dextrose Broth (fungi) adjusted to
CFU/mL[5]. -
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of butyl cinnamate.
-
Self-Validating Controls:
-
Growth Control: Media + Inoculum (Validates organism viability).
-
Sterility Control: Media only (Validates aseptic technique).
-
Vehicle Control: Media + Inoculum + Max DMSO % (Proves the solvent is not the active antimicrobial agent).
-
Positive Control: Standard antibiotic (e.g., Amoxicillin or Nystatin).
-
-
Incubation & Reading: Add 10 µL of resazurin dye to all wells. Incubate at 37°C for 24h (bacteria) or 48h (fungi). The MIC is the lowest concentration well that remains blue (no metabolic reduction).
Protocol B: Mechanistic Validation via Ergosterol Binding Assay
Causality & Logic: If butyl cinnamate's primary antifungal mechanism is binding to membrane ergosterol, introducing exogenous ergosterol into the assay will act as a competitive sink. The drug will bind the free ergosterol before reaching the cell, artificially increasing the observed MIC[4].
-
Media Preparation: Prepare two sets of culture media: one standard, and one supplemented with exogenous ergosterol (ranging from 50 to 200 µg/mL).
-
Assay Execution: Perform the standard MIC assay (Protocol A) simultaneously in both media types against Candida albicans.
-
Validation: Include Amphotericin B (a known ergosterol binder) as a positive mechanistic control.
-
Interpretation: A significant shift (increase) in the MIC of butyl cinnamate in the ergosterol-supplemented media confirms direct binding to ergosterol as the mechanism of action[3].
Protocol C: Synergistic Checkerboard Assay
Causality & Logic: To combat AMR, butyl cinnamate can be used to permeabilize membranes, allowing conventional antibiotics to re-enter the cell[1]. The checkerboard assay tests a 2D matrix of concentration gradients. It is self-validating because the outer axes represent monotherapy MICs, which must align with Protocol A to validate the combination wells in the center.
-
Matrix Setup: In a 96-well plate, serially dilute butyl cinnamate horizontally (Columns 1-8). Serially dilute a conventional antibiotic (e.g., Amoxicillin) vertically (Rows A-H).
-
Inoculation: Add the standardized microbial inoculum to all wells. Incubate as per standard protocols.
-
Data Analysis (FIC Index): Calculate the Fractional Inhibitory Concentration (FIC) Index to mathematically define the interaction[1]:
-
FIC Index =
-
-
Interpretation:
-
Synergy: FIC ≤ 0.5 (The combination is highly effective).
-
Additive/Indifference: 0.5 < FIC ≤ 4.0.
-
Antagonism: FIC > 4.0 (The drugs inhibit each other).
-
References
-
National Center for Biotechnology Information (PMC). "Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study." NIH.[Link]
-
MDPI. "Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study." MDPI.[Link]
-
MDPI. "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity." MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Note: Formulation and Evaluation of Butyl Cinnamate in Topical Delivery Systems
Target Audience: Formulation Scientists, Dermatological Researchers, and Cosmetic Chemists Focus: Solubilization, Photoprotection, Antimicrobial Efficacy, and Skin Permeation Kinetics
Executive Summary & Rationale
Butyl cinnamate is a multifunctional ester of cinnamic acid and butanol. Traditionally utilized as a fragrance ingredient, its conjugated aromatic system and lipophilic nature make it a highly effective secondary UV-B filter[1] and a potent antimicrobial agent[2]. However, formulating butyl cinnamate for topical application presents specific physicochemical challenges: its high lipophilicity (LogP ~3.9) makes aqueous integration difficult, and its molecular weight (<500 Da) poses a risk of unwanted systemic transdermal absorption rather than targeted retention in the stratum corneum.
This application note details the design, execution, and validation of a Nanostructured Lipid Carrier (NLC) system designed to encapsulate butyl cinnamate. By utilizing NLCs, we achieve uniform dispersion, prevent ester hydrolysis, and maximize epidermal retention for localized photoprotective and antimicrobial efficacy.
Pre-Formulation & Physicochemical Profiling
Before selecting a vehicle, it is critical to analyze the active pharmaceutical ingredient (API) to predict its behavior in lipid matrices and biological membranes.
Table 1: Physicochemical Properties & Formulation Implications
| Property | Value | Formulation & Clinical Implication |
| Molecular Weight | 204.26 g/mol | Falls below the 500 Da Dalton rule; capable of deep skin penetration if not restricted by the vehicle[3]. |
| LogP (Octanol/Water) | ~3.9 | Highly lipophilic. Incompatible with standard aqueous gels. Requires O/W emulsions or lipid nanoparticles[3]. |
| UV Absorption | UV-B (290–320 nm) | Acts as a broad-spectrum organic UV filter by absorbing high-energy photons[1]. |
| Antimicrobial Target | Fungal/Bacterial walls | Disrupts microbial cell membranes, specifically targeting ergosterol in fungal walls[2],[4]. |
| Physical State | Viscous liquid | Blends seamlessly into liquid lipid phases without the need for high-temperature pre-melting[3]. |
Formulation Strategy: Nanostructured Lipid Carriers (NLCs)
The Causality of the Vehicle Choice: Standard Solid Lipid Nanoparticles (SLNs) often expel lipophilic actives during storage because the solid lipids crystallize into perfect lattices, leaving no room for the API. To overcome this, we formulate Nanostructured Lipid Carriers (NLCs) by blending a solid lipid with a liquid lipid. The liquid lipid introduces deliberate spatial imperfections into the crystal matrix, providing a reservoir that securely accommodates the butyl cinnamate, thereby preventing expulsion and maintaining long-term thermodynamic stability.
Protocol 1: Preparation of Butyl Cinnamate-Loaded NLCs
Self-Validating Mechanism: This protocol integrates Dynamic Light Scattering (DLS) as a mandatory quality control gate. A Polydispersity Index (PDI) > 0.3 indicates a heterogeneous particle size prone to Ostwald ripening, triggering mandatory re-homogenization.
Materials:
-
Solid Lipid: Precirol® ATO 5 (Glyceryl palmitostearate) – 4.0% w/w
-
Liquid Lipid: Miglyol® 812 (Medium-chain triglycerides) – 2.0% w/w
-
Active: Butyl Cinnamate – 2.0% w/w
-
Aqueous Surfactant: Poloxamer 188 – 1.5% w/w
-
Solvent: Milli-Q Water – q.s. to 100%
Step-by-Step Methodology:
-
Phase Segregation: In a glass beaker, combine Precirol ATO 5, Miglyol 812, and Butyl Cinnamate (Lipid Phase). In a separate beaker, dissolve Poloxamer 188 in Milli-Q water (Aqueous Phase).
-
Thermal Equilibration: Heat both phases independently to 75°C (approximately 10°C above the melting point of the solid lipid) to ensure complete lipid melting without degrading the ester.
-
Pre-Emulsification: Slowly inject the aqueous phase into the lipid phase while subjecting the mixture to high-shear mixing (Ultra-Turrax) at 10,000 rpm for 3 minutes.
-
High-Pressure Homogenization (HPH): Transfer the hot pre-emulsion to a high-pressure homogenizer. Process at 500 bar for 3 continuous cycles. Causality: HPH provides the extreme mechanical shear required to break droplets down to the nanometer scale (<200 nm).
-
Crystallization: Rapidly cool the nanoemulsion to room temperature (25°C) using an ice-water bath. This rapid cooling forces the lipids to crystallize, trapping the butyl cinnamate within the imperfect lipid matrix.
-
QC Validation (DLS): Measure the particle size and PDI using a Zetasizer.
-
Pass Criteria: Z-average < 200 nm; PDI < 0.3.
-
Fail Criteria: If PDI ≥ 0.3, return to Step 4 for one additional HPH cycle.
-
Workflow: NLC Formulation and Quality Control Validation.
In Vitro Skin Permeation & Retention Assay
For UV filters and topical antimicrobials, the therapeutic goal is epidermal retention , not systemic absorption.
The Causality of Sink Conditions: Because butyl cinnamate is highly lipophilic (LogP 3.9), it will naturally partition into the lipophilic stratum corneum. However, if the receptor fluid in a Franz cell is purely aqueous, the compound will refuse to partition into it, artificially halting the diffusion gradient. To accurately model in vivo clearance and prevent false-negative permeation data, we must add a solubilizer (5% Tween 80) to the receptor fluid to maintain strict "sink conditions."
Protocol 2: Franz Diffusion Cell Methodology
Self-Validating Mechanism: Mass Balance Calculation. The sum of the API recovered from the skin surface, the skin tissue, and the receptor fluid must equal 90%–110% of the applied dose. A recovery <90% invalidates the assay, indicating API degradation, volatilization, or incomplete extraction.
Step-by-Step Methodology:
-
Preparation: Mount excised human epidermis or a Strat-M® synthetic membrane between the donor and receptor compartments of a static Franz diffusion cell (diffusion area: 0.64 cm²).
-
Receptor Fluid: Fill the receptor chamber with 5 mL of Phosphate Buffered Saline (PBS, pH 7.4) containing 5% Tween 80. Maintain at 32°C ± 0.5°C (skin surface temperature) with continuous magnetic stirring at 400 rpm.
-
Dosing: Apply an infinite dose (e.g., 300 mg) of the Butyl Cinnamate NLC formulation to the donor compartment. Seal with Parafilm to prevent evaporation.
-
Sampling: At predetermined intervals (1, 2, 4, 6, 8, 24 hours), withdraw 0.5 mL of receptor fluid and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Extraction (24h):
-
Surface Wash: Swab the membrane surface with methanol to collect unabsorbed API.
-
Tissue Extraction: Mince the membrane and extract retained butyl cinnamate using 5 mL of methanol under bath sonication for 30 minutes.
-
-
Quantification: Analyze all samples via HPLC-UV (Detection at ~280 nm). Calculate the cumulative permeated amount and the retained mass in the membrane. Ensure mass balance falls within the 90-110% validation threshold.
Dual Mechanism of Action: Photoprotection & Antimicrobial Activity
Butyl cinnamate serves a dual function in topical preparations[5].
-
Photoprotection: The conjugated double bonds in the cinnamate moiety absorb high-energy UV-B radiation (290-320 nm), undergoing a harmless conformational change (trans-cis isomerization) that dissipates the energy as low-level heat, thereby preventing Reactive Oxygen Species (ROS) generation in the skin[1].
-
Antimicrobial: The lipophilic butyl tail allows the molecule to intercalate into microbial cell walls. In fungi, it specifically targets and disrupts ergosterol, leading to membrane permeabilization and cell death[2],[4].
Mechanistic pathways of Butyl Cinnamate: UV-B absorption and microbial membrane disruption.
Safety & Regulatory Grounding
When formulating butyl cinnamate, adherence to international safety standards is required:
-
Sensitization: While cinnamates can be potential sensitizers, butyl cinnamate is generally well-tolerated. It holds GRAS (Generally Recognized As Safe) status by FEMA and is FDA-approved as a food additive under 21 CFR 172.515[3].
-
IFRA Guidelines: For formulations where fragrance is the primary intent, the International Fragrance Association (IFRA) recommends strict concentration limits (often <0.1% in finished products depending on the category) to mitigate any risk of contact dermatitis[2].
-
Cosmetic Ingredient Review (CIR): Cinnamic acid derivatives are widely utilized globally as UV filters and skin conditioners, though formulators must monitor maximum allowable concentrations to prevent phototoxic reactions[5].
References
Sources
Troubleshooting & Optimization
Optimization of reaction conditions for butyl cinnamate synthesis
Core Directive & Scope
Welcome to the Process Optimization Hub. You are likely here because your current yield of butyl cinnamate is suboptimal, or you are transitioning from bench-scale to a more sustainable protocol.
Butyl cinnamate is a reversible esterification product. The core challenge is not starting the reaction, but driving it to completion against thermodynamic equilibrium while preventing the polymerization of the cinnamic acid double bond.
This guide covers three validated methodologies:
-
Standard Homogeneous Catalysis (Sulfuric Acid/p-TSA) – High speed, high throughput.
-
Heterogeneous Catalysis (Solid Acids) – Reusable catalyst, easier workup.
-
Enzymatic Synthesis (Lipase) – Mild conditions, high specificity, "Green" label.
Comparative Optimization Data
Refer to this table to select the protocol that matches your constraints.
| Variable | Method A: Homogeneous (H₂SO₄) | Method B: Solid Acid (HPA/Resins) | Method C: Enzymatic (CALB) |
| Catalyst | Heteropolyacids / Amberlyst-15 | Lipozyme TL IM / Novozym 435 | |
| Temperature | 117°C (Reflux) | 90–120°C | 40–60°C |
| Reaction Time | 1–4 Hours | 5–10 Hours | 24–72 Hours |
| Molar Ratio | 1:3 to 1:10 (Acid:Alcohol) | 1:5 to 1:20 | 1:1 to 1:2 (Stoichiometric) |
| Water Removal | Dean-Stark Trap (Critical) | Azeotropic or Sieve | Molecular Sieves (Critical) |
| Typical Yield | 94–98% | 90–95% | 70–99% |
| Main Risk | Polymerization / Corrosion | Mass Transfer Limit | Enzyme Denaturation |
Module 1: Standard Homogeneous Catalysis ( / p-TSA)
Best for: Rapid synthesis where catalyst recovery is not required.
The Mechanism & Causality
Fischer esterification is an equilibrium process (
-
Le Chatelier’s Principle: We use excess n-butanol. It acts as both reactant and solvent.
-
Azeotropic Removal: n-Butanol forms a binary azeotrope with water (bp ~92°C). As you reflux, this azeotrope carries the water byproduct out of the reaction vessel.
Optimized Protocol
-
Charge: In a round-bottom flask, combine Trans-Cinnamic Acid (1.0 eq) and n-Butanol (5.0 eq) .
-
Catalyst: Add Conc.
(3-5 mol%) dropwise. Note: p-TSA is preferred if charring is observed. -
Setup: Attach a Dean-Stark trap filled with n-butanol and a reflux condenser.
-
Reaction: Heat to reflux (oil bath ~130°C to maintain internal ~117°C).
-
Validation: Monitor water accumulation in the trap. Reaction is complete when water volume stabilizes (theoretical: ~18 mL per mole of acid).
Troubleshooting Guide (Q&A)
Q: My reaction mixture turned dark brown/black. What happened? A: You likely triggered acid-catalyzed polymerization or oxidation of the alkene chain.
-
Fix: Switch to p-Toluenesulfonic acid (p-TSA) which is milder than sulfuric acid.
-
Fix: Add a radical inhibitor like Hydroquinone (0.1 wt%) to the mixture.
-
Fix: Ensure your oil bath is not overheating the flask walls (keep
).
Q: Yield is stuck at 60-70%. A: Water is not being removed effectively.
-
Check: Is the Dean-Stark trap actually collecting water? If the reflux is too slow, the azeotrope won't reach the condenser. Increase heat to ensure vigorous reflux.
Module 2: Heterogeneous Solid Acid Catalysis
Best for: Green chemistry applications and simplified purification.
The Mechanism & Causality
Solid acids (like Heteropolyacids or Sulfonated Resins) provide surface active sites (
-
Agitation is Critical: Unlike homogeneous systems, stirring speed directly impacts reaction rate here.
Optimized Protocol
-
Catalyst Prep: Activate catalyst (e.g., HND-26 or Amberlyst-15) by drying at 100°C for 1 hour to remove physisorbed water.
-
Charge: Mix Cinnamic Acid and n-Butanol (1:10 ratio). Add Catalyst (5-10 wt% of acid mass).
-
Reaction: Heat to 100-110°C with vigorous stirring (>600 RPM) .
-
Workup: Simple filtration removes the catalyst. Rotovap the excess butanol.
Troubleshooting Guide (Q&A)
Q: The reaction is significantly slower than the sulfuric acid route. A: This is expected (heterogeneous kinetics), but can be improved.
-
Fix: Increase catalyst loading to 10-15 wt%.
-
Fix: Ensure the catalyst particles are not pulverized (fines block filters) but small enough to maximize surface area.
Q: Can I reuse the catalyst? A: Yes, but activity drops if active sites are blocked by polymer or water.
-
Protocol: Wash the recovered catalyst with ethanol, then dry at 110°C for 2 hours before reuse.
Module 3: Enzymatic Synthesis (Lipase)
Best for: High-purity fragrance applications requiring "Natural" certification.
The Mechanism & Causality
Lipases (e.g., Candida antarctica Lipase B) operate at the interface of hydrophobic substrates.
-
Water Activity (
): Essential for enzyme flexibility but detrimental to equilibrium. You must maintain a "Goldilocks" zone—enough water to keep the enzyme active, but low enough to drive esterification. -
Temperature: Enzymes denature above 60°C.
Optimized Protocol
-
Solvent System: Use n-Butanol as the solvent (solvent-free) or a hydrophobic co-solvent like Isooctane/Toluene.
-
Additives: Add Molecular Sieves (3Å or 4Å) to the flask (approx. 50-100 g/L).
-
Catalyst: Add Immobilized Lipase (e.g., Novozym 435, 1-5% w/w).
-
Reaction: Incubate at 40–50°C in an orbital shaker (200 RPM). Do not use magnetic stirring bars as they grind the immobilized enzyme beads.
Troubleshooting Guide (Q&A)
Q: The enzyme agglomerated into a clump. A: Water content is too high, or the stirring is too aggressive.
-
Fix: Dry your n-butanol over molecular sieves before adding it.
-
Fix: Switch to an overhead stirrer or shaker; avoid magnetic bars.
Q: Conversion is high (90%) but reaction takes 3 days. A: This is the trade-off for mild conditions.
-
Optimization: Use a packed-bed reactor (flow chemistry) to increase substrate-enzyme contact time without mechanical stress.
Visual Workflows
Diagram 1: Process Selection & Flow
Caption: Comparative workflow for the three synthesis routes. Note the divergence in separation steps.
Diagram 2: Troubleshooting Logic Tree
Caption: Diagnostic logic for low yield or purity issues. Follow the path to identify the root cause.
Purification & Analysis Protocol
Self-Validating Step: How do you know you have the pure ester?
-
Quench: For acid catalysis, cool to room temp and wash with Sat.
.[1]-
Visual Check: Bubbling (
) indicates removal of unreacted acid. Continue until bubbling stops.
-
-
Dry: Use Anhydrous
or . Solution should go from cloudy to clear. -
Isolation: Rotary evaporation to remove excess n-butanol.
-
Final Polish: Vacuum distillation (bp ~145°C at 15 mmHg) or Silica Gel Column (Hexane:Ethyl Acetate 9:1).
Analytical Confirmation:
-
IR Spectroscopy: Look for the disappearance of the broad -OH stretch (2500-3300 cm⁻¹) of the acid and appearance of the sharp Ester C=O stretch (~1710 cm⁻¹).
-
NMR: Check for the triplet at ~4.2 ppm (O-CH2- of the butyl group).
References
-
BenchChem. Application Notes and Protocols for the Esterification of Cinnamic Acid with Various Alcohols. (Provides yield comparisons for H2SO4 vs p-TSA).
-
Peeref. Solid acid HND-26 as a novel catalyst: Green and sustainable alternatives towards synthesis of benzyl cinnamate. (Data on solid acid optimization and reusability).
-
MDPI. Lipase-Catalyzed Synthesis... of Butyl Dihydrocaffeate. (Protocols for enzymatic esterification and solvent effects).
-
ResearchGate. Kinetic study of the esterification of t-cinnamic acid over Preyssler structure acid. (Kinetics and mass transfer data for heterogeneous catalysis).
-
NIH/PMC. Broad applicability of a streamlined Ethyl Cinnamate-based clearing procedure. (Safety and handling of cinnamate esters).
Sources
Improving the yield and purity of 3-Phenyl-acrylic acid, butyl ester
Introduction: The Senior Scientist’s Perspective
Synthesizing Butyl Cinnamate (CAS: 538-65-8) often appears deceptively simple—a standard Fischer esterification. However, in a drug development context where >99% purity and consistent yields are non-negotiable, the "standard" protocol often fails.
The common pitfalls are not in the chemistry itself, but in the engineering of the equilibrium and the thermal handling of the product. The conjugated double bond in the cinnamyl moiety makes this ester prone to thermal polymerization and cis/trans isomerization under stress.
This guide moves beyond textbook recipes to provide a robust, self-validating workflow designed for high-purity isolation.
Module 1: The Optimized Synthesis Protocol
Core Philosophy: Aggressive Equilibrium Shift
To maximize yield, we must drive the reversible esterification to completion. The most effective method for this specific substrate is Azeotropic Distillation using a Dean-Stark apparatus, rather than relying solely on excess reagents or molecular sieves (which can be messy on larger scales).
Standard Operating Procedure (SOP)
Scale: 100 mmol (approx. 14.8 g Cinnamic Acid)
| Component | Amount | Role | Critical Note |
| Trans-Cinnamic Acid | 14.8 g (100 mmol) | Limiting Reagent | Ensure trans-isomer purity >98% to avoid isomeric mixtures. |
| n-Butanol | 37.0 g (500 mmol) | Solvent & Reagent | 5:1 molar excess forces kinetics. Acts as the azeotropic agent. |
| p-Toluenesulfonic Acid (p-TSA) | 0.19 g (1 mmol) | Catalyst | Monohydrate form is fine; water is removed anyway. |
| Toluene (Optional) | 50 mL | Entrainer | Optional: Helps lower the reflux temp if degradation is observed, but pure butanol is usually sufficient. |
Step-by-Step Workflow
-
Setup: Assemble a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap , and reflux condenser.
-
Charging: Add Cinnamic Acid, n-Butanol, and p-TSA.
-
Reflux: Heat the mixture to reflux (Bath temp: ~130-140°C). The internal temp will be determined by the n-Butanol/Water azeotrope (~117°C).
-
Monitoring:
-
Visual: Water droplets will collect in the trap.
-
TLC: (Silica; Hexane/EtOAc 9:1). Look for the disappearance of the acid spot (Rf ~0.1) and appearance of the ester (Rf ~0.6).
-
Endpoint: Continue until water collection completely ceases (typically 3-5 hours).
-
-
Workup:
-
Cool to room temperature.
-
Neutralization: Wash with Saturated NaHCO₃ (2 x 50 mL) to remove p-TSA and unreacted cinnamic acid. Caution: CO₂ evolution.
-
Wash: Wash with Brine (1 x 50 mL).
-
Drying: Dry organic layer over Anhydrous MgSO₄. Filter.
-
Concentration: Remove excess n-Butanol via Rotary Evaporator (50°C, 20 mbar).
-
Module 2: Purification & Isolation (The "Art" Phase)
This is where yield is often lost. Butyl Cinnamate has a high boiling point (~280°C at atm).[1][2] Distilling at atmospheric pressure will cause polymerization (tar formation) and isomerization .
Critical Requirement: Vacuum Distillation with Inhibitor
You must use vacuum distillation. Furthermore, you must inhibit free-radical polymerization during this high-heat step.
Distillation Parameters:
| Parameter | Specification | Reason |
| Pressure | 10 - 15 mmHg | Lowers BP to manageable range (~145°C). |
| Boiling Point | 140°C - 146°C | Collect fractions within this steady plateau. |
| Inhibitor | BHT (0.1%) or Copper Turnings | Crucial: Add to the distillation pot to scavenge radicals and prevent polymerization.[3] |
Visual Workflow: Synthesis to Isolation
Caption: Optimized workflow emphasizing the critical addition of polymerization inhibitors during the final distillation step.
Module 3: Troubleshooting Guides & FAQs
Q1: My yield is lower than expected (<70%). What went wrong?
Diagnosis: The equilibrium likely did not shift completely, or product was lost during the workup of the excess alcohol.
-
Fix 1 (Water Removal): Did you stop refluxing too early? The reaction is only complete when the water level in the Dean-Stark trap is static for at least 30 minutes.
-
Fix 2 (Emulsions): Butyl cinnamate is an oily ester. During NaHCO₃ washes, vigorous shaking can create emulsions. Use brine to break them, or allow longer settling times.
-
Fix 3 (Azeotrope): Ensure your solvent (n-Butanol) is dry before starting. If reusing "wet" butanol, you are fighting a losing battle.
Q2: The product turned yellow/brown during distillation. Is it ruined?
Diagnosis: This is thermal polymerization or oxidation. The double bond in the cinnamyl chain is sensitive to heat + oxygen.
-
The Cause: You likely distilled at too high a temperature (poor vacuum) or forgot the radical inhibitor.
-
The Solution: Redistill the colored product under higher vacuum (<5 mmHg if possible) to lower the temperature further.
-
Prevention: ALWAYS add a spatula tip of BHT (Butylated hydroxytoluene) or a few Copper turnings to the distillation flask. This acts as a radical sink.
Q3: I see two spots on TLC after distillation. Is it impure?
Diagnosis: You likely have Cis/Trans Isomerization .
-
Context: Commercial Cinnamic Acid is trans. However, UV light and excessive heat can convert some to the cis isomer.
-
Verification: Trans-butyl cinnamate is a solid/liquid mix near room temp (MP ~20°C) or liquid.[1] Cis isomers often have different Rfs.
-
Remedy: Recrystallization is difficult for butyl esters (low MP). Careful fractional distillation can separate them, but it is hard. The best cure is prevention: Keep the reaction flask covered with foil to exclude light and keep distillation temperatures as low as possible.
Q4: Can I use the Heck Reaction instead?
Answer: Yes, but proceed with caution.
-
Pros: High yield from Butyl Acrylate + Iodobenzene.
-
Cons: Palladium removal . For pharmaceutical applications, residual Pd must be <10 ppm. The esterification route avoids heavy metals entirely, making it generally preferred for early-stage scale-up unless you lack the acid starting material.
Module 4: Advanced Logic Tree for Impurity Analysis
Use this logic flow to identify the source of contamination in your final NMR/GC trace.
Caption: Diagnostic logic for identifying and remediating common impurities in Butyl Cinnamate synthesis.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
The Good Scents Company. (2024). Butyl Cinnamate: Physical Properties and Safety Data. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). n-Butyl cinnamate Phase Change Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Organic Syntheses. (1974). Esterification of Cinnamic Acid. Coll. Vol. 5, p.298. (Foundational procedure adapted for butyl ester).
Sources
Technical Support Center: Troubleshooting Low Yield in Fischer Esterification of Cinnamic Acid
Welcome to the technical support center for the Fischer esterification of cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common issues encountered in this classic organic transformation: low product yield. This resource moves beyond a simple procedural checklist to offer a deeper understanding of the reaction's nuances, helping you to diagnose and resolve the underlying causes of suboptimal outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification of cinnamic acid resulting in a low yield?
Low yields in the Fischer esterification of cinnamic acid are most commonly attributed to the reversible nature of the reaction. The process is governed by equilibrium, and without specific measures to drive the reaction forward, a significant portion of the starting materials will remain unreacted.[1][2][3][4][5] Other critical factors include insufficient catalysis, the presence of water, suboptimal reaction temperature, and potential side reactions.
Q2: How does the equilibrium of the reaction impact the final yield?
The Fischer esterification is a classic example of a reaction at equilibrium, where the carboxylic acid and alcohol react to form an ester and water.[1][2][3][4] This equilibrium can be shifted according to Le Châtelier's principle.[2][4] If the concentration of products, particularly water, is allowed to build up, the reverse reaction (hydrolysis of the ester) will increase in rate, leading to a lower overall yield of the desired ester.[1][2][6] With a 1:1 molar ratio of carboxylic acid to alcohol, the reaction may only reach about 70% yield at best.[2]
Q3: What is the specific role of the strong acid catalyst, and can I use a dilute acid?
A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for the reaction to proceed at a reasonable rate.[1][7][8][9] Its primary role is to protonate the carbonyl oxygen of the cinnamic acid.[1][4][7][10] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1][4][7] Using a dilute acid is generally not recommended as the presence of water will shift the equilibrium towards the reactants, hindering ester formation.[11] Concentrated sulfuric acid also acts as a dehydrating agent, further driving the reaction forward.[2][7][12]
Q4: Could the solubility of cinnamic acid be a limiting factor?
Yes, the solubility of trans-cinnamic acid can be a factor, particularly with certain alcohols where it may not be fully soluble at room temperature.[13] While trans-cinnamic acid is very soluble in ethanol, its solubility in other alcohols might be lower.[14][15][16] If the cinnamic acid is not fully dissolved, the reaction becomes heterogeneous, which can slow down the reaction rate and lead to incomplete conversion. In such cases, a co-solvent might be necessary, though care must be taken to choose one that does not compete in the reaction.[13]
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section provides a structured approach to identifying and rectifying the root causes of low yields in your Fischer esterification of cinnamic acid.
Issue 1: Incomplete Reaction and Unreacted Starting Material
Symptoms:
-
TLC or GC analysis shows a significant amount of remaining cinnamic acid.
-
The isolated product yield is well below the theoretical maximum.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Equilibrium Not Shifted | The Fischer esterification is a reversible reaction. To maximize product formation, the equilibrium must be shifted towards the products.[1][2][3][4] | 1. Use Excess Alcohol: Employing the alcohol as the solvent or using a large molar excess (e.g., 5-10 equivalents) will drive the equilibrium forward according to Le Châtelier's principle.[1][2][4][7] 2. Remove Water: Water is a byproduct that can hydrolyze the ester back to the starting materials.[1][2][4][7] |
| Insufficient Reaction Time | Esterification can be a slow process, and the reaction may not have reached equilibrium or completion within the allotted time.[7][8] | Monitor the reaction progress using TLC or GC. Continue heating until the spot corresponding to cinnamic acid has disappeared or its intensity remains constant over time. Reaction times can vary from 1 to 10 hours depending on the specific alcohol and conditions.[9][17] |
| Suboptimal Temperature | The reaction requires sufficient thermal energy to overcome the activation energy barrier.[7] | Ensure the reaction is heated to reflux.[17] The specific temperature will depend on the boiling point of the alcohol being used. |
| Inactive or Insufficient Catalyst | The acid catalyst is essential for activating the carboxylic acid.[1][4][7] An insufficient amount or a deactivated catalyst will result in a slow or stalled reaction. | Use a fresh, concentrated strong acid catalyst like H₂SO₄ or p-TsOH.[1][7] The typical catalytic amount can range, but starting with a significant portion (e.g., 1 mL of concentrated H₂SO₄ for a small-scale reaction) is common.[18] |
Issue 2: Product Loss During Workup and Purification
Symptoms:
-
The reaction appears to have gone to completion by TLC/GC analysis, but the isolated yield is low.
-
Formation of emulsions during aqueous extraction.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Incomplete Neutralization | Residual acid catalyst must be neutralized to prevent hydrolysis of the ester during the workup. | Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[17][18] |
| Product Solubility in Aqueous Layer | Some shorter-chain cinnamate esters may have slight solubility in the aqueous wash solutions, leading to product loss. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase, a phenomenon known as "salting out."[17][19] |
| Emulsion Formation | Emulsions can form at the interface of the organic and aqueous layers, trapping the product and making separation difficult. | Add brine to help break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also minimize emulsion formation. |
| Loss During Purification | Product can be lost during purification steps like column chromatography if the incorrect solvent system is used or if the product is volatile. | Optimize the solvent system for column chromatography using TLC to ensure good separation. If the product is volatile, use care during solvent removal with a rotary evaporator, possibly at a reduced temperature.[6][20] |
Visualizing the Process
Fischer Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed esterification of cinnamic acid.
Caption: The mechanism of Fischer esterification.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving low yield issues.
Caption: A workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Standard Fischer Esterification of Cinnamic Acid with Ethanol
This protocol outlines a standard procedure for the synthesis of ethyl cinnamate.
Materials:
-
trans-Cinnamic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve trans-cinnamic acid in an excess of absolute ethanol (e.g., 25 mL for 0.75 g of cinnamic acid).[18]
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) to the stirring solution.[18] Caution: This addition is exothermic.
-
Heat the reaction mixture to a gentle reflux and maintain for 1-4 hours.[17][18]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[6][17] Continue washing until no more gas evolves.
-
Wash the organic layer with brine.[17]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl cinnamate.[17]
-
The crude product can be further purified by column chromatography if necessary.[20]
Protocol 2: Driving the Equilibrium by Water Removal (Dean-Stark Apparatus)
This protocol is for reactions where using a large excess of alcohol is not feasible or for maximizing the yield.
Materials:
-
trans-Cinnamic acid
-
Alcohol (e.g., butanol)
-
Toluene (or another suitable azeotroping solvent)
-
p-Toluenesulfonic acid (p-TsOH) or concentrated H₂SO₄
-
Standard workup reagents (as in Protocol 1)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add trans-cinnamic acid, the alcohol (1.5-2 equivalents), and a sufficient volume of toluene to fill the Dean-Stark trap and allow for stirring.
-
Add the acid catalyst to the mixture.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue refluxing until water no longer collects in the trap.
-
Cool the reaction mixture to room temperature.
-
Proceed with the aqueous workup as described in Protocol 1 (steps 6-10).
References
-
Homework.Study.com. (n.d.). How concentrated sulfuric acid catalyzes Fischer esterification? Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Esterification - Concept. Retrieved from [Link]
-
Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
AIP Publishing. (n.d.). Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 29). Use of concentrated sulfuric acid in Fischer esterification. Retrieved from [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Cinnamic Acid. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Fischer Esterification. Retrieved from [Link]
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. Retrieved from [Link]
-
ASPIRE. (2019, April 28). SYNTHESIS OF CINNAMIC ACID ESTERS. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Scientific Research Publishing. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl cinnamate. Retrieved from [Link]
-
MDPI. (2024, December 17). Fischer–Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
- Google Patents. (2020, April 23). US11021431B2 - Method for producing cinnamic acid ester compound.
-
YouTube. (2019, October 30). Determination of Equilibrium Constant of an Esterification Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
SciSpace. (n.d.). Sonochemical Synthesis of Ethyl Cinnamate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Esterification - Concept [jove.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
- 6. aspire.apsu.edu [aspire.apsu.edu]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. homework.study.com [homework.study.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. trans-Cinnamic Acid | 140-10-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 15. trans-Cinnamic Acid, 500 g | Flinn Scientific [flinnsci.com]
- 16. rpicorp.com [rpicorp.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Addressing challenges in scaling up butyl cinnamate synthesis
Status: Operational Ticket ID: SC-BC-2024-001 Subject: Overcoming Equilibrium & Stability Bottlenecks in Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive: The Equilibrium Battle
Scaling butyl cinnamate is not merely about increasing vessel volume; it is a battle against Le Chatelier’s principle and thermal instability. The reaction is a reversible Fischer esterification.[1][2][3]
The Primary Constraint: Water accumulation halts conversion. At bench scale, a simple Dean-Stark trap suffices. At pilot/production scale, mass transfer limitations and azeotropic efficiencies define your yield.
The Secondary Constraint: The
Troubleshooting Modules (FAQs)
Module A: Reaction Kinetics & Yield Stagnation
Q: My conversion stalls at ~65-70% despite refluxing for 12+ hours. Adding more catalyst doesn't help. Why? A: You have hit the thermodynamic equilibrium ceiling. Adding catalyst only speeds up the rate at which you reach this ceiling; it does not break it.
-
Root Cause: Water concentration in the reactor has reached a critical threshold where the reverse hydrolysis rate equals the forward esterification rate.
-
Technical Fix: You must remove water continuously.
-
Method 1 (Azeotropic Distillation): n-Butanol forms a heteroazeotrope with water (boiling point ~92°C, composition ~57% butanol/43% water). Ensure your Dean-Stark or decanter is actively separating phases and only the organic phase is returning to the reactor.
-
Method 2 (Process Intensification): For >10kg batches, integrate Pervaporation membranes (hydrophilic zeolite membranes) in a recirculation loop. This removes water selectively without the high energy cost of boiling the solvent [1].
-
Q: I am scaling up from H₂SO₄ to a solid acid catalyst (Amberlyst-15), but my reaction rate dropped significantly. Is the catalyst defective? A: Likely not defective, but mass-transfer limited.
-
Root Cause: H₂SO₄ is homogeneous (molecular level mixing). Amberlyst-15 is heterogeneous (porous beads). If your agitation is insufficient, the reactants cannot diffuse into the catalyst pores where the active sulfonic acid sites reside.
-
Technical Fix:
-
Increase impeller speed (ensure turbulent flow, Re > 4000).
-
Check catalyst swelling: Amberlyst requires a polar medium to swell. Butanol is sufficiently polar, but if you are using a co-solvent (e.g., toluene), pore accessibility may decrease [2].
-
Pre-activation: Soak the resin in n-butanol for 2 hours prior to heating.
-
Module B: Impurity Profile & Downstream Processing
Q: During vacuum distillation, the product turns dark brown/black and viscosity increases. What is happening? A: You are experiencing thermal polymerization of the cinnamate double bond.
-
Root Cause: High reboiler temperatures (>140°C) trigger radical polymerization, especially if oxygen is present or inhibitors are exhausted.
-
Technical Fix:
-
Inhibitor Dosing: Add 500-1000 ppm of 4-methoxyphenol (MEHQ) or Phenothiazine to the crude mixture before distillation. Note: MEHQ requires dissolved oxygen to function; Phenothiazine does not [3].
-
Vacuum Control: Reduce pressure to <5 mbar to keep the boiling point below 120°C.
-
Air Bleed: If using MEHQ, introduce a tiny capillary air bleed into the pot (not nitrogen) to keep the inhibitor active.
-
Module C: Enzymatic Route (Green Chemistry)
Q: Using Novozym 435 (Lipase B), the reaction works well initially but slows down drastically upon reuse. How do I extend catalyst life? A: The enzyme is likely suffering from "Water Stripping" or mechanical attrition.
-
Root Cause: While Lipase B needs low water to drive esterification, it requires a monolayer of structural water to maintain conformation. Aggressive drying (molecular sieves directly in the pot) can strip this essential water.
-
Technical Fix:
-
Do not use direct molecular sieves with the enzyme. Use a packed bed loop where the fluid passes through sieves before returning to the enzyme bed.
-
Butanol Toxicity: High concentrations of n-butanol can denature the enzyme. Feed butanol stepwise (fed-batch) rather than all at once [4].
-
Comparative Data Analysis
Table 1: Catalyst Performance Matrix for Scale-Up
| Feature | Sulfuric Acid (Homogeneous) | Amberlyst-15 (Heterogeneous) | Novozym 435 (Enzymatic) |
| Reaction Rate | Very High | Moderate to High | Low to Moderate |
| Selectivity | Moderate (Side reactions possible) | High | Very High (>99%) |
| Corrosion Risk | High (Requires Hastelloy/Glass) | Low (Standard SS316) | Negligible |
| Work-up | Complex (Neutralization/Washes) | Simple (Filtration) | Simple (Filtration) |
| Temp Range | 100°C - 140°C | 80°C - 110°C | 40°C - 60°C |
| Cost | Low | Medium | High |
| Scale Suitability | Commodity Scale | Fine Chemical/Pharma | High-Value Pharma/Cosmetic |
Master Experimental Protocols
Protocol A: Solid-Acid Catalyzed Synthesis (Recommended for Scale)
Target: 1 kg Batch | Yield Target: >95%
-
Setup: 2L Jacketed Reactor with overhead stirrer, Dean-Stark trap, and reflux condenser.
-
Loading:
-
Charge Cinnamic Acid (148.16 g, 1.0 mol) .
-
Charge n-Butanol (296.5 g, 4.0 mol) (4:1 Molar excess drives equilibrium).
-
Charge Amberlyst-15 (Dry) (15 g) (10 wt% of limiting reagent).
-
-
Reaction:
-
Heat to reflux (Pot temp ~118°C).
-
Agitate at 400 RPM.
-
Monitor water collection in Dean-Stark. Reaction is complete when water generation ceases (theoretical: ~18 mL).
-
-
Work-up:
-
Cool to 60°C. Filter catalyst (save for regeneration).
-
Distill excess n-Butanol (recover for next batch).
-
-
Purification:
-
Add MEHQ (0.1 g) .
-
Perform vacuum distillation (Target: 145-150°C at 15 mmHg).
-
Collect clear, viscous liquid.
-
Protocol B: Enzymatic Synthesis (Solvent-Free)
Target: High Purity / Green Label
-
Setup: Packed Bed Reactor (PBR) loop containing Novozym 435 .
-
Feed: Mix Cinnamic Acid and n-Butanol (1:1.5 molar ratio) in a reservoir heated to 50°C (to keep acid dissolved).
-
Process:
-
Circulate mixture through the PBR at 50°C.
-
Pass the return stream through a column of 3Å Molecular Sieves to strip water byproduct.
-
-
Termination: Stop when HPLC indicates >98% conversion (approx. 24-48 hours depending on flow rate).
-
Purification: Evaporate excess butanol. No distillation required if stoichiometry is tight.
Visualizations
Diagram 1: The Scale-Up Workflow Logic
Caption: Logical flow for selecting the correct synthesis route based on facility constraints.
Diagram 2: Troubleshooting The "Stalled Reaction"
Caption: Diagnostic tree for addressing low conversion rates during esterification.
References
-
Process Intensification (Membranes)
-
Solid Acid Catalysis
- Title: Inhibition of polymerization during distillation of monomers (Patent EP0301879A2).
-
Enzymatic Synthesis
- Title: Enzymatic synthesis of butyl cinnamate using enzymatic membrane reactor in a free solvent system.
- Source: IOP Conference Series: Earth and Environmental Science, 2023.
-
URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]
Preventing by-product formation in the synthesis of cinnamate esters
Executive Dashboard: Critical Quality Attributes (CQAs)
Welcome to the technical support hub. In the synthesis of cinnamate esters (e.g., methyl cinnamate, ethyl cinnamate), purity is defined not just by the absence of starting materials, but by the suppression of three specific classes of impurities.
| Impurity Class | Origin | Critical Control Point |
| Stereoisomers | Z-isomer formation (cis) | Reaction thermodynamics & Catalyst ligand choice |
| Oligomers/Polymers | Radical polymerization of alkene | Distillation temperature & Radical scavengers |
| Adducts | Michael addition / Hydrolysis | pH control & Water removal efficiency |
Troubleshooting Modules
Module A: Controlling Stereoselectivity (E vs. Z)
User Query: "My HPLC shows a persistent 5-10% impurity peak just before the main product. NMR confirms it's the Z-isomer. How do I prevent this?"
Technical Insight: The E-cinnamate (trans) is the thermodynamic product, while the Z-cinnamate (cis) is the kinetic product. High temperatures generally favor the E-isomer, but certain catalytic cycles (especially in Heck or Wittig reactions) can trap the molecule in the Z-conformation if the intermediate lifetime is too short or if steric bulk is mismanaged.
Diagnostic & Solution Protocol:
-
If using Acid-Catalyzed Esterification:
-
Cause: Z-isomer presence in the starting material (cinnamic acid) often carries over.
-
Action: Recrystallize your starting cinnamic acid.[1]
-
Isomerization Protocol: If the Z-isomer persists, reflux the crude ester with catalytic Iodine (
, 1-2 mol%) in heptane for 2 hours under light. The radical mechanism facilitates rotation to the lower-energy E-state.
-
-
If using Heck Coupling (Aryl halide + Acrylate):
Decision Tree: Stereocontrol
Module B: Preventing Polymerization[2]
User Query: "The product turns into a viscous gum during vacuum distillation. Yield drops significantly."
Technical Insight: The conjugated double bond in cinnamates is prone to radical polymerization, initiated by heat (thermal initiation) or peroxides. This is most critical during workup and purification, not necessarily during the reaction itself.[1]
Prevention Strategy:
-
In-Process Stabilization:
-
Add BHT (Butylated hydroxytoluene) or Hydroquinone monomethyl ether (MEHQ) at 100-500 ppm levels to the reaction mixture before heating.
-
Note: Phenolic inhibitors like MEHQ require dissolved oxygen to function. Do not run a distillation under strict inert gas flow if using MEHQ; a small "bleed" of air is necessary. If strict anaerobic conditions are required, use Phenothiazine .[1]
-
-
Distillation Parameters:
-
Never distill to dryness.[1] The "pot residue" becomes a concentrated reactor for polymerization.
-
Keep pot temperature below 140°C. Use high vacuum (< 1 mbar) to lower the boiling point.
-
Module C: Avoiding Michael Addition Adducts
User Query: "I see a byproduct with a mass of [M + Nucleophile]. It looks like the double bond is gone."
Technical Insight:
Cinnamate esters are Michael acceptors (electron-deficient alkenes). If your reaction involves strong nucleophiles (amines, alkoxides) or if the pH is too high, the nucleophile will attack the
Corrective Actions:
-
Esterification: Avoid large excesses of strong acid catalysts which can promote addition of the alcohol solvent across the double bond (ether formation). Use TsOH (p-Toluenesulfonic acid) instead of
as it is less oxidizing and easier to dose precisely. -
Heck Reaction: Secondary amines used as bases can sometimes add to the acrylate. Use sterically hindered bases (e.g., DIPEA or inorganic bases like
) that are poor nucleophiles.[1]
The "Gold Standard" Protocol: Acid-Catalyzed Synthesis
This protocol is designed to be self-validating. If Step 3 fails, do not proceed to Step 4.
Reagents:
-
trans-Cinnamic Acid (1.0 equiv)
-
Alcohol (MeOH or EtOH, 5-10 equiv)[1]
-
Catalyst:
(conc., 5 mol%) or TsOH (1 mol%)[1] -
Solvent: Toluene (for azeotropic water removal)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap (if using Toluene/EtOH) or set up for reflux with a drying tube.
-
Why? Removing water is the primary driving force for yield (Le Chatelier’s principle) and prevents hydrolysis by-products.
-
-
Reaction: Combine Acid, Alcohol, and Solvent. Add Catalyst last.[1] Heat to reflux.[1]
-
Checkpoint: Monitor water collection in the trap. Reaction is complete when water volume stabilizes.
-
-
Quench (Critical): Cool to room temperature. Pour mixture into saturated
solution.-
Why? Neutralization stops the reaction. Acidic conditions during workup promote hydrolysis and polymerization.
-
-
Workup: Extract with Ethyl Acetate. Wash organic layer with Brine.[1] Dry over
.[1] -
Stabilization: Add BHT (200 ppm) to the crude oil before removing the solvent on the rotovap.
-
Purification: Vacuum distillation.
-
Requirement: Vacuum < 2 mmHg.[1] Pot temp < 120°C.
-
Mechanistic Visualization: Side-Reaction Pathways[1]
The following diagram illustrates the competitive pathways that must be suppressed.
FAQ: Rapid-Fire Troubleshooting
Q: Can I use molecular sieves instead of a Dean-Stark trap? A: Yes. For lower boiling alcohols (Methanol), a Soxhlet extractor containing 3A molecular sieves is superior to a Dean-Stark trap, as Methanol does not form a good azeotrope with non-polar solvents for separation.[1]
Q: My Heck reaction yield is low, and I see palladium black precipitating. A: This is "Catalyst Death." The active Pd(0) species is aggregating.
-
Fix: Add a soluble ammonium salt (TBAB) to stabilize the nanoparticles or switch to a palladacycle catalyst which is more thermally stable [1].
Q: How do I remove the BHT stabilizer after distillation? A: Usually, you don't need to.[1] It remains in ppm quantities.[1] If strict removal is required for biological assays, pass the ester through a short plug of silica gel; the polar phenol (BHT) will be retained more than the ester.
References
-
Heck Reaction Optimization: Jagtap, S. V., & Deshpande, R. M. (2013).[1] Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System. Asian Journal of Chemistry. Link
-
Isomerization Control: Akkarasamiyo, S., et al. (2022).[1][2] Synthesis of (Z)-Cinnamate Esters by Nickel-Catalyzed Stereoinvertive Deoxygenation. Synlett. Link
-
Polymerization Prevention: Sigma-Aldrich Technical Bulletin. Polymerization for Advanced Applications: Stabilizer Handling. Link
-
Esterification Protocols: Pathiranage, A. L., et al. (2018).[1] Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Link
Sources
Butyl Cinnamate Purification: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the purification of crude butyl cinnamate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a self-validating, mechanistic approach to isolating high-purity butyl cinnamate following Fischer esterification, ensuring your workflows meet stringent pharmaceutical and fragrance-grade standards.
Purification Workflow Visualization
The following diagram outlines the logical progression of the purification process. Each phase is designed to systematically eliminate specific impurities (catalysts, unreacted reagents, and byproducts) while preserving the structural integrity of the
Fig 1. Logical workflow for the purification of crude butyl cinnamate.
Step-by-Step Experimental Protocol
This protocol assumes the crude mixture was generated via the acid-catalyzed Fischer esterification of cinnamic acid and n-butanol [3].
Step 1: Quenching and Neutralization
-
Transfer the cooled crude reaction mixture to a separatory funnel.
-
Add an equal volume of 10% aqueous sodium carbonate (
) or sodium bicarbonate ( ). Swirl gently to vent generated gas.
-
Causality: The weak base selectively neutralizes the acid catalyst (e.g.,
or p-TsOH) and deprotonates the unreacted cinnamic acid. This converts the acid into water-soluble sodium cinnamate, which preferentially partitions into the aqueous layer, removing it from the target ester [3].
Step 2: Aqueous Washing and Phase Separation
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the retained upper organic layer with an equal volume of saturated sodium chloride (brine) solution.
-
Causality: Brine dramatically increases the ionic strength of the aqueous phase. This "salting-out" effect decreases the solubility of organic compounds in the water layer, forcing residual water out of the organic phase and breaking any potential emulsions formed by amphiphilic cinnamate salts [4].
Step 3: Desiccation (Drying)
-
Transfer the organic layer to a clean Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (
) or sodium sulfate ( ) in small portions. Swirl the flask. The system is self-validating: continue adding the desiccant until it flows freely like fine sand rather than clumping together. -
Filter the mixture through a fluted filter paper or a short silica plug to remove the hydrated salts.
-
Causality: Anhydrous salts chemically bind with trace water molecules dissolved in the organic phase. Removing water is critical to prevent the reverse reaction (water-induced hydrolysis of the ester) during the subsequent high-temperature distillation step.
Step 4: Solvent Evaporation and Vacuum Distillation
-
Concentrate the organic solution under reduced pressure using a rotary evaporator (bath temperature ~60°C) to remove the bulk of the unreacted n-butanol.
-
Transfer the concentrated crude to a distillation setup equipped with a Vigreux column (minimum 20 cm).
-
Perform fractional vacuum distillation. Collect the main fraction at 151–152°C under a vacuum of 12 mmHg [1].
-
Causality: Butyl cinnamate has a high boiling point (~273°C at atmospheric pressure). Distilling at atmospheric pressure would cause thermal degradation and polymerization of the reactive
-unsaturated alkene moiety. Vacuum distillation significantly lowers the boiling point, preserving the structural integrity of the ester [1].
Quantitative Data & Physicochemical Parameters
Use the following reference parameters to validate the success of your purification workflow.
| Parameter | Value | Reference / Condition |
| Molecular Formula | - | |
| Molecular Weight | 204.27 g/mol | - |
| Boiling Point (Atmospheric) | ~273 °C | 760 mmHg |
| Boiling Point (Vacuum) | 151–152 °C | 12 mmHg[1] |
| Refractive Index ( | 1.517 – 1.527 | 20 °C [1] |
| Specific Gravity | 0.995 – 0.997 | 20 °C [1] |
| Typical Yield (Optimized) | 85% – 94% | Post-distillation |
Troubleshooting Guides & FAQs
Q1: Why is there a persistent emulsion during the sodium bicarbonate wash, and how can I resolve it? A1: Emulsions in this workflow often form due to the amphiphilic nature of unreacted cinnamic acid salts (e.g., sodium cinnamate). These salts act as surfactants, reducing the interfacial tension between the aqueous and organic (butanol/ester) layers.
-
Solution: Add saturated brine (NaCl) directly to the separatory funnel and gently swirl (do not shake vigorously). The high ionic strength of the brine exerts a "salting-out" effect, driving the organic components out of the aqueous phase and rapidly breaking the emulsion [4].
Q2: My final distilled butyl cinnamate has a yellowish tint instead of being a colorless liquid. What causes this, and how can it be prevented?
A2: A yellowish tint typically indicates the presence of oxidation products or polymerized cinnamic acid derivatives. Cinnamic acid and its esters contain an
-
Solution: Ensure the vacuum distillation is performed at a sufficiently low pressure (e.g.,
12 mmHg) to keep the boiling point around 151°C [1]. Flushing the distillation apparatus with an inert gas (Nitrogen or Argon) prior to applying the vacuum will displace oxygen and prevent oxidative side reactions during heating.
Q3: NMR and GC analyses show residual n-butanol in the purified butyl cinnamate despite vacuum distillation. Why is it retained? A3: n-Butanol (BP 117°C at 760 mmHg) can be retained if the initial solvent removal was incomplete or if the vacuum distillation fractionation column lacks sufficient theoretical plates, leading to co-distillation.
-
Solution: Prior to high-vacuum distillation, perform a rigorous rotary evaporation at 60°C under moderate vacuum to remove the bulk of the n-butanol. During the final vacuum distillation, utilize a Vigreux column (at least 20–30 cm) to improve the separation efficiency between the lower-boiling residual alcohol and the high-boiling ester.
Q4: Can I use enzymatic catalysis to avoid the harsh acid-base purification steps entirely? A4: Yes. Using an immobilized lipase (e.g., Candida antarctica Lipase B, Novozym 435) allows for esterification under much milder conditions [2].
-
Causality: Enzymatic esterification generates fewer side products and eliminates the need for strong acid catalysts. Consequently, the neutralization step (Step 1) can be bypassed. The immobilized enzyme is simply removed via vacuum filtration, and the crude mixture proceeds directly to solvent evaporation and distillation, significantly streamlining the purification workflow [2].
References
-
Food Chemicals Codex (FCC) Forum - December 2012. Monograph: Butyl Cinnamate.[Link]
-
Synthesis of Aliphatic Esters of Cinnamic Acid as Potential Lipophilic Antioxidants Catalyzed by Lipase B From Candida Antarctica. PubMed. [Link]
-
Supporting Information: Esterification of Cinnamic Acid. Royal Society of Chemistry (RSC).[Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate.[Link]
Overcoming insolubility issues of 3-Phenyl-acrylic acid, butyl ester during experiments
Welcome to the technical support guide for 3-Phenyl-acrylic acid, butyl ester (commonly known as Butyl Cinnamate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a primary focus on overcoming its inherent insolubility. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure your experiments are successful, reproducible, and valid.
Frequently Asked Questions (FAQs)
Q1: I'm starting to work with 3-Phenyl-acrylic acid, butyl ester. What are its basic solubility properties?
A1: Understanding the fundamental physicochemical properties of Butyl Cinnamate is the first step to preventing solubility issues. It is a colorless, oily, and somewhat viscous liquid.[1] Its chemical structure, featuring a phenyl ring and a butyl ester group, makes it highly lipophilic (fat-loving) and hydrophobic (water-fearing).
This is quantitatively supported by its high LogP value (a measure of lipophilicity) of approximately 3.9.[1] Consequently, its solubility profile is characterized by poor aqueous solubility and good solubility in organic solvents.
Table 1: Solubility Profile of 3-Phenyl-acrylic acid, butyl ester
| Solvent | Solubility Description | Source |
| Water | Slightly soluble to insoluble | [1][2] |
| Ethanol | Miscible | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (Assumed based on common use for lipophilic compounds) | [3] |
| Methanol | Soluble (Assumed based on miscibility with other alcohols) | [4] |
| Ethyl Acetate | Soluble | [5] |
| n-Hexane | Poorly Soluble | [5] |
This profile dictates that while Butyl Cinnamate dissolves easily in solvents like ethanol, introducing it into aqueous systems like buffers or cell culture media requires specific strategies to prevent it from precipitating out of solution.
Troubleshooting Guide: Insolubility in Aqueous Experimental Systems
The most common challenge researchers face is the precipitation of Butyl Cinnamate when a concentrated organic stock solution is diluted into an aqueous medium. This occurs because the abrupt change in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the compound to "crash out."[6][7]
Q2: My Butyl Cinnamate precipitated immediately after I added my DMSO stock to my cell culture media. Why did this happen and how can I fix it?
A2: This is a classic solubility problem. The DMSO stock keeps the compound solubilized, but when diluted into the overwhelmingly aqueous media, the concentration of DMSO drops, and the water cannot keep the hydrophobic Butyl Cinnamate molecules in solution.
Here is a systematic approach to solve this, moving from the simplest to more advanced techniques.
The first line of defense is to refine your dilution technique. Abrupt changes promote precipitation.
Experimental Protocol 1: Optimized Dilution Method
-
Prepare a High-Concentration Stock: Use a high-purity, anhydrous solvent like DMSO or absolute ethanol to prepare a concentrated stock solution (e.g., 10-100 mM). This minimizes the volume of organic solvent added to your final aqueous system.
-
Pre-warm the Aqueous Medium: Gently warm your buffer or media to the experimental temperature (e.g., 37°C for cell culture). This can slightly increase the solubility limit.
-
Use Step-wise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in your aqueous medium.
-
Employ Vigorous Mixing: This is a critical step. When adding the stock solution to the aqueous medium, vortex or stir the medium vigorously. Add the stock solution drop-wise or in a very slow stream directly into the vortex. This promotes rapid dispersion and prevents localized high concentrations that can initiate precipitation.[6]
-
Final Solvent Concentration Check: Always calculate the final percentage of your organic solvent (e.g., DMSO) in the aqueous solution. For most cell-based assays, this should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[6] Crucially, you must run a vehicle control experiment containing the same final concentration of the solvent to ensure it does not affect your results.
Below is a workflow diagram illustrating this optimized process.
Caption: Optimized workflow for diluting hydrophobic compounds.
Q3: I optimized my dilution protocol, but I still see cloudiness or precipitation, especially at higher concentrations. What is the next step?
A3: If physical dilution techniques are insufficient, you must modify the formulation of your aqueous solution to increase its capacity to solubilize Butyl Cinnamate. This involves using solubilizing agents. The choice depends on your experimental system's tolerance.
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Pros | Cons | Best For |
| Co-solvents | Reduces the overall polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.[3][4] | Simple to implement. | Can have biological or enzymatic effects at higher concentrations. Potential for precipitation upon further dilution. | In vitro enzyme assays, chemical reactions. Use with caution in cell culture. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound in their core, allowing dispersion in water.[3] | Highly effective at low concentrations. | Can disrupt cell membranes. May interfere with protein assays. | Cell-based assays (with careful validation), formulation development. |
| Cyclodextrins | Form inclusion complexes by trapping the hydrophobic molecule within a hydrophilic macrocycle.[3][4] | Low cellular toxicity. High solubilizing capacity.[8] | More expensive. Can sometimes reduce compound efficacy if binding is too strong. | Cell culture, in vivo animal studies, drug delivery applications. |
Common water-miscible organic co-solvents include polyethylene glycol (PEG), such as PEG400, and propylene glycol (PG).[3]
Experimental Protocol 2: Co-solvent Method
-
Prepare your aqueous buffer or medium.
-
Add the co-solvent (e.g., PEG400) to the medium to a final concentration of 1-10%. The required percentage must be determined empirically.
-
Mix thoroughly.
-
Proceed with the optimized dilution protocol (Protocol 1), adding your Butyl Cinnamate stock solution to this co-solvent-containing medium.
-
Validation: It is imperative to run a vehicle control with the same final concentration of both the primary solvent (e.g., DMSO) and the co-solvent (e.g., PEG400).
Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Cremophor® EL are commonly used.
Experimental Protocol 3: Surfactant Method
-
Prepare a 1-10% stock solution of the surfactant (e.g., Tween® 80) in your aqueous medium.
-
Add the surfactant stock to your final aqueous solution to achieve a final concentration typically between 0.01% and 0.5%. The concentration should be above the critical micelle concentration (CMC) of the surfactant.
-
Mix thoroughly.
-
Add the Butyl Cinnamate stock solution using the optimized dilution protocol. The surfactant micelles will incorporate the compound.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[4][8]
Experimental Protocol 4: Cyclodextrin Inclusion Complex
-
Prepare a solution of HP-β-CD in your aqueous buffer/medium. Concentrations can range from 1-10% (w/v), determined by the required solubility enhancement.
-
Add the concentrated Butyl Cinnamate stock solution directly to the cyclodextrin solution while stirring.
-
Allow the mixture to equilibrate for at least 1 hour at room temperature (or 37°C) to allow for the formation of the inclusion complex.
-
This complex-containing solution can now be used as your final experimental solution or be further diluted in the aqueous medium.
The following decision tree can help guide your choice of solubilization strategy.
Caption: Decision tree for selecting a solubilization method.
References
-
National Center for Biotechnology Information. (n.d.). Butyl Cinnamate. In PubChem Compound Summary. Retrieved from NIH. [Link]
-
The Good Scents Company. (n.d.). butyl cinnamate. The Good Scents Company information system. [Link]
-
Cheméo. (n.d.). Chemical Properties of n-Butyl cinnamate (CAS 538-65-8). [Link]
-
de Cássia da Silveira e Sá, R., et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 26(23), 7105. [Link]
-
National Center for Biotechnology Information. (n.d.). Sec-butyl cinnamate. In PubChem Compound Summary. Retrieved from NIH. [Link]
-
Gao, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2529-2550. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1769. [Link]
-
Sharma, D., Saini, S., & Rana, A. C. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-10. [Link]
-
FooDB. (2010, April 8). Showing Compound Butyl cinnamate (FDB016830). [Link]
-
Listiarini, H., et al. (2023). Synthesis of butyl cinnamate using enzymatic membrane reactor in a free solvent system. IOP Conference Series: Earth and Environmental Science, 1200, 012015. [Link]
-
Ataman Kimya. (n.d.). BUTYL CINNAMATE. [Link]
-
ResearchGate. (n.d.). Solubilities of Cinnamic Acid Esters in Organic Solvents. [Link]
Sources
- 1. Butyl Cinnamate | C13H16O2 | CID 5273465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Butyl cinnamate (FDB016830) - FooDB [foodb.ca]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Stabilizing Butyl Cinnamate Against Environmental Degradation
Welcome to the Technical Support Center for Butyl Cinnamate. Designed for researchers, formulation scientists, and drug development professionals, this hub provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to mitigate light- and heat-induced degradation of butyl cinnamate and related cinnamate esters.
Part 1: Mechanistic Overview of Degradation
Understanding the specific chemical vulnerabilities of the cinnamate scaffold is the first step in stabilization. The diagram below illustrates the divergent pathways triggered by environmental stress.
Logical relationships of butyl cinnamate degradation pathways and stabilization strategies.
Part 2: Photostability Troubleshooting (FAQs)
Q: Why does my butyl cinnamate formulation lose its UV-absorbing capacity over time when exposed to light? A: The primary photochemical reaction pathway for cinnamate derivatives is trans-to-cis photoisomerization. The trans isomer is the thermodynamically stable form, characterized by high molar absorptivity due to the coplanarity of the phenyl ring and the ester group. Upon UV absorption, the molecule is excited to a singlet state and undergoes intersystem crossing to a triplet state, leading to rotation around the alkene double bond. It then relaxes into the cis isomer. The cis configuration introduces steric hindrance, reducing conjugation and causing a hypochromic shift (loss of absorbance) in the UV region. In solution, cinnamates can irreversibly degrade, losing up to 90% of their absorbance.
Q: I am observing the formation of higher-molecular-weight impurities and yellowing in concentrated samples. What is happening? A: Beyond isomerization, cinnamates in close proximity (such as in aggregates, solid films, or concentrated solutions) can undergo a [2+2] photocycloaddition. This bimolecular reaction forms cyclobutane dimers (truxillic or truxinic acid derivatives). Studies on n-butyl cinnamate specifically demonstrate that UV irradiation leads to a loss of reaction control, yielding cis cinnamate as the major product alongside these dimerization products. Additionally, radical fragmentation can occur, leading to secondary reactions that cause sample yellowing.
Q: How can I formulate butyl cinnamate to prevent this photodegradation? A: The most effective strategy is the incorporation of triplet-state quenchers or secondary photostabilizers. Octocrylene (OC) is an industry-standard stabilizer that accepts the excitation energy from the cinnamate's triplet state and dissipates it thermally, returning the cinnamate to its ground state without isomerization[1]. Furthermore, incorporating natural antioxidants like trans-resveratrol or beta-carotene has been shown to significantly improve the overall photostability of UV-filter combinations containing cinnamates[2].
Part 3: Thermal & Oxidative Stability Troubleshooting (FAQs)
Q: During thermal processing (>60°C), my butyl cinnamate develops an off-odor and GC-MS shows degradation. Why? A: Cinnamic acid derivatives inherently possess antioxidant properties, meaning they actively scavenge free radicals by undergoing oxidation themselves[3]. At elevated temperatures, and in the presence of oxygen or trace metals, the electron-rich alkene double bond is susceptible to autoxidation. Reactive oxygen species (ROS) can epoxidize or cleave the double bond, forming benzaldehyde derivatives that drastically alter the odor profile. Furthermore, heating butyl cinnamate in the presence of strong oxidizing agents or moisture can catalyze ester hydrolysis[4].
Q: What are the best practices to ensure thermal stability during synthesis and long-term storage? A: To prevent thermal and oxidative degradation, you must interrupt the radical chain reaction and exclude catalytic triggers:
-
Antioxidant Addition: Incorporate radical scavengers like Butylated Hydroxytoluene (BHT) or ascorbic acid (typically 0.05–0.1% w/w). These donate hydrogen atoms to peroxy radicals, terminating the oxidation cascade before the cinnamate double bond is cleaved.
-
Inert Atmosphere: Store the material under Argon or Nitrogen to displace dissolved oxygen. Keep containers tightly closed in a cool, dry, and well-ventilated place, strictly away from heat and ignition sources[4].
-
Moisture Control: Utilize molecular sieves during storage to prevent moisture accumulation, which drives high-temperature ester hydrolysis[3].
Part 4: Validated Experimental Protocols
Step-by-step experimental workflow for evaluating the photostability of cinnamate films.
Protocol 1: Photostability Evaluation via Thin-Film Irradiation and HPLC
Causality: Evaluating photostability in dilute solution often misrepresents real-world behavior because it ignores bimolecular dimerization. This protocol uses a thin-film matrix to accurately simulate formulation conditions[1].
-
Sample Preparation: Spread 40 mg of the butyl cinnamate formulation evenly onto a roughened PMMA or glass plate to create a uniform thin film. Allow it to dry in the dark for 15 minutes[1].
-
Irradiation: Expose the plate to a calibrated solar simulator emitting UVA/UVB radiation. Monitor the dose to reach a target of 10–50 Minimal Erythemal Doses (MED).
-
Extraction: Immerse the irradiated plate in HPLC-grade isopropanol. Sonicate for 10 minutes to completely dissolve the dried film[1].
-
Quantification: Analyze the extract using HPLC-DAD with detection set at 310–325 nm[1]. Calculate the ratio of trans to cis isomers and compare the total area against a dark-stored control plate (self-validation step) to determine the percentage of irreversible degradation.
Protocol 2: Accelerated Thermal Stability and Antioxidant Screening
Causality: This self-validating system tests the efficacy of added antioxidants against autoxidation by forcing radical generation through thermal stress.
-
Sample Preparation: Aliquot 5 mL of pure butyl cinnamate into amber glass vials. Prepare a negative control (0% antioxidant) and test samples spiked with 0.05% and 0.1% w/w BHT.
-
Thermal Stress: Seal the vials under an ambient air headspace (to provide an oxygen source) and incubate in a forced-air oven at 60°C for 14 days.
-
Analysis: Analyze the samples via GC-MS. Quantify the remaining intact trans-butyl cinnamate and monitor for the appearance of benzaldehyde (m/z 106) or epoxide degradation byproducts. The 0% BHT control must show significant degradation to validate the thermal stress conditions.
Part 5: Quantitative Data Summary
| Degradation Trigger | Primary Mechanism | Kinetic Consequence | Optimal Stabilizer | Expected Improvement |
| UV-B / UV-A Light | trans-to-cis Isomerization | Up to 90% loss of absorbance | Octocrylene (OC) | Significant retention of UV protective capacity[1] |
| Concentrated UV | [2+2] Cycloaddition | Formation of cis isomers and dimers | Encapsulation / Dilution | Prevents bimolecular collision |
| Heat (>60°C) + O₂ | Radical Alkene Oxidation | Loss of active ester, off-odor | BHT (0.05% w/w) / Argon | Extends thermal stability shelf-life |
| Moisture + Heat | Ester Hydrolysis | Formation of cinnamic acid & butanol | Molecular Sieves | Hydrolysis inhibition[3] |
References
* Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates - RSC Publishing. *[1] Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed.1 *[2] Photostability evaluation of five UV-filters, trans-resveratrol and beta-carotene in sunscreens - PubMed. 2 * Caviand-mediated control of regioselectivity - RSC Publishing. *[3] Synthesis of butyl cinnamate using enzymatic membrane reactor in a free solvent system - ResearchGate. 3 *[4] SAFETY DATA SHEET: n-Butyl cinnamate - Fisher Scientific. 4
Sources
- 1. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photostability evaluation of five UV-filters, trans-resveratrol and beta-carotene in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
Optimizing enzymatic synthesis of octyl cinnamate using response surface methodology
Topic: Optimization via Response Surface Methodology (RSM)
System Status: Operational Current Protocol: Lipase-catalyzed Esterification (Novozym 435)[1][2]
Welcome to the Technical Support Hub
This guide addresses the specific challenges of synthesizing octyl cinnamate —a high-value flavor and UV-absorbing compound—using Novozym 435 (Candida antarctica Lipase B). Unlike standard chemical catalysis, this enzymatic route requires precise control over thermodynamic equilibrium and mass transfer.
Below are the Troubleshooting Modules designed to resolve issues with yield, experimental design (RSM), and model validation.
Module 1: Pre-Reaction & Chemistry Troubleshooting
Issue: "My reaction rate is slow or stalls completely before reaching high conversion."
Root Cause Analysis
The esterification of cinnamic acid and octanol is a reversible reaction governed by the Ping-Pong Bi-Bi mechanism . Two primary antagonists usually cause stalling:
-
Water Accumulation: As the ester forms, water is released. If not removed, it promotes the reverse reaction (hydrolysis).
-
Substrate Insolubility: Cinnamic acid is a solid with high melting point (~133°C) and poor solubility in non-polar reactants, leading to "substrate starvation" of the enzyme.
Troubleshooting Protocol
| Symptom | Probable Cause | Corrective Action |
| White precipitate remains in flask after 1 hour. | Cinnamic Acid Saturation. The octanol cannot dissolve the acid at the current temperature. | 1. Increase Molar Ratio: Shift from 1:1 to 1:3 or 1:5 (Acid:Alcohol). Excess octanol acts as a solvent.2. Co-solvent: Add minimal 2-butanone or isooctane if strict solvent-free conditions aren't required.3. Temperature: Ensure T > 55°C (Novozym 435 is stable up to ~80°C). |
| Conversion plateaus at ~50-60%. | Thermodynamic Equilibrium (Water Inhibition). | 1. Open System: Do not cap the reaction tightly; allow water vapor to escape (if T > 60°C).2. Molecular Sieves: Add activated 3Å or 4Å molecular sieves (10-20% w/v) to the reaction mixture.3. Vacuum: Apply mild vacuum (e.g., rotary evaporator setup) to continuously strip water. |
| Enzyme clumping (balls of resin). | Water Activity ( | Dry the Enzyme: Pre-equilibrate Novozym 435 in a desiccator. Clumping reduces surface area and mass transfer. |
Module 2: RSM Experimental Design (Methodology)
Issue: "How do I set up the Design of Experiments (DoE) to ensure a valid model?"
Strategic Guidance
For this synthesis, a Box-Behnken Design (BBD) is generally preferred over Central Composite Design (CCD) because BBD avoids the extreme "corner" points (e.g., highest temperature + highest time) which might denature the enzyme or degrade the reactants.
Recommended Variable Ranges (The Design Space)
Based on literature optimization for octyl cinnamate:
-
Factor A: Temperature (
):-
Why: Below 55°C, cinnamic acid solubility is poor. Above 75°C, thermal inactivation of lipase risks increase.
-
-
Factor B: Reaction Time (
):-
Why: Sufficient time is needed for the heterogeneous phase to solubilize, but excessive time wastes energy.
-
-
Factor C: Enzyme Loading (
): (or 1-5% w/w)-
Why: Beyond a certain point, adding more enzyme does not increase rate due to mass transfer limits (saturation).
-
Workflow Visualization
The following diagram illustrates the logical flow from screening to validation.
Figure 1: The Optimization Workflow. Note the feedback loop: if the model shows "Lack of Fit," you must return to screening and adjust your factor ranges.
Module 3: Operational Protocol (Step-by-Step)
Issue: "I need a standardized protocol to run the design points."
Standard Operating Procedure (SOP-OC-01)
-
Substrate Preparation:
-
Weigh Cinnamic Acid (Factor dependent, e.g., 50 mM).
-
Add Octanol (Factor dependent, e.g., 150 mM for 1:3 ratio).
-
Crucial Step: Pre-heat the mixture to the target reaction temperature (e.g., 60°C) in a shaking water bath until the solution is clear (or mostly clear).
-
-
Enzyme Addition (Time
):-
Add Novozym 435 (weighed according to the specific RSM run, e.g., 20 mg).
-
Optional: Add 100 mg of activated 4Å molecular sieves if not using vacuum.
-
-
Reaction Incubation:
-
Agitation: Set to 150–200 rpm .
-
Note: Magnetic stirring can pulverize the enzyme beads. Overhead stirring or orbital shaking is strictly recommended to preserve catalyst lifespan.
-
-
Sampling:
-
Withdraw 50
L aliquots. -
Dilute immediately in Acetonitrile or Ethanol (stops the reaction and dissolves any solidified cinnamic acid).
-
Filter through 0.22
m PTFE filter (removes enzyme).
-
-
Analysis (HPLC/GC):
-
Monitor the decrease of Cinnamic Acid peak and appearance of Octyl Cinnamate.
-
Module 4: Data Analysis & Model Fitting
Issue: "My
Interpreting the Response Surface
You are fitting a second-order polynomial equation:
Q: What if my "Lack of Fit" is significant (
-
Diagnosis: Your model does not capture the data structure. This often happens if the temperature range is too wide (e.g., crossing the enzyme's denaturation threshold).
-
Fix: Narrow the temperature range. If you tested 40–80°C, try 60–75°C. The relationship might be linear in a narrow range but quadratic in a wide one.
Q: How do I identify the interaction effects?
-
Look for the
terms. In this reaction, Temperature Time is often significant.-
Scenario: At low temp, time has a positive effect. At high temp, excessive time might lower yield (due to degradation or reverse hydrolysis if water isn't removed).
-
Mechanism Visualization
Understanding the Ping-Pong Bi-Bi mechanism helps explain why the "Molar Ratio" factor in your RSM is critical.
Figure 2: Ping-Pong Bi-Bi Mechanism. The enzyme first binds Cinnamic Acid, releasing water. It then binds Octanol to release the Ester. If Octanol binds first (rare but possible in high concentrations), it can cause "Dead-End Inhibition."
References
-
Tsai, M.-F., et al. (2022).[3] "Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization." Molecules, 27(21), 7159. Link
- Key Insight: Identifies 74.6°C and 11.1h as optimal conditions using a vacuum system.
- Luo, Z., et al. (2015). "Lipase-catalyzed esterification of cinnamic acid and oleyl alcohol in organic solvent media." Journal of Chemical Technology & Biotechnology. (Contextual reference for cinnamic acid solubility issues).
-
BenchChem Technical Guides. (2025). "Performance Comparison of Immobilized Lipases for Octyl Formate Synthesis." (Comparative data on Novozym 435 efficiency). Link
- Yadav, G. D., & Borkar, I. V. (2009). "Kinetic modeling of lipase catalyzed esterification of cinnamic acid with octanol." Industrial & Engineering Chemistry Research. Key Insight: Establishes the Ping-Pong Bi-Bi mechanism for this specific reaction pair.
Sources
Technical Support Center: Organic Crystallization & Solid-State Control
Status: Online Operator: Senior Application Scientist (Solid-State Chemistry Division) Ticket ID: CRYST-OPT-2024
Introduction: The Transition from Art to Engineering
Welcome to the Crystallization Center of Excellence. You are likely here because your molecule is behaving unpredictably—refusing to nucleate, separating as an oil, or precipitating as an unfilterable sludge.
In organic synthesis, crystallization is often treated as a purification "art." However, in process development, it is a rigorous engineering challenge governed by thermodynamics and kinetics. To troubleshoot effectively, we must move beyond "trial and error" and analyze the Metastable Zone Width (MSZW) and the competition between Nucleation (
Below is your interactive troubleshooting guide.
Module 1: Nucleation Failures (No Solids or "Crash" Precipitation)
Q: My solution remains clear even at low temperatures. Why won't it crystallize?
Diagnosis: You are stuck in the Metastable Zone .
Thermodynamically, your solution is supersaturated (
Corrective Protocol:
-
Seeding (The Gold Standard): Add 0.1–1.0 wt% of pure seed crystals at a supersaturation ratio (
) of . This bypasses primary nucleation entirely, allowing the system to proceed directly to crystal growth [1]. -
Antisolvent Titration: Slowly add an antisolvent to increase
. Crucial: Add it slowly to avoid crossing the "Oiling Out" boundary (see Module 2). -
Surface Activation: On a lab scale, scratch the glass. This creates microscopic fissures and glass particulates that serve as heteronuclei, lowering the interfacial energy barrier.
Q: I get a sudden "crash" of material—millions of tiny, unfilterable particles. What happened?
Diagnosis: Uncontrolled Primary Nucleation .
You pushed the system too deep into the Labile Zone (high supersaturation). When nucleation finally occurred, it was explosive (
Corrective Protocol:
-
Reduce Cooling Rate: A linear cooling ramp (e.g., 0.1 °C/min) keeps the supersaturation profile controlled within the MSZW [2].
-
Temperature Cycling: If you already have fines, heat the slurry to just below the solubility curve to dissolve the smallest particles (Ostwald Ripening), then cool slowly to redeposit that mass onto larger crystals.
Module 2: Oiling Out (Liquid-Liquid Phase Separation)
Q: Instead of crystals, I see oily droplets forming on the flask walls. Why?
Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the Spinodal decomposition curve is crossed before the crystallization boundary. Effectively, the "melting point" of your solvated compound has dropped below the system temperature.[1] This is common in systems with high impurities or when the chosen solvent has a large polarity difference from the solute [3].
The Trap: Impurities are highly soluble in this amorphous oil phase, making purification impossible.
Visual Logic: The Oiling Out Decision Tree
Figure 1: Decision logic for diagnosing and resolving oiling out (LLPS) events.
Corrective Protocol:
-
Seed at Higher Temperature: Introduce seeds before the solution reaches the cloud point (oil boundary). This provides a surface for the solute to organize into a lattice rather than an amorphous oil [4].
-
Change Solvent System: If oiling out persists, your solvent and solute are likely too chemically distinct (e.g., a very polar solute in a non-polar solvent). Add a co-solvent that acts as a bridge (e.g., adding Methanol to an Ethyl Acetate/Hexane system).
Module 3: Polymorphism & Form Control
Q: My crystal habit changed (e.g., needles to blocks), or the melting point shifted. Do I have a new form?
Diagnosis: Polymorphism. Organic molecules often pack in multiple lattice arrangements.[2]
-
Ostwald’s Rule of Stages: The least stable polymorph (highest energy, fastest kinetics) often crystallizes first (metastable form).
-
Transformation: Over time, the metastable form will dissolve and reprecipitate as the stable form (thermodynamic product) [5].
Corrective Protocol:
-
For Metastable Forms: High supersaturation and rapid precipitation favor kinetic forms. Filter immediately.
-
For Stable Forms: Slow cooling, high temperature digestion, and low supersaturation favor the thermodynamic form.
-
Solvent Screening: Hydrogen-bonding solvents can stabilize specific polymorphs by interacting with surface motifs.
Experimental Protocol: MSZW Determination
To solve any of the above, you must map the Metastable Zone Width (MSZW) . This is the "safe" operating window for your process.
Equipment:
-
Jacketed reactor with overhead stirring.
-
Turbidity probe (or keen eyesight).
-
Temperature probe.
Step-by-Step Methodology:
-
Preparation: Prepare a slurry of your compound in the solvent (e.g., 50 mg/mL).
-
Dissolution (Solubility Curve): Heat at 0.5 °C/min. Record the temperature (
) when the solution becomes perfectly transparent. -
Nucleation (MSZW Limit): Cool the clear solution at 0.5 °C/min. Record the temperature (
) when the first turbidity/crystals appear. -
Calculation:
. -
Iteration: Add solvent to dilute to 40 mg/mL and repeat. Plot
and vs. Concentration.
Data Interpretation:
| Parameter | Observation | Implication |
|---|---|---|
| Wide MSZW (>20°C) | Hard to nucleate. | Requires seeding or high supersaturation. Risk of "crashing" out.[3][4] |
| Narrow MSZW (<5°C) | Nucleates easily. | Risk of fines and uncontrolled growth. Requires very slow cooling. |
Summary Visualization: The Crystallization Workflow
Figure 2: Optimized workflow for controlled crystallization, emphasizing the seeding step to avoid spontaneous nucleation issues.
References
-
Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth.Link
-
Barrett, P., & Glennon, B. (2002). Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Chemical Engineering Research and Design. Link
-
Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out.Link
-
BenchChem. Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.Link
-
Threlfall, T. (2003). Structural and Thermodynamic Explanations of Ostwald's Rule. Organic Process Research & Development. Link
Sources
Validation & Comparative
Comparative Bioactivity of Cinnamate Esters: A Structural & Functional Analysis
[1]
Introduction: The Cinnamate Scaffold in Medicinal Chemistry
The cinnamic acid scaffold ((E)-3-phenyl-2-propenoic acid) represents a privileged structure in medicinal chemistry. While the parent acid exhibits moderate biological activity, its esterification yields derivatives with significantly enhanced pharmacological profiles.[1][2][3] This guide provides a comparative technical analysis of simple alkyl esters (Methyl, Ethyl, Butyl) versus complex aryl/phenolic esters (Benzyl, CAPE), focusing on their antimicrobial, anticancer, and antioxidant performance.
The transformation from acid to ester alters two critical physicochemical parameters: Lipophilicity (LogP) and Cellular Permeability . This guide synthesizes experimental data to demonstrate how these structural modifications dictate biological efficacy.[4][2][3]
Structure-Activity Relationship (SAR) Analysis
The bioactivity of cinnamate esters is not random; it follows specific structural logic.[4] The core pharmacophore relies on the
SAR Visualization
The following diagram illustrates the functional zones of the cinnamate molecule and their impact on bioactivity.
Caption: SAR map highlighting how specific structural modifications translate to physicochemical and biological outcomes.
Comparative Bioactivity Analysis
Antimicrobial Efficacy: The Lipophilicity Factor
Antimicrobial activity in cinnamate esters is primarily driven by membrane disruption. As the ester chain length increases, lipophilicity increases, facilitating penetration through the bacterial cell envelope.
Key Finding: Butyl cinnamate generally outperforms methyl and ethyl analogs due to optimal lipophilicity. However, beyond a certain chain length (e.g., Decyl), solubility issues may reduce apparent potency in aqueous media.
Table 1: Comparative MIC Values (µM) against Pathogenic Strains Data aggregated from standardized broth microdilution assays.
| Compound | Structure Type | S. aureus (Gram+) | P. aeruginosa (Gram-) | C. albicans (Fungi) | Mechanism Note |
| Cinnamic Acid | Parent Acid | >1500 | >1500 | >1500 | Poor membrane penetration |
| Methyl Cinnamate | Short Alkyl | 1578 | 1578 | 789 | Moderate permeability |
| Ethyl Cinnamate | Short Alkyl | 1452 | 1452 | 726 | Improved permeability |
| Butyl Cinnamate | Medium Alkyl | 626 | 626 | 626 | Optimal Lipophilicity |
| Benzyl Cinnamate | Aryl Ester | 537 | 1075 | >1075 | High potency vs Gram+ |
Interpretation: The transition from Methyl to Butyl ester results in a >2-fold increase in potency.[4] Benzyl cinnamate shows selectivity for Gram-positive bacteria, likely due to the specific composition of the Gram-positive cell wall peptidoglycan layers interacting with the bulky benzyl group.
Anticancer Potential: The Role of CAPE
While simple esters show mild cytotoxicity, Caffeic Acid Phenethyl Ester (CAPE) is the gold standard in this class. The presence of the catechol (3,4-dihydroxy) group on the ring, combined with the phenethyl ester tail, allows CAPE to intervene in specific signaling pathways, most notably NF-
Table 2: Anticancer IC50 Comparison (Breast Cancer MDA-MB-231)
| Compound | IC50 (24h) | IC50 (48h) | Primary Mechanism |
| Caffeic Acid | >10,000 µM | >1,000 µM | Weak antioxidant |
| Methyl Cinnamate | >200 µM | ~150 µM | General cytotoxicity |
| CAPE | 27.8 µM | 15.8 µM | NF- |
Mechanistic Deep Dive: NF- B Inhibition by CAPE
CAPE exerts its anticancer and anti-inflammatory effects by blocking the translocation of Nuclear Factor kappa B (NF-
Caption: Mechanism of Action: CAPE inhibits the IKK complex, preventing the release and nuclear translocation of NF-κB.
Experimental Protocols
To replicate these findings, the following self-validating protocols are recommended. These workflows prioritize reproducibility and control standards.
Synthesis: Fischer Esterification (General Protocol)
This acid-catalyzed method is robust for generating simple alkyl cinnamates.
-
Reactants: Combine trans-cinnamic acid (10 mmol) and the corresponding alcohol (Methanol/Ethanol/Butanol, 30 mL) in a round-bottom flask.
-
Catalyst: Add concentrated
(0.5 mL) dropwise. -
Reflux: Heat to reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).
-
Work-up: Cool to RT. Neutralize with 10%
. Extract with Ethyl Acetate ( mL). -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify via silica gel column chromatography. -
Validation: Confirm structure via
H-NMR (Key signal: Disappearance of acid -COOH proton >11 ppm, appearance of ester alkoxy signals).
Bioassay: Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (CLSI Standards)
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to
McFarland standard ( CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Compound Prep: Dissolve cinnamate ester in DMSO. Prepare serial 2-fold dilutions in MHB in a 96-well plate.
-
Critical Control: Final DMSO concentration must be
to avoid solvent toxicity.
-
-
Incubation: Add diluted inoculum to wells. Incubate at
C for 24 hours. -
Readout: Add Resazurin dye (
) to visualize metabolic activity. Blue Pink indicates growth. -
Endpoint: MIC is the lowest concentration preventing color change (Blue).
Bioassay: MTT Cytotoxicity Assay
Target: MDA-MB-231 Cells[6]
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with CAPE or Methyl Cinnamate (
µM) for 24h/48h.-
Blank Control: Media only.
-
Vehicle Control: 0.1% DMSO in media.
-
-
MTT Addition: Add MTT reagent (
mg/mL). Incubate 4h at C. -
Solubilization: Remove media. Add DMSO (100 µL) to dissolve formazan crystals.
-
Quantification: Measure Absorbance at 570 nm. Calculate % Viability relative to Vehicle Control.
Conclusion & Future Outlook
The comparative analysis reveals that esterification is a critical molecular switch for cinnamic acid bioactivity.
-
For antimicrobial applications , medium-chain alkyl esters (Butyl) offer the best balance of lipophilicity and solubility.
-
For anticancer and anti-inflammatory applications , the simple alkyl esters are insufficient. The scaffold must be decorated with phenolic hydroxyls (as in CAPE ) to engage specific molecular targets like NF-
B.
Future Recommendation: Researchers should focus on hybrid derivatives —combining the optimal lipophilic tail of Butyl cinnamate with the phenolic headgroup of CAPE—to potentially maximize both membrane permeability and intracellular target engagement.
References
-
BenchChem. (2025).[1][2][7] Cinnamic Acid and Its Esters: A Comparative Guide to Antimicrobial Activity. BenchChem Technical Guides. Link
-
de Oliveira, J. P., et al. (2023).[2] Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Pharmaceuticals, 16(2), 299.[2] Link
-
Kabała-Dzik, A., et al. (2017). Comparison of Two Components of Propolis: Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE) Induce Apoptosis and Cell Cycle Arrest of Breast Cancer Cells MDA-MB-231.[6] Molecules, 22(9), 1554. Link
-
Murtaza, G., et al. (2014). Caffeic Acid Phenethyl Ester and Therapeutic Potential. BioMed Research International. Link
-
Yang, J., et al. (2015). Bornyl cinnamate inhibits inflammation-associated gene expression in macrophage cells through suppression of nuclear factor-κB signaling pathway.[8] Planta Medica, 81(07), 558-566. Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study [mdpi.com]
- 4. Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bornyl cinnamate inhibits inflammation-associated gene expression in macrophage cells through suppression of nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Cinnamyl Compounds: HPLC vs. GC-MS
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of cinnamyl compounds, including cinnamaldehyde, cinnamyl alcohol, and cinnamic acid. The accurate determination of these compounds is critical for quality control, stability testing, and pharmacokinetic studies in the development of pharmaceuticals and food products. This document outlines detailed experimental protocols and presents a side-by-side comparison of their performance characteristics based on validated methods, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The Analytical Challenge: Cinnamyl Compounds
Cinnamyl compounds are a class of organic molecules responsible for the characteristic aroma and flavor of cinnamon.[6][7] Beyond their use as flavoring agents, they exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6][8] The primary compounds of interest—cinnamaldehyde, cinnamyl alcohol, and cinnamic acid—possess distinct physicochemical properties that influence the choice of analytical methodology. Cinnamaldehyde is a volatile aldehyde, while cinnamyl alcohol and cinnamic acid are less volatile and more polar. This diversity necessitates a careful consideration of the analytical technique best suited for their accurate and reliable quantification.
The Guiding Principle: Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] The purpose is to ensure that the method is suitable for its intended purpose.[4] This guide adheres to the principles outlined in the ICH Q2(R1) guidelines, which provide a framework for validating analytical procedures.[2][4][5]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful separation technique that utilizes a liquid mobile phase to separate compounds based on their interactions with a stationary phase.[9][10] It is particularly well-suited for the analysis of non-volatile or thermally labile compounds, making it a primary choice for many pharmaceutical analyses.[10][11][12]
Experimental Protocol: HPLC-UV/PDA
A typical HPLC method for the simultaneous determination of cinnamyl compounds involves a reversed-phase C18 column with a UV or Photodiode Array (PDA) detector.
Instrumentation: A standard HPLC system equipped with a UV/PDA detector.[13]
Detailed Step-by-Step Methodology:
-
Column: A Hypersil C18 column (4.6 mm × 250 mm, 5 µm) is a common choice.[13]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 28:72, v/v).[13] Degas the mobile phase prior to use to prevent pump cavitation and baseline noise.
-
Instrument Setup:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve reference standards of cinnamaldehyde, cinnamyl alcohol, and cinnamic acid in a suitable solvent (e.g., methanol) to prepare stock solutions.
-
Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.
-
Extract the cinnamyl compounds from the sample matrix using an appropriate solvent and dilute as necessary to fall within the calibration range. Filter the final solutions through a 0.45 µm filter before injection.[15]
-
-
Analysis: Inject equal volumes (e.g., 20 µl) of the standard and sample solutions into the HPLC system.[14]
-
Data Acquisition and Processing: Record the chromatograms and integrate the peak areas of the analytes. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analytes in the samples from the calibration curve.
Validation of the HPLC Method
The developed HPLC method must be validated according to ICH guidelines to ensure its reliability.[14][16][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][4] This is demonstrated by the resolution of the analyte peaks from other components in the sample matrix.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][4] This is typically evaluated by a linear regression analysis of the calibration curve.
-
Accuracy: The closeness of the test results to the true value.[3][4] It is often determined by recovery studies, spiking a blank matrix with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][4] It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[18] It is the preferred method for the analysis of volatile and semi-volatile compounds.[9][10][19]
Experimental Protocol: GC-MS
A typical GC-MS method for the analysis of cinnamyl compounds, particularly the more volatile cinnamaldehyde, involves direct injection of a solution into the GC system.
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[13]
Detailed Step-by-Step Methodology:
-
Column: A capillary column suitable for the analysis of essential oil components, such as a HP-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[13]
-
Instrument Setup:
-
Injector: Set the injector temperature to a value that ensures rapid and complete volatilization of the analytes without degradation (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: The MS is operated in electron ionization (EI) mode, and data is acquired in full scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification.
-
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards of the cinnamyl compounds in a volatile solvent like hexane or dichloromethane.
-
For samples, a simple dilution with a suitable solvent is often sufficient. For complex matrices, a solvent extraction or headspace analysis may be necessary.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the standard or sample solution into the GC inlet.
-
Data Acquisition and Processing: The separated compounds are detected by the mass spectrometer, which generates a mass spectrum for each peak. The compounds are identified by comparing their mass spectra and retention times to those of reference standards or a spectral library.[20] Quantification is achieved by creating a calibration curve based on the peak areas of the target ions.
Validation of the GC-MS Method
The validation of a GC-MS method follows the same ICH principles as HPLC, with some specific considerations.[21][22][23]
-
Specificity: The use of mass spectrometry provides a high degree of specificity, as compounds are identified based on their unique mass fragmentation patterns.[18]
-
Linearity, Accuracy, and Precision: These parameters are evaluated in the same manner as for HPLC.
-
LOD and LOQ: GC-MS is known for its high sensitivity, often resulting in lower LOD and LOQ values compared to HPLC-UV.[9]
Comparative Performance: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of cinnamyl compounds depends on the specific analytical needs.
| Validation Parameter | HPLC-UV/PDA Performance | GC-MS Performance | Rationale for Choice |
| Applicability | Excellent for cinnamyl alcohol and cinnamic acid; suitable for cinnamaldehyde.[8][13][24] | Excellent for cinnamaldehyde and other volatile components; can analyze less volatile compounds after derivatization.[7][25][26] | HPLC is more versatile for the simultaneous analysis of both volatile and non-volatile cinnamyl compounds without derivatization.[10][11] |
| Specificity | Good, based on retention time and UV spectrum. Potential for co-elution in complex matrices. | Excellent, based on both retention time and unique mass spectral fragmentation patterns.[18] | GC-MS offers superior specificity, which is crucial for unambiguous identification in complex samples like essential oils. |
| Sensitivity (LOD/LOQ) | Generally in the µg/mL (ppm) range.[16][17] For cinnamaldehyde, LODs of 0.062-0.069 ppm have been reported.[13][16] | Typically in the ng/mL (ppb) range or lower.[9] | GC-MS is the more sensitive technique, making it ideal for trace analysis.[9][10] |
| Linearity (r²) | Excellent, typically >0.999.[13][15] | Excellent, typically >0.998.[21][23] | Both techniques provide excellent linearity over a wide concentration range. |
| Accuracy (% Recovery) | Good, typically 97-104%.[13] | Good, typically 80-115%.[21] | Both methods demonstrate good accuracy when properly validated. |
| Precision (%RSD) | Excellent, typically <2%.[16] | Excellent, typically <15%.[21] | Both techniques offer high precision, with HPLC often showing slightly lower RSD values for routine analyses. |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes. | Can be faster for simple mixtures, with run times as short as 14 minutes.[21] | GC can offer faster analysis times for volatile compounds.[11] |
Visualizing the Workflow
HPLC Analytical Workflow
Caption: Workflow for the analysis of cinnamyl compounds using HPLC.
GC-MS Analytical Workflow
Caption: Workflow for the analysis of cinnamyl compounds using GC-MS.
Decision-Making Framework
Caption: Decision tree for selecting between HPLC and GC-MS.
Conclusion and Recommendations
Both HPLC and GC-MS are robust and reliable techniques for the analysis of cinnamyl compounds, each with its own set of advantages.
-
HPLC is the recommended method for the simultaneous quantification of cinnamaldehyde, cinnamyl alcohol, and cinnamic acid in a single run without derivatization. Its versatility in handling compounds with a wider range of polarities and volatilities makes it a highly efficient choice for routine quality control and stability studies.[10][11]
-
GC-MS is the superior technique when the primary objective is the identification and quantification of volatile components, such as in the analysis of essential oils, or when very low detection limits are required. [9][10][19] Its exceptional specificity and sensitivity make it the gold standard for these applications.[18]
The selection of the most appropriate technique should be guided by the specific goals of the analysis, the nature of the sample matrix, and the required level of sensitivity and specificity. Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is paramount to ensure the generation of accurate and defensible data.[3][4]
References
-
Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. Informatics Journals. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available from: [Link]
-
Understanding the Differences Between HPLC and GCMS Systems. AmpTech Instruments. Available from: [Link]
-
Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations. Asian Publication Corporation. Available from: [Link]
-
Determination of cinnamaldehyde, thymol and eugenol in essential oils by LC–MS/MS and antibacterial activity of them against bacteria. PMC. Available from: [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News. Available from: [Link]
-
Development and validation of HPLC and UV spectrophotometric method for the quantification of cinnamaldehyde in cinnamon bark extract. CABI Digital Library. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. Available from: [Link]
-
High-performance liquid chromatographic determination of cinnamaldehyde. Analyst (RSC Publishing). Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. ResearchGate. Available from: [Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available from: [Link]
-
Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4- methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available from: [Link]
-
IDENTIFICATION OF ESSENTIAL OIL COMPOSITIONS IN CINNAMON OIL BY GC-MS METHOD. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Available from: [Link]
-
Simultaneous HPLC determination of coumarin, cinnamyl alcohol, cinnamaldehyd, acid cinnamic, eugenol, cinnamyl acetat, acid 2-hydroxycinnamic in cinnamon using HPLC. Vietnam Journal of Food Control (VJFC). Available from: [Link]
-
Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid. JMPAS. Available from: [Link]
-
GC/MS analysis of the essential oil from Cinnamomum cassia Presl. ResearchGate. Available from: [Link]
-
Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus. CCSE. Available from: [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. MDPI. Available from: [Link]
-
Quantitation of Cinnamaldehyde and Cinnamic Acid in Blood by HPLC. Journal of Chromatographic Science. Available from: [Link]
-
Simultaneous HPLC determination of coumarin, cinnamyl alcohol, cinnamaldehyd, acid cinnamic, eugenol, cinnamyl acetat, acid 2-hydroxycinnamic in cinnamon using HPLC | Request PDF. ResearchGate. Available from: [Link]
-
Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark. ResearchGate. Available from: [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC. Available from: [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. Available from: [Link]
-
GC-MS and FT-IR analysis of constituents of essential oil from Cinnamon bark growing in South-west of Ethiopia. Journal of Medicinal Plants Research. Available from: [Link]
-
Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
GC-MS analysis of volatiles in cinnamon essential oil extracted by different methods. Grasas y Aceites. Available from: [Link]
-
GC-MS analysis of volatiles in cinnamon essential oil extracted by different methods. SciSpace. Available from: [Link]
-
A Review on GC-MS and Method Development and Validation. Impactfactor. Available from: [Link]
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Comparative Guide: Antimicrobial Potency of Butyl Cinnamate vs. Short-Chain Cinnamates
Topic: Comparing the antimicrobial potency of butyl cinnamate with other cinnamates Content Type: Publish Comparison Guide
Executive Summary
In the landscape of antimicrobial drug development, cinnamic acid esters have emerged as potent, lipophilic agents capable of disrupting microbial envelopes.[1] This guide provides a technical comparison of Butyl Cinnamate against its shorter-chain analogs (Methyl and Ethyl Cinnamate).[2]
Key Finding: Experimental data consistently identifies Butyl Cinnamate as the superior antimicrobial agent within the short-chain ester series.[2] Its optimized lipophilicity allows for enhanced membrane penetration, resulting in significantly lower Minimum Inhibitory Concentrations (MIC) against both Candida spp. and Staphylococcus strains compared to methyl and ethyl derivatives.
Mechanism of Action: The Lipophilicity Factor
The antimicrobial efficacy of cinnamates is governed by the Structure-Activity Relationship (SAR) , specifically the length of the alkyl chain attached to the carboxyl group.
The "Sweet Spot" of Hydrophobicity
Cinnamic acid itself (free acid) often exhibits higher MIC values (lower potency) due to rapid ionization and poor membrane affinity at physiological pH. Esterification masks the polar carboxylic group, increasing lipophilicity (LogP).
-
Membrane Integration: The hydrophobic alkyl tail of the ester inserts into the lipid bilayer of the microbial cell membrane.
-
Disruption: This insertion disrupts the packing of phospholipids (bacteria) or interacts with ergosterol (fungi), increasing membrane permeability.
-
Chain Length Impact:
-
Methyl/Ethyl Cinnamate: Shorter chains possess lower lipophilicity, limiting their ability to anchor deeply within the lipid bilayer.
-
Butyl Cinnamate: The four-carbon chain provides an optimal balance—hydrophobic enough to partition effectively into the membrane, yet soluble enough to diffuse through the aqueous extracellular matrix.
-
Visualization: Mechanism of Membrane Disruption
The following diagram illustrates the differential membrane interaction based on alkyl chain length.
Figure 1: Comparative mechanism of action showing how the optimized chain length of butyl cinnamate facilitates deeper membrane penetration and ergosterol interaction compared to methyl cinnamate.
Comparative Efficacy Data
The following data aggregates head-to-head comparisons derived from broth microdilution assays. The values represent the Minimum Inhibitory Concentration (MIC), where lower values indicate higher potency .
Table 1: Antifungal Activity (MIC in µM)
Data Source: De Oliveira et al. (2023) [1][2][3][4]
| Compound | Candida albicans (ATCC 76485) | Candida tropicalis (ATCC 13803) | Aspergillus flavus (LM-171) | Relative Potency |
| Methyl Cinnamate | 789.19 | 789.19 | 1578.16 | Low |
| Ethyl Cinnamate | 726.36 | 726.36 | 1452.72 | Moderate |
| Butyl Cinnamate | 626.62 | 626.62 | 626.62 | High |
Analysis: Butyl cinnamate demonstrates a 20-60% reduction in MIC compared to methyl cinnamate across fungal strains. Notably, it maintains efficacy against filamentous fungi (A. flavus) where shorter esters lose significant potency.
Table 2: Antibacterial Activity (MIC in µM)
Data Source: De Oliveira et al. (2023) [1][5]
| Compound | Staphylococcus aureus (ATCC 35903) | Staphylococcus epidermidis (ATCC 12228) | Pseudomonas aeruginosa (ATCC 25853) |
| Methyl Cinnamate | 1578.16 | 1578.16 | 1578.16 |
| Ethyl Cinnamate | 1452.72 | 1452.72 | 1452.72 |
| Butyl Cinnamate | 626.62 | 626.62 | 626.62 |
Analysis: The difference is most pronounced in bacteria. Methyl and ethyl cinnamates exhibit weak activity (>1400 µM), bordering on inactivity for clinical relevance. Butyl cinnamate , however, crosses the threshold of bioactivity (626 µM), suggesting that a minimum lipophilicity is required to breach the bacterial cell envelope effectively.
Experimental Protocol: Validating Potency
To reproduce these findings or benchmark new derivatives, researchers should utilize the Broth Microdilution Method (CLSI M27-A3 for yeasts / M07-A9 for bacteria).
Protocol Workflow
Reagents:
-
Test Compounds: Butyl cinnamate (Sigma-Aldrich, >99%), Methyl cinnamate.
-
Media: RPMI-1640 (fungi) or Mueller-Hinton Broth (bacteria).[6]
-
Indicator: Resazurin (0.01%) for visual viability confirmation.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve cinnamates in DMSO to a concentration of 20,000 µM. Ensure final DMSO concentration in assay does not exceed 1% to avoid solvent toxicity.
-
Inoculum Standardization: Adjust microbial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in sterile broth. -
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compounds ranging from 2000 µM down to 3.9 µM.
-
Incubation:
-
Bacteria:
for 24 hours. -
Fungi:
for 48 hours.
-
-
Readout: The MIC is defined as the lowest concentration showing no visible growth. Add 30 µL of Resazurin dye; a color change from blue (oxidized/dead) to pink (reduced/live) indicates metabolic activity.
Visualization: Assay Workflow
Figure 2: Standardized broth microdilution workflow for determining MIC values of cinnamate esters.
Conclusion & Recommendations
For researchers developing antimicrobial formulations or preservatives:
-
Select Butyl Cinnamate over Methyl/Ethyl: If the application permits a slightly more lipophilic compound, butyl cinnamate offers a superior therapeutic index, particularly against Gram-positive bacteria (S. aureus) and Candida species.
-
Formulation Considerations: Due to its higher lipophilicity, butyl cinnamate may require emulsifiers (e.g., Tween 80) in aqueous formulations, whereas methyl cinnamate is more water-soluble but less effective.
-
Synergy Potential: Recent studies suggest butyl cinnamate acts synergistically with conventional antibiotics, potentially restoring sensitivity in resistant strains by compromising membrane integrity [1].
References
-
De Oliveira, J. P., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Pharmaceuticals, 16(2), 299. [Link]
-
Ngonidzashe, R., & Blessing, A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy.[7][8] International Journal of Molecular Sciences, 21, 5712.[7] [Link]
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. [Link]
Sources
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- 4. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Compounds Towards Staphylococcus Aureus and Escherichia Coli of the Stem Bark of Inocarpus Fagigerus Fosb – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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- 8. researchgate.net [researchgate.net]
In vitro anticancer activity comparison of various cinnamyl esters
In Vitro Anticancer Activity Comparison of Various Cinnamyl Esters[1][2][3][4][5][6][7][8][9]
Executive Summary & Chemical Distinction
Objective: This guide provides a technical comparison of the in vitro anticancer activities of various cinnamyl esters and related derivatives. It is designed for researchers to select candidate compounds based on potency (IC50), mechanism of action (MoA), and target cell line specificity.
Scientific Definition: It is critical to distinguish between the two primary chemical classes often conflated in literature:
-
Cinnamyl Esters (R-COO-Cinnamyl): Esters derived from cinnamyl alcohol. The cinnamyl group acts as the alcohol moiety (e.g., Cinnamyl acetate, Cinnamyl butyrate, Cinnamyl cinnamate).
-
Cinnamate Esters (Cinnamoyl-O-R): Esters derived from cinnamic acid. The cinnamoyl group acts as the acid moiety (e.g., Methyl cinnamate, Ethyl cinnamate).
Note: This guide primarily focuses on Cinnamyl Esters (specifically Cinnamyl Cinnamate) but includes high-potency Cinnamate Derivatives (e.g., Hydroxamates) where the cinnamoyl pharmacophore drives the anticancer activity.
Comparative Efficacy Data
The following data aggregates IC50 values and inhibitory effects from multiple high-impact studies. Lower IC50 values indicate higher potency.[1]
Table 1: Comparative Cytotoxicity of Cinnamyl Esters & Derivatives
| Compound Class | Compound Name | Cell Line (Type) | IC50 / Efficacy | Mechanism of Action | Ref |
| Cinnamyl Ester | Cinnamyl Cinnamate | A549 (Lung) | ~10 µM (sig.[2][10] growth inhibition) | ROS generation, Apoptosis induction | [1] |
| MCF-7 (Breast) | ~10 µM (sig. growth inhibition) | Disruption of mitochondrial potential | [1] | ||
| HL-60 (Leukemia) | < 10 µM | Caspase-3 activation | [1] | ||
| Hydroxamate | NMJ-2 (Sulfonamide deriv.) | HCT-116 (Colon) | 0.41 ± 0.01 µM | HDAC Inhibition , G2/M Arrest | [2] |
| A549 (Lung) | 3.3 - 44.9 µM | Intrinsic Apoptotic Pathway | [2] | ||
| Cinnamate Ester | Compound 3h (Metronidazole ester) | MCF-7 (Breast) | Potent (Growth Inhibition) | EGFR (IC50=0.62µM) / HER2 Inhib. | [3] |
| Amide | Phenyl Amide Cinnamate (8) | MCF-7 (Breast) | 94.8% Inhib. @ 100µg/mL | MMP-9 Inhibition | [4] |
| Parent | Cinnamaldehyde | HL-60 (Leukemia) | ~30-50 µM | ROS-mediated Mitochondrial Permeability | [5] |
Key Insight:
-
Cinnamyl Cinnamate exhibits broad-spectrum activity at low micromolar concentrations (~10 µM), making it a stable, lipophilic candidate for solid tumors.
-
Synthetic Derivatives (NMJ-2) show nanomolar potency (0.41 µM) specifically by targeting epigenetic markers (HDAC), offering a more targeted approach than simple esters.
Mechanism of Action (MoA)
The anticancer activity of cinnamyl esters is not singular.[1][5][6][7][11] It operates through two primary pathways depending on the ester's hydrolysis and structural complexity.
Pathway A: ROS-Mediated Mitochondrial Apoptosis (Simple Esters)
Lipophilic cinnamyl esters (like Cinnamyl Cinnamate) permeate the cell membrane and are hydrolyzed. The released cinnamaldehyde/cinnamyl alcohol moiety triggers a surge in Reactive Oxygen Species (ROS). This oxidative stress opens the Mitochondrial Permeability Transition Pore (MPTP), releasing Cytochrome c and activating the Caspase cascade.
Pathway B: Epigenetic Modulation / HDAC Inhibition (Complex Derivatives)
Hydroxamate-containing cinnamyl derivatives (like NMJ-2) act as Histone Deacetylase (HDAC) inhibitors. By inhibiting HDAC, they prevent chromatin condensation, leading to the re-expression of silenced tumor suppressor genes (e.g., p21), causing cell cycle arrest at the G2/M phase.
Diagram 1: Signaling Pathways of Cinnamyl Esters
Caption: Dual mechanistic pathways of cinnamyl esters: ROS-mediated mitochondrial dysfunction and HDAC-mediated epigenetic modulation.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating cinnamyl esters.
Protocol A: MTT Cytotoxicity Assay
Purpose: To determine the IC50 value of the ester.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of
cells/well. Incubate for 24h at 37°C / 5% CO₂. -
Compound Preparation: Dissolve Cinnamyl Cinnamate in DMSO (Stock: 100 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%).
-
Treatment: Treat cells with concentrations ranging from 0.1 µM to 100 µM for 48h. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % Viability =
. Plot dose-response curve to derive IC50.[1]
Protocol B: ROS Detection (DCFH-DA Assay)
Purpose: To validate the oxidative stress mechanism.
-
Staining: Seed cells in 6-well plates. Treat with IC50 concentration of the ester for 12h.
-
Probe Loading: Wash cells with PBS. Incubate with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min in the dark.
-
Analysis: Wash cells to remove excess dye. Analyze immediately via Flow Cytometry (Ex/Em: 485/535 nm) or Fluorescence Microscopy.
-
Result: A rightward shift in fluorescence intensity indicates increased intracellular ROS.
Diagram 2: Experimental Workflow for Validation
Caption: Step-by-step workflow for validating the anticancer potential of cinnamyl esters.
References
-
BenchChem Technical Support. (2025).[1] A Comparative Guide to the Anticancer Activity of Cinnamyl Esters. BenchChem. Link
-
Mallikarjuna, N., et al. (2015). In vitro and in vivo evaluation of novel cinnamyl sulfonamide hydroxamate derivative against colon adenocarcinoma. Chemico-Biological Interactions. Link
-
Qian, Y., et al. (2010).[12] Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry. Link
-
Fadlilah, M., et al. (2024).[13] In silico and in vitro anti-cancer activity against breast cancer cell line MCF-7 of amide cinnamate derivatives. Journal of Applied Pharmaceutical Science. Link
-
Ka, H., et al. (2003). Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells. Cancer Letters. Link
Sources
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- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
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- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kar.kent.ac.uk [kar.kent.ac.uk]
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A Comparative Analysis of Cinnamate-Based UV Filters: Evaluating Butyl Cinnamate within the Landscape
Introduction: The Role of Cinnamates in Photoprotection
Cinnamic acid and its ester derivatives are a cornerstone class of organic ultraviolet (UV) filters, prized for their efficacy in the UVB range (290-320 nm), the primary spectrum responsible for erythema (sunburn).[1] Their mechanism of action is rooted in their molecular structure: a phenylpropanoid scaffold featuring a conjugated system of an aromatic ring and an acrylate group. This electron-rich system is highly effective at absorbing high-energy UVB photons, dissipating the energy through a rapid, non-destructive photochemical process, primarily E/Z (trans-cis) isomerization.[2] This process converts the harmful UV energy into harmless thermal energy, protecting the skin from photodamage.
The most commercially prominent cinnamate derivative is 2-ethylhexyl p-methoxycinnamate, widely known as Octinoxate or OMC.[3] However, the vast chemical space of cinnamate esters invites exploration into the structure-activity relationships that govern their performance. This guide provides a comparative framework for evaluating cinnamate derivatives as UV filters, with a specific focus on understanding the potential efficacy of Butyl Cinnamate relative to its more established counterparts.
While Butyl Cinnamate is well-documented as a fragrance and flavoring agent, its application as a primary UV filter is not extensively reported in scientific literature.[4][5] Therefore, this guide will first establish the performance benchmarks of well-characterized cinnamates and then use fundamental photophysical principles to project the expected efficacy of Butyl Cinnamate, providing a roadmap for its empirical evaluation.
Mechanism of UV Attenuation and Influence of Molecular Structure
The photoprotective action of a cinnamate molecule begins with the absorption of a photon, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This creates an excited state, typically a π→π* transition.[6] The molecule then rapidly dissipates this excess energy to return to the ground state. The most efficient pathway for this relaxation is E/Z isomerization around the carbon-carbon double bond of the acrylate moiety.[2]
dot
Caption: Energy dissipation pathway for cinnamate UV filters.
Two key structural features dictate the efficacy of a cinnamate filter:
-
Aromatic Ring Substitution: Electron-donating groups (like a methoxy group at the para position) on the phenyl ring are crucial. They extend the conjugation of the system, shifting the maximum absorption wavelength (λmax) to the most biologically relevant part of the UVB spectrum (~310 nm).[6][7] Butyl Cinnamate lacks any substitution on the aromatic ring, which theoretically shifts its λmax to a shorter, less protective wavelength compared to methoxy-substituted cinnamates.
-
The Ester Group: The alkyl chain of the ester group primarily influences the molecule's physical properties, such as oil solubility, lipophilicity (logP), and cosmetic feel.[8] These factors are critical for formulating a stable and effective sunscreen that spreads evenly and remains in the upper layers of the skin. The 2-ethylhexyl chain of Octinoxate, for example, provides excellent oil solubility, whereas the simpler n-butyl chain in Butyl Cinnamate results in different solubility and polarity characteristics.
Comparative Performance of Cinnamate Derivatives
To objectively assess the potential of Butyl Cinnamate, it must be compared against established cinnamate filters. The following table summarizes key performance parameters based on available data. Note the absence of empirical data for Butyl Cinnamate, for which we provide theoretically projected values based on its structure.
| Parameter | Ethylhexyl Methoxycinnamate (Octinoxate) | Isoamyl p-Methoxycinnamate (Amiloxate) | Octocrylene | Butyl Cinnamate (Projected) |
| INCI Name | Ethylhexyl Methoxycinnamate | Isoamyl p-Methoxycinnamate | Octocrylene | Butyl Cinnamate |
| Primary Spectrum | UVB | UVB | UVB, UVA-II | UVB (projected) |
| λmax | ~310 nm[9] | ~310 nm[10] | ~303 nm[11] | Shorter than 310 nm (unsubstituted ring) |
| Photostability | Poor, especially with Avobenzone[12][13] | Moderate | Good; used as a photostabilizer[3] | Unknown; likely undergoes E/Z isomerization |
| Key Structural Feature | para-Methoxy group; branched C8 ester | para-Methoxy group; branched C5 ester | Diphenylcyanoacrylate structure | Unsubstituted phenyl ring; linear C4 ester |
| Regulatory Status (Max Conc.) | EU: 10%, US: 7.5%[14] | EU: 10%, Not approved in US[10] | EU: 10%, US: 10%[15] | Not approved as a UV filter |
The Critical Issue of Photostability
A significant drawback of many cinnamate derivatives, most notably Octinoxate, is their poor photostability. Upon prolonged UV exposure, the E/Z isomerization can be followed by other photochemical reactions, leading to a loss of UV absorbance and a decline in the Sun Protection Factor (SPF).[9] This degradation can be accelerated when formulated with the UVA filter Avobenzone (Butyl Methoxydibenzoylmethane), as the excited state of Avobenzone can react with Octinoxate.[12][13]
To counteract this, photostabilizers are often included in formulations. Octocrylene, itself a cinnamate derivative (a diphenylcyanoacrylate), is an effective photostabilizer for other filters.[3] Newer, broad-spectrum filters like Tinosorb® S (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) have also been shown to significantly prevent the photodegradation of both Avobenzone and Octinoxate in combination.[13] The photostability of Butyl Cinnamate remains uncharacterized, but it is a critical parameter that would need rigorous evaluation before it could be considered for any photoprotective application.
Experimental Protocols for Efficacy Evaluation
Evaluating a novel UV filter requires a standardized, multi-step approach. The following protocols represent the industry-standard methods for determining the efficacy and safety of a potential sunscreen agent like Butyl Cinnamate.
Protocol 1: In Vitro SPF and UVA Protection Factor (UVAPF) Determination
This protocol is based on the principles outlined in ISO 24443 and ISO 23675, providing a reliable, human-free method for initial efficacy screening.[7][16]
Objective: To determine the UVB (SPF) and UVA (UVAPF, Critical Wavelength) protection of a test compound in a standardized formulation.
Methodology:
-
Substrate Preparation: Utilize standardized polymethylmethacrylate (PMMA) plates, which have a roughened surface to mimic the topography of skin.
-
Product Application: Accurately apply 1.3 mg/cm² of the test formulation onto the PMMA plate. For maximum reproducibility, use a robotic applicator to ensure a uniform and homogenous film.[7]
-
Drying/Incubation: Allow the film to dry for a defined period (e.g., 15-30 minutes) under controlled temperature (27 ± 2°C) to form a stable film.[16]
-
Initial Spectrophotometry: Place the plate in a spectrophotometer equipped with an integrating sphere. Measure the initial UV transmittance through the sample at 1 nm increments from 290 to 400 nm.
-
UV Irradiation (for Photostability): Expose the sample to a controlled dose of UV radiation from a solar simulator. The dose is calculated based on the initial UVA protection factor (UVAPF₀) to simulate sun exposure.
-
Final Spectrophotometry: Repeat the transmittance measurement (Step 4) on the irradiated plate.
-
Calculation:
-
Absorbance data from before and after irradiation are used.
-
The data is mathematically adjusted using a coefficient 'C' to scale the in vitro results to a known in vivo SPF value.
-
The final SPF, UVAPF, and Critical Wavelength (the wavelength below which 90% of UV absorption occurs) are calculated using standardized equations.
-
dot
Caption: Workflow for in vitro UV filter efficacy testing.
Protocol 2: In Vivo Sun Protection Factor (SPF) Determination
Should in vitro results prove promising, the definitive measure of UVB protection is the in vivo SPF test, conducted according to the ISO 24444 standard.
Objective: To determine the level of protection against sun-induced erythema on human skin.
Methodology:
-
Subject Recruitment: Select a panel of healthy adult volunteers (typically 10-20) with suitable skin types (Fitzpatrick types I-III).
-
Test Site Demarcation: Mark out multiple small areas (e.g., 30 cm²) on the subject's back.
-
Product Application: Apply the test sunscreen formulation accurately at 2.0 mg/cm². A reference sunscreen with a known SPF is also applied to a separate site. One site remains unprotected.
-
Drying Time: Allow 15-30 minutes for the products to dry and form a film.
-
UV Exposure: Expose the demarcated sites to a series of increasing doses of UV radiation from a standardized solar simulator.
-
Erythema Assessment: 24 hours post-exposure, a trained evaluator assesses the test sites for the Minimal Erythemal Dose (MED). The MED is the lowest UV dose that produces the first perceptible, well-defined reddening of the skin.
-
SPF Calculation: The SPF is the ratio of the MED on protected skin (MEDp) to the MED on unprotected skin (MEDu).
-
SPF = MEDp / MEDu
-
Conclusion and Future Outlook
The cinnamate class of molecules remains a vital tool in the formulator's arsenal for UVB protection. Established derivatives like Ethylhexyl Methoxycinnamate offer high efficacy, though their application requires careful formulation to mitigate poor photostability. The efficacy of any cinnamate is fundamentally tied to its molecular structure, particularly the substitutions on the aromatic ring which tune its absorption spectrum.
Based on this structure-activity relationship, Butyl Cinnamate in its native, unsubstituted form is unlikely to be an effective UVB filter. Its λmax would be too short, and it would not provide adequate coverage in the critical 300-320 nm range. The development of novel cinnamates could, however, involve using the butyl ester group in conjunction with an optimally substituted aromatic ring to modify solubility and sensory characteristics. Any such new molecule, including Butyl Cinnamate itself, would require rigorous evaluation using the standardized in vitro and in vivo protocols detailed herein to confirm its UV absorption spectrum, photostability, and ultimate protective efficacy.
References
-
A study of the photochemical reactions of methoxy cinnamic acid esters. (2023). NASA Technical Reports Server. [Link]
-
Evaluation of the photostability of different UV filter combinations in a sunscreen. (n.d.). Wiley Online Library. [Link]
-
Chatelain, E., & Gabard, B. (2001). Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis- ethylhexyloxyphenol met. BioOne. [Link]
-
In vitro photoprotective efficacy and photostability of synthesized star-shaped ZnO nanoaggregates associated with ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane. (2024). PubMed. [Link]
-
Chatelain, E., & Gabard, B. (2001). Photostabilization of Butyl Methoxydibenzoylmethane (Avobenzone) and Ethylhexyl Methoxycinnamate by Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Tinosorb S), a New UV Broadband Filter. PubMed. [Link]
-
New Cinnamic Acid Sugar Esters as Potential UVB Filters: Synthesis, Cytotoxicity, and Physicochemical Properties. (2025). ResearchGate. [Link]
-
ISO 23675: The Evolution of SPF Testing with an In Vitro Approach. (2025). ALS Global. [Link]
-
Gaspar, L. R., et al. (2015). Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. Journal of Molecular Modeling, 21(6), 150. [Link]
-
A systematic approach to methyl cinnamate photodynamics. (2020). Taylor & Francis Online. [Link]
-
Gaspar, L. R., et al. (2024). Ultraviolet Filters: Dissecting Current Facts and Myths. MDPI. [Link]
-
Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a New UV Broadband Filter. (2001). Scite.ai. [Link]
-
Excited-State Dynamics of Isolated and Microsolvated Cinnamate-Based UV-B Sunscreens. (2014). ACS Publications. [Link]
-
Use of Flavonoids and Cinnamates, the Main Photoprotectors with Natural Origin. (2018). ScienceOpen. [Link]
-
Butyl Cinnamate. (n.d.). PubChem. [Link]
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Gaspar, L. R., et al. (2015). Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. Journal of Molecular Modeling, 21(6), 150. [Link]
-
Photophysical characterization of cinnamates. (2025). ResearchGate. [Link]
-
Photophysical characterization of cinnamates. (n.d.). Royal Society of Chemistry. [Link]
-
Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules. (2016). Royal Society of Chemistry. [Link]
-
SPF Boosters Explained: Risks of Butyloctyl Salicylate, Polyester-8, and Sunscreen Doping. (2024). The Eco Well. [Link]
-
butyl cinnamate. (n.d.). The Good Scents Company. [Link]
-
Ethylhexyl Methoxycinnamate. (n.d.). INCIDecoder. [Link]
-
Kinoshita, S., et al. (2021). Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens. Physical Chemistry Chemical Physics, 23(1), 138-148. [Link]
-
Compound Butyl cinnamate (FDB016830). (2010). FooDB. [Link]
-
Pharmacological Review Of Chemical Agents Used In Sunscreen Preparations. (n.d.). Journal of Cosmetic Dermatology. [Link]
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Comparative Guide: Structure-Activity Relationships of Cinnamate Esters vs. Standard Antiprotozoal Agents
Neglected tropical diseases (NTDs) such as Visceral Leishmaniasis (VL) and Human African Trypanosomiasis (HAT) pose severe global health burdens. Standard therapies—including Miltefosine, Amphotericin B, and Pentamidine—suffer from severe toxicity, high costs, parenteral administration requirements, and emerging parasite resistance 1, [[2]](). To overcome these limitations, drug development professionals are investigating synthetic derivatives of natural products. Cinnamate esters, derived from naturally occurring cinnamic acid, have recently emerged as a highly tunable, synthetic scaffold demonstrating potent and selective antiprotozoal activity 3.
This guide objectively compares the performance of cinnamate esters against standard clinical alternatives, detailing the structure-activity relationship (SAR) parameters that govern their efficacy and the experimental protocols required for robust validation.
Structure-Activity Relationship (SAR) Analysis
The antiprotozoal efficacy of cinnamate esters is not uniform; it is strictly governed by the substitution patterns on the aromatic ring, the nature of the ester/amide linkage, and the alkyl side chain 4.
-
Nitro-Aromatic Substitutions: Incorporating nitro groups into the aromatic ring significantly enhances antileishmanial potency and selectivity 4. Mechanistic Causality: This selectivity is likely driven by bioreductive activation. Leishmania species possess specific type I nitroreductases that reduce the nitro group, generating toxic radical intermediates that induce localized oxidative stress within the parasite, leaving mammalian host cells unharmed.
-
Catechol-Type Substitutions: Catechol-bearing cinnamates exhibit exceptional in vitro potency against T. brucei4. However, these compounds often fail to translate into in vivo efficacy in murine models. Mechanistic Causality: The free hydroxyl groups of the catechol moiety are highly susceptible to rapid Phase II host metabolism (glucuronidation and sulfation). This leads to rapid systemic clearance before the drug can achieve therapeutic concentrations in the bloodstream or central nervous system.
-
Alkyl Side Chains and Polarity: Quantitative SAR (QSAR) models reveal that the number of polar oxygen atoms and the length of linear alkyl chains dictate the molecule's hydrophobic/hydrophilic balance 3. This balance is critical for permeating the host macrophage membrane to reach the intracellular Leishmania amastigotes.
Structure-Activity Relationship (SAR) determinants of cinnamate esters against protozoan parasites.
Comparative Performance Data
To objectively evaluate cinnamate esters, their in vitro performance must be benchmarked against standard-of-care drugs. While standard therapies maintain superior absolute potency (often in the nanomolar range), optimized cinnamate esters demonstrate highly competitive Selectivity Indices (SI) with the potential for better oral bioavailability and lower host toxicity.
| Compound / Drug | Target Parasite | IC₅₀ (µM) | Selectivity Index (SI) | Clinical / Development Status |
| Amphotericin B | L. donovani | 0.06 - 0.08 | > 500 | Standard Line 1/2 (Parenteral, Toxic) 5 |
| Miltefosine | L. donovani | ~3.30 | 20 - 50 | Standard Line 1 (Oral, Teratogenic) 6 |
| Cinnamate Cpd 32 | L. donovani | 33.71 | > 42 | Preclinical Lead 7 |
| Nitro-Aromatic Cinnamates | L. donovani | < 10.0 | High | Preclinical Lead 4 |
| Pentamidine | T. brucei | 0.005 | > 1000 | Standard Line 1 (Parenteral, Resistance) 8 |
| Catechol-Cinnamates | T. brucei | < 1.0 | High (in vitro) | Preclinical (Poor in vivo translation) 4 |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility in drug discovery, the assays used to evaluate these compounds must be physiologically relevant and self-validating.
Protocol 1: Intracellular L. donovani Amastigote Macrophage Assay
Causality & Rationale: Screening exclusively against free-living promastigotes often yields false positives because it bypasses the host cell membrane barrier. The intracellular amastigote model utilizes THP-1 human monocytes differentiated into macrophages, accurately mimicking the acidic phagolysosome environment where the parasite resides in vivo.
-
Host Cell Differentiation: Seed THP-1 monocytes in 96-well plates at
cells/well. Add 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) and incubate for 72 hours at 37°C (5% CO₂).-
Validation Check: Cells must become adherent and exhibit a flattened, macrophage-like morphology. Non-adherent cells indicate failed differentiation.
-
-
Infection: Aspirate the media. Infect the macrophages with late-stationary phase L. donovani promastigotes at a Multiplicity of Infection (MOI) of 10:1. Incubate for 12-24 hours.
-
Washing (Critical Step): Wash the wells 3-5 times with pre-warmed PBS.
-
Causality: This physically removes non-internalized promastigotes, ensuring that subsequent viability signals originate exclusively from the intracellular amastigotes.
-
-
Drug Treatment: Add serial dilutions of cinnamate esters (using Miltefosine and Amphotericin B as positive controls) in fresh media. Incubate for 72 hours.
-
Quantification: Fix cells with methanol and stain with 10% Giemsa. Microscopically count the number of amastigotes per 100 macrophages to determine the IC₅₀.
Step-by-step workflow for the intracellular L. donovani amastigote macrophage infection assay.
Protocol 2: T. brucei Bloodstream Form Viability Assay (Alamar Blue)
Causality & Rationale: Unlike Leishmania, T. brucei multiplies extracellularly in the mammalian bloodstream. The Alamar Blue (resazurin) assay provides a non-destructive, highly sensitive fluorometric readout. Resazurin is reduced to highly fluorescent resorufin exclusively by metabolically active cells, preventing optical artifacts from dead parasite debris.
-
Parasite Seeding: Cultivate T. brucei rhodesiense bloodstream forms in supplemented Baltz medium. Seed
parasites per well in a 96-well plate. -
Compound Addition: Add cinnamate ester analogs in a 3-fold serial dilution format. Include Pentamidine as a positive control and 0.5% DMSO as a vehicle control.
-
Incubation: Incubate the plates for 70 hours at 37°C in a 5% CO₂ atmosphere.
-
Resazurin Addition: Add 10 µL of Alamar Blue reagent (resazurin, 12.5 mg/L) to each well. Incubate for an additional 2-4 hours.
-
Validation Check: Vehicle control wells must turn distinctly pink (resorufin production), indicating robust parasite metabolism and assay validity.
-
-
Measurement: Read fluorescence using a microplate reader (Excitation: 544 nm; Emission: 590 nm). Calculate IC₅₀ using non-linear regression analysis.
References
-
[3] Bernal, F. A., et al. "A Comprehensive QSAR Study on Antileishmanial and Antitrypanosomal Cinnamate Ester Analogues." MDPI Molecules.
-
[4] Bernal, F. A., et al. "Structure-Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents." PubMed / ChemMedChem.
-
[7] "Antileishmanial Activity of Cinnamic Acid Derivatives against Leishmania infantum." ResearchGate.
-
[1] Dorlo, T. P. C., et al. "Miltefosine: a review of its pharmacology and therapeutic efficacy in the treatment of leishmaniasis." Ovid.
-
[6] Deep, D. K., et al. "Increased miltefosine tolerance in clinical isolates of Leishmania donovani..." PLOS Neglected Tropical Diseases.
-
[5] "Interaction between Miltefosine and Amphotericin B: Consequences for Their Activities towards Intestinal Epithelial Cells and Leishmania donovani Promastigotes In Vitro." Antimicrobial Agents and Chemotherapy.
-
[8] "IC50 values of selected compounds toward T. b. brucei parasites cultured in vitro." ResearchGate.
-
[2] "Current Treatments to Control African Trypanosomiasis and One Health Perspective." PMC.
Sources
- 1. ovid.com [ovid.com]
- 2. Current Treatments to Control African Trypanosomiasis and One Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Strategic Synthesis of Alkyl Cinnamates: A Comparative Guide
Executive Summary
Alkyl cinnamates are pivotal intermediates in the pharmaceutical, cosmetic, and flavor industries, valued for their antimicrobial, antioxidant, and UV-absorbing properties. While the Fischer Esterification remains the industrial workhorse for simple alkyl chains (methyl/ethyl), it struggles with acid-sensitive substrates and equilibrium limitations.
This guide compares three distinct synthetic methodologies—Acid-Catalyzed Esterification , Knoevenagel Condensation , and the Heck Reaction —alongside an emerging Enzymatic route.
-
Verdict: Use Fischer for bulk synthesis of simple esters. Adopt the Heck Reaction for high-value, complex aryl-substituted cinnamates where stereocontrol (
-isomer) is critical. Utilize Enzymatic methods strictly for high-purity, fragrance-grade, or acid-sensitive applications where green certification is required.
Mechanistic & Methodological Deep Dive
Method A: Acid-Catalyzed Direct Esterification (The Benchmark)
Principle: Equilibrium-driven nucleophilic acyl substitution. The carbonyl oxygen is protonated to increase electrophilicity, facilitating attack by the alcohol.
-
Critical Insight: The reaction is reversible. To achieve high yields (>95%), Le Chatelier’s principle must be exploited by removing water (Dean-Stark apparatus or molecular sieves) or using a large excess of alcohol.
-
Stereochemistry: The stereochemistry of the starting cinnamic acid is retained. If you start with trans-cinnamic acid, you get trans-ester.
Protocol 1: Classical Sulfuric Acid Catalysis
-
Scope: Simple alcohols (Methanol, Ethanol, Propanol).
-
Reagents: trans-Cinnamic acid (10 mmol), Methanol (excess, 30 mL),
(conc. 0.5 mL).
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.48 g of trans-cinnamic acid in 30 mL of dry methanol.
-
Activation: Add 0.5 mL of concentrated
dropwise with stirring. Caution: Exothermic. -
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).
-
Work-up: Cool to room temperature. Concentrate solvent under reduced pressure.[1][2]
-
Neutralization: Dissolve residue in ethyl acetate (20 mL) and wash with saturated
(2 x 15 mL) to remove unreacted acid. -
Purification: Dry organic layer over anhydrous
, filter, and evaporate. Recrystallize from hexane if necessary.
Method B: Knoevenagel-Doebner Condensation (The Atom-Economical Route)
Principle: Carbon-carbon bond formation between a carbonyl component (benzaldehyde) and an active methylene compound (malonic acid), followed by decarboxylation.
-
Critical Insight: This method builds the cinnamate skeleton and the ester functionality simultaneously (if using mono-esters) or the acid precursor. The "Doebner Modification" uses pyridine/piperidine to drive decarboxylation.[3]
-
Green Variant: Recent protocols utilize Ionic Liquids or Aqueous/Microwave conditions to avoid toxic pyridine.
Protocol 2: Microwave-Assisted Aqueous Knoevenagel
-
Scope: Substituted benzaldehydes.
-
Reagents: Benzaldehyde (10 mmol), Malonic acid (10 mmol), TBAB (Tetrabutylammonium bromide, 10 mol%),
(catalytic), Water (10 mL).
Step-by-Step Workflow:
-
Mixing: Combine benzaldehyde and malonic acid in a borosilicate vessel with 10 mL water. Add TBAB (0.32 g) and
. -
Irradiation: Place in a microwave reactor. Irradiate at 300W for 2–5 minutes. Note: Evolution of
indicates decarboxylation. -
Precipitation: Cool the mixture in an ice bath. The cinnamic acid/ester precipitates out.[4]
-
Isolation: Filter the solid, wash with cold water, and dry.
-
Esterification (if Acid produced): Follow up with a mild esterification or use a malonate ester initially.
Method C: Palladium-Catalyzed Heck Reaction (The Precision Route)
Principle: Palladium(0)-catalyzed cross-coupling of an aryl halide with an acrylate ester.
-
Critical Insight: This is the only method that does not start from cinnamic acid or benzaldehyde. It allows for the introduction of complex aryl rings that might be unstable under acidic condensing conditions. It is highly stereoselective for the trans (
) isomer. -
Catalyst Cycle: Oxidative Addition
Migratory Insertion -Hydride Elimination Reductive Elimination.
Protocol 3: Ligand-Free Heck Coupling
-
Scope: Aryl iodides/bromides, Acrylates.[5]
-
Reagents: Iodobenzene (1.0 mmol), Methyl acrylate (1.2 mmol),
(1 mol%), (2.0 mmol), DMF (3 mL).
Step-by-Step Workflow:
-
Inerting: Flame-dry a Schlenk tube and purge with Argon.
-
Charging: Add Iodobenzene, Methyl acrylate,
, and DMF. -
Catalyst Addition: Add
(2.2 mg). Seal the tube. -
Heating: Heat to 100°C for 4–8 hours.
-
Quenching: Cool to room temperature. Dilute with diethyl ether and wash with water (to remove DMF/salts).
-
Purification: Flash column chromatography (Silica gel) is usually required to remove Pd traces and byproducts.
Comparative Data Analysis
The following data aggregates performance metrics from standard laboratory optimizations and literature benchmarks.
| Metric | A. Direct Esterification | B. Knoevenagel | C. Heck Reaction | D. Enzymatic (Lipase) |
| Primary Precursors | Cinnamic Acid + Alcohol | Benzaldehyde + Malonate | Aryl Halide + Acrylate | Cinnamic Acid + Alcohol |
| Catalyst | Piperidine / Ionic Liquid | Pd(OAc)₂ / Ligands | CAL-B (Novozym 435) | |
| Typical Yield | 94–99% | 85–93% | 80–95% | 90–97% |
| Reaction Time | 4–6 Hours (Reflux) | 5–30 Mins (Microwave) | 4–12 Hours | 24–48 Hours |
| Stereoselectivity | Retains Precursor Config | High ( | Very High ( | Retains Precursor Config |
| Atom Economy | High (Water byproduct) | Medium ( | Low (Salt waste) | High |
| Cost Profile | Low | Low-Medium | High (Pd metal) | High (Enzyme) |
| Scalability | Excellent | Good | Moderate (Catalyst cost) | Low (Space-time yield) |
Decision Matrix Logic
-
Choose A (Direct) if: You have the acid, the alcohol is stable, and cost is the primary driver.
-
Choose B (Knoevenagel) if: You are building the molecule from an aldehyde and need to avoid expensive transition metals.
-
Choose C (Heck) if: You require specific substitution patterns on the aryl ring that are hard to access via benzaldehydes, or if you need guaranteed trans-stereochemistry.
-
Choose D (Enzymatic) if: You are making "Natural" labeled flavor ingredients or the alcohol moiety is thermally unstable.
Visualizations
Figure 1: Method Selection Decision Tree
A logical flow for researchers to select the optimal synthetic route based on substrate availability and constraints.
Caption: Decision matrix for selecting synthetic routes based on precursor availability and substrate sensitivity.
Figure 2: Mechanistic Comparison
Simplified reaction pathways highlighting the bond formation steps.
Caption: Comparative reaction pathways showing atom economy and byproduct generation (Water, CO2, or HX).
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Esterification of Cinnamic Acid with Various Alcohols. Retrieved from
-
ARKAT USA. (2008).[6] Direct esterification of cinnamic acids with phenols and imidoalcohols: a simple, heteropolyacid-catalyzed procedure. Arkivoc. Retrieved from
-
Asian Journal of Chemistry. (2020). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from
-
Royal Society of Chemistry. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Retrieved from
-
MDPI. (2017). Heck Reaction—State of the Art. Catalysts. Retrieved from
-
National Institutes of Health (PMC). (2021). Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity. Retrieved from
-
Semantic Scholar. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from
Sources
Comparative Guide: Skin Permeation of Encapsulated vs. Non-Encapsulated Butyl Cinnamate
Executive Summary
Butyl Cinnamate , a lipophilic ester used in fragrances and as a structural model for UV filters (like octyl methoxycinnamate), presents a classic delivery challenge. In its non-encapsulated (free) form, its low molecular weight and high lipophilicity allow for rapid partition into the stratum corneum, often leading to uncontrolled transdermal flux, potential systemic absorption, and skin irritation.
Encapsulation —specifically using Solid Lipid Nanoparticles (SLNs) or Polymeric Nanocapsules—fundamentally alters this pharmacokinetic profile. By shifting the transport mechanism from molecular diffusion to particle-based interaction, researchers can achieve a "reservoir effect," maximizing retention in the upper skin layers while significantly reducing systemic permeation.
This guide details the mechanistic differences, provides a validated assessment protocol, and presents comparative performance metrics.
Mechanistic Divergence: Free vs. Encapsulated[1][2]
To accurately assess permeation, one must first understand the transport pathways.
Non-Encapsulated (Free Drug)
-
Mechanism: Passive Diffusion (Fick’s First Law).
-
Pathway: Predominantly intercellular (winding around corneocytes).
-
Kinetics: Driven by the concentration gradient and the partition coefficient (
for butyl cinnamate). -
Risk: Rapid "burst" release leads to saturation of the stratum corneum and subsequent breakthrough into the viable epidermis and dermis.
Encapsulated (SLN/Nanocapsules)
-
Mechanism: Particle-Skin Interaction & Controlled Release.
-
Pathway:
-
Occlusion: Lipid nanoparticles form a film, hydrating the skin (which can enhance permeation of free drug released).
-
Follicular Targeting: Nanoparticles (200–500 nm) preferentially accumulate in hair follicles, creating a long-term depot.
-
Steric Hindrance: Intact particles are generally too large to penetrate the tight intercellular junctions of the stratum corneum.
-
-
Outcome: High local retention (Stratum Corneum) with low transdermal flux.
Visualization of Transport Pathways
Figure 1: Comparative transport pathways. Free drug follows a direct diffusion path, while encapsulated systems utilize follicular depots and surface retention to limit systemic access.
Validated Experimental Protocol: Franz Diffusion Cell Assessment
To objectively compare performance, a static Franz Diffusion Cell (FDC) setup is the gold standard. The following protocol ensures "sink conditions" are maintained for lipophilic esters.
Experimental Setup
| Component | Specification | Rationale |
| Membrane | Porcine Ear Skin (Dermatomed to 500 µm) | Closest physiological surrogate to human skin for lipophilic permeation. |
| Receptor Fluid | PBS (pH 7.4) + 20-30% Ethanol | Butyl cinnamate has poor water solubility. Ethanol ensures sink conditions (solubility > 10x saturation). |
| Temperature | 32°C ± 1°C | Mimics skin surface temperature. |
| Dose | Finite dose (e.g., 10 mg/cm²) | Simulates real-world topical application (infinite dose exaggerates flux). |
| Sampling | 0, 1, 2, 4, 6, 12, 24 hours | Captures lag time and steady-state flux. |
Analytical Workflow (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) is standard for cinnamates.
-
Detection: UV at 280 nm (absorption max for cinnamate moiety).
-
Extraction (Skin Retention): At 24h, the skin is removed, tape-stripped (to separate Stratum Corneum), and the remaining tissue is homogenized in methanol to extract retained drug.
Workflow Diagram
Figure 2: Step-by-step workflow for assessing skin permeation using Franz Diffusion Cells.
Comparative Performance Data
The following data summarizes expected outcomes based on validated studies of cinnamate esters (Butyl Cinnamate, OMC) in lipid and polymeric nanocarriers [1][2][3].
Quantitative Metrics Comparison
| Metric | Non-Encapsulated (Free) | Encapsulated (SLN/Nanocapsule) | Performance Shift |
| Flux ( | High (e.g., > 5 µg/cm²/h) | Low (e.g., < 1.5 µg/cm²/h) | ↓ 70-80% Reduction |
| Lag Time | Short (< 1 hour) | Extended (2-4 hours) | ↑ Delayed Onset |
| SC Retention | Moderate | High | ↑ Reservoir Effect |
| Dermis/Receptor | High Accumulation | Minimal/Non-detectable | ↓ Improved Safety |
Interpretation of Results
-
Reduced Systemic Toxicity: The significant drop in flux for encapsulated butyl cinnamate indicates that the carrier system successfully prevents the molecule from passing through the viable epidermis into the systemic circulation. This is critical for safety assessments [1].
-
Enhanced Efficacy (Local): For applications requiring surface activity (e.g., UV protection or antimicrobial action), the increased retention in the Stratum Corneum (SC) proves that encapsulation keeps the active ingredient where it is needed most [3].
-
Release Mechanism: The "burst release" seen in free formulations is replaced by a zero-order or Higuchi release profile in encapsulated forms, governed by the degradation of the polymer matrix or diffusion through the lipid shell [2].
Critical Considerations for Researchers
When designing your study, avoid these common pitfalls:
-
Sink Condition Failure: Butyl cinnamate is lipophilic. If your receptor fluid is pure water, you will artificially plateau the permeation of the "Free" group, masking the difference between free and encapsulated forms. Always use a solubilizer (Ethanol or Tween 80).
-
Membrane Integrity: Always validate skin integrity (TEWL or electrical resistance) before applying the dose. Damaged skin will show false positives for encapsulated permeation.
-
Extraction Efficiency: Encapsulated particles can bind tightly to skin proteins. Ensure your extraction solvent (e.g., Methanol) and sonication time are sufficient to recover 100% of the drug from the tissue for mass balance calculations.
References
-
Perugini, P., et al. (2011). Encapsulation of the UV filters ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane in lipid microparticles: effect on in vivo human skin permeation. Skin Pharmacology and Physiology. Link
-
Jiménez, M., et al. (2004). Influence of encapsulation on the in vitro percutaneous absorption of octyl methoxycinnamate. Journal of Controlled Release. Link
-
Bhatia, S., et al. (2022). Mesoporous Silica Encapsulation of Octyl Methoxycinnamate and Benzophenone-3: Structural Characterization, Enhanced UV Protection, and Reduced In Vitro Skin Penetration. MDPI Molecules. Link
-
Ng, S.F., et al. (2010). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. Pharmaceutics. Link
-
Pradhan, M., et al. (2016).[1] Solid Lipid Nanoparticles: A Potential Carrier for Transdermal Drug Delivery. International Journal of Pharmacy and Pharmaceutical Research. Link
Sources
Comparison of the nematicidal activity of different cinnamyl esters
This guide provides an in-depth technical comparison of the nematicidal activity of cinnamyl esters, designed for researchers and drug development professionals.
Executive Summary
The phase-out of synthetic nematicides like methyl bromide and carbofuran has accelerated the search for biorational alternatives. Cinnamyl esters—derivatives of cinnamyl alcohol—represent a potent class of phytochemical nematicides. Unlike their parent compound, trans-cinnamaldehyde, which is highly volatile and phytotoxic at effective concentrations, cinnamyl esters offer a "pro-drug" mechanism. They provide enhanced lipophilicity for cuticle penetration and controlled release of the active phenylpropanoid moiety via enzymatic hydrolysis.
This guide compares the physicochemical properties and nematicidal efficacy of Cinnamyl Formate , Cinnamyl Acetate , Cinnamyl Propionate , and Cinnamyl Butyrate against key plant-parasitic nematodes (Meloidogyne incognita, Bursaphelenchus xylophilus).
Chemical Profile & Physicochemical Properties
The efficacy of nematicides is governed by their ability to penetrate the nematode cuticle, a lipid-rich barrier. The partition coefficient (LogP) is a critical predictor of this bioactivity.
Table 1: Physicochemical Comparison of Cinnamyl Esters
| Compound | CAS Number | Molecular Weight ( g/mol ) | LogP (Predicted) | Boiling Point (°C) | Lipophilicity Status |
| Cinnamyl Formate | 104-65-4 | 162.19 | ~2.4 | 250 | Moderate |
| Cinnamyl Acetate | 103-54-8 | 176.21 | ~2.9 | 262 | Optimal |
| Cinnamyl Propionate | 103-56-0 | 190.24 | ~3.4 | 274 | High |
| Cinnamyl Butyrate | 103-61-7 | 204.26 | ~3.9 | 288 | Very High |
Note: LogP values are approximate consensus values from predictive models. Higher LogP indicates greater affinity for lipid bilayers.
Comparative Nematicidal Activity
The following data synthesizes experimental results from immersion and fumigation bioassays. Activity is inversely proportional to the LC50 value (lower LC50 = higher toxicity).
Efficacy Against Bursaphelenchus xylophilus (Pine Wood Nematode)
Studies indicate a clear Structure-Activity Relationship (SAR) where steric hindrance and chain length influence toxicity.
| Compound | LC50 (24h, mg/L) | Relative Potency | Notes |
| Cinnamyl Acetate | 81.0 | High | Standard benchmark for ester efficacy [7]. |
| trans-Cinnamaldehyde | 61.0 | Very High | Parent compound (positive control). Higher volatility. |
| Cinnamyl Alcohol | 128.0 | Moderate | Active metabolite post-hydrolysis. |
| Cinnamyl Butyrate | > 100 (Est.) | Moderate-Low | Reduced immediate toxicity due to slower hydrolysis rates and steric bulk. |
Efficacy Against Meloidogyne incognita (Root-Knot Nematode)
For soil-dwelling nematodes, the stability of the ester is crucial.
-
Cinnamyl Acetate exhibits significant mortality (>80% at 100 mg/L) within 48 hours.
-
Chain Length Effect: Activity generally follows the order: Acetate > Formate > Propionate > Butyrate .
-
Reasoning: While longer chains (Butyrate) increase lipophilicity (aiding penetration), they also retard the enzymatic hydrolysis required to release the active cinnamyl alcohol/aldehyde core inside the nematode. Cinnamyl acetate strikes the optimal balance between penetration (LogP ~2.9) and metabolic activation.
Mechanism of Action (MoA)
Understanding the MoA is vital for formulation. Cinnamyl esters act primarily as bioprecursors . They are lipophilic enough to cross the nematode cuticle but must be hydrolyzed by endogenous esterases to exert their full toxic effect.
Signaling Pathway & Activation
The following diagram illustrates the "Pro-drug" activation pathway within the nematode.
Figure 1: Mechanism of Action: Lipophilic entry followed by bio-activation via hydrolysis.
Experimental Protocols
To ensure reproducibility, the following standardized protocols for in vitro screening are recommended.
Protocol Workflow
Figure 2: Standardized workflow for in vitro nematicidal immersion bioassay.
Detailed Methodology
-
Nematode Preparation: Harvest M. incognita egg masses from infected tomato roots. Incubate in water at 25°C to hatch second-stage juveniles (J2). Collect fresh J2s (<24h old).
-
Solution Preparation: Dissolve the specific cinnamyl ester in a surfactant (e.g., Tween-20 or Triton X-100) to create a stock emulsion. Dilute with distilled water to final concentrations (e.g., 62.5, 125, 250, 500, 1000 mg/L). Control: Water + Surfactant only.
-
Bioassay:
-
Pipette 1 mL of nematode suspension (~100 J2s) into 24-well plates.
-
Add 1 mL of double-strength ester solution.
-
Seal with Parafilm to prevent volatilization (critical for Formate/Acetate).
-
-
Assessment: After 24, 48, and 72 hours, count dead nematodes.
-
Validation: Transfer immobile nematodes to fresh water for 24h to distinguish temporary paralysis (nematostatic) from death (nematicidal).
-
-
Calculation: Correct mortality using Abbott’s formula:
Safety & Phytotoxicity Comparison
A major advantage of cinnamyl esters over synthetic carbamates (e.g., Carbofuran) is their safety profile.
| Parameter | Cinnamyl Esters | Carbofuran (Synthetic Standard) |
| Mammalian Toxicity | Low (GRAS status for flavor use) | High (Neurotoxic, AChE inhibitor) |
| Phytotoxicity | Low (Esters are less phytotoxic than aldehydes) | Moderate (Can cause leaf burn at high doses) |
| Environmental Fate | Rapid biodegradation | Persistent in soil/water |
| Mode of Action | Multi-site (Membrane + Metabolic) | Single-site (AChE inhibition) |
Expert Insight: While trans-cinnamaldehyde is phytotoxic to young roots, Cinnamyl Acetate shows significantly reduced phytotoxicity, making it a safer candidate for soil drench applications during crop growth.
References
-
Kong, J. O., et al. (2007). Nematicidal Activity of Cassia and Cinnamon Oil Compounds and Related Compounds toward Bursaphelenchus xylophilus. Journal of Nematology, 39(1), 31–36. Link
-
Park, I. K., et al. (2005). Nematicidal activity of plant essential oils and components from garlic (Allium sativum) and cinnamon (Cinnamomum verum) oils against the pine wood nematode (Bursaphelenchus xylophilus). Nematology, 7(5), 767-774. Link
-
Caboni, P., et al. (2012). Nematicidal Activity of (E,E)-2,4-Decadienal and (E)-2-Decenal from Ailanthus altissima against Meloidogyne javanica. Journal of Agricultural and Food Chemistry, 60(4), 1146–1151. Link
- Andrés, M. F., et al. (2012). Nematicidal activity of essential oils: a review. Phytochemistry Reviews, 11, 371-390.
- Zhang, Y., et al. (2019). Toxicity of botanical nematicides to Meloidogyne incognita and their effect on soil microbial community. Ecotoxicology and Environmental Safety, 182, 109405.
- Cheng, X., et al. (2008). Nematicidal activity of Cinnamomum cassia oil against Meloidogyne incognita. Journal of Pest Science, 81, 231-236.
-
Kim, J., et al. (2008). Nematicidal activity of plant essential oils and components from coriander, Oriental sweetgum, and valerian essential oils against pine wood nematode.[1] Journal of Agricultural and Food Chemistry, 56(16), 7316-7320.[1] Link
Sources
Safety Operating Guide
3-Phenyl-acrylic acid, butyl ester proper disposal procedures
This guide outlines the operational disposal strategy for 3-Phenyl-acrylic acid, butyl ester (Commonly: Butyl cinnamate; CAS: 538-65-8).[1]
This substance presents a specific disposal challenge: while it often falls outside the strict definition of a federal RCRA "Hazardous Waste" (due to a high flash point), its water insolubility and aquatic toxicity strictly prohibit drain disposal . This guide provides a self-validating protocol to ensure compliance and safety.
Chemical Profile & Hazard Assessment
Use this data to validate waste stream classification.[1]
| Property | Value | Disposal Implication |
| CAS Number | 538-65-8 | Unique identifier for waste manifests.[1] |
| Physical State | Colorless to pale yellow liquid | Requires liquid-tight containment (Glass/HDPE).[1] |
| Flash Point | > 100°C (> 212°F) | Not D001 Ignitable (Federal).[1][2][3] Classified as "Combustible."[4][5] |
| Water Solubility | Insoluble | Strictly No Drain Disposal. Will clog pipes/separate in traps.[1] |
| Aquatic Toxicity | H401, H412 (Harmful to aquatic life) | Must be incinerated; cannot pass to POTW (sewage treatment).[1] |
| Reactivity | Stable; Incompatible with strong oxidizers | Segregate from Nitric Acid, Peroxides, and Permanganates.[1] |
Core Disposal Directive (The Protocol)[1]
A. Waste Stream Classification
Unlike low-molecular-weight esters (e.g., Ethyl Acetate), 3-Phenyl-acrylic acid, butyl ester is not a flammable solvent waste by RCRA definition (
-
Primary Stream: Non-Halogenated Organic Waste.[1]
-
Secondary Stream (if mixed): If used in HPLC with Acetonitrile/Methanol, the mixture becomes Ignitable (D001) and F-listed (F003).[1]
B. Containment & Segregation[4][6][7]
-
Container Selection: Use amber glass or High-Density Polyethylene (HDPE) carboys.[1] Avoid LDPE for long-term storage of concentrated esters.[1]
-
Headspace: Leave minimum 10% headspace to accommodate thermal expansion, as this ester has a low vapor pressure but expands with heat.
-
Segregation:
-
DO STORE WITH: Other non-halogenated organics (Ethanol, Hexane, Toluene).
-
DO NOT STORE WITH: Concentrated oxidizing acids (Nitric, Chromic) or strong bases (Sodium Hydroxide), which can hydrolyze the ester, generating heat and pressure.
-
C. Labeling Requirements
Even if considered "Non-Regulated" by federal standards, labeling is mandatory for emergency responders.
-
Constituent: 3-Phenyl-acrylic acid, butyl ester (Butyl cinnamate)[1][6]
-
Warning: "Do Not Drain - Marine Pollutant."[1]
Operational Workflows (Visualized)
Diagram 1: Waste Stream Decision Logic
This logic gate ensures the material is routed to the correct incineration path based on purity and mixtures.
Figure 1: Decision matrix for classifying ester waste based on co-solvents.
Diagram 2: Spill Response Protocol (Bench Scale)
Immediate actions for spills < 500 mL.
Figure 2: Linear workflow for safely managing minor laboratory spills.
Regulatory & Compliance Framework
RCRA Considerations (40 CFR 261)[1]
-
Federal Status: Not listed (P or U list).[1]
-
Characteristic Status: Does not exhibit Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004) in its pure form.
-
State Variations:
Incineration Specifications
The preferred disposal method is thermal destruction .[1]
-
Fuel Blending: High calorific value makes it suitable for fuel blending programs (cement kilns) if mixed with other flammables.[1]
-
Destruction Efficiency: Incinerators operating > 850°C ensure complete oxidation to CO2 and H2O.[1]
Emergency Procedures
-
In Case of Fire: Use Foam, Dry Chemical, or CO2.[4] Do not use a solid water stream , as the ester is lighter than water and insoluble; water may spread the fire.
-
Skin Contact: Wash thoroughly with soap and water.[1][4][9] The ester is lipophilic; water alone is ineffective.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5273465: Butyl cinnamate.[1] Source:[Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Source:[Link][1]
-
The Good Scents Company. Butyl Cinnamate Safety & Properties. Source:[Link]
Sources
- 1. Butyl Cinnamate | C13H16O2 | CID 5273465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. butyl cinnamate [thegoodscentscompany.com]
- 3. butyl cinnamate [thegoodscentscompany.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chembk.com [chembk.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. chempoint.com [chempoint.com]
- 9. fishersci.ie [fishersci.ie]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
